molecular formula C8H5BrFN B1272964 4-(Bromomethyl)-2-fluorobenzonitrile CAS No. 222978-03-2

4-(Bromomethyl)-2-fluorobenzonitrile

Cat. No.: B1272964
CAS No.: 222978-03-2
M. Wt: 214.03 g/mol
InChI Key: DJOXAJDFHGJTAP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOXAJDFHGJTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380954
Record name 4-(bromomethyl)-2-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222978-03-2
Record name 4-(bromomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-3-fluorobenzyl bromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-2-fluorobenzonitrile (CAS: 222978-03-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-fluorobenzonitrile is a fluorinated aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—a reactive bromomethyl group, a cyano moiety, and a fluorine atom on the benzene ring—allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex molecules, including pharmacologically active agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of therapeutic agents.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for its safe handling, storage, and use in experimental settings.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 222978-03-2[2]
Molecular Formula C₈H₅BrFN[3]
Molecular Weight 214.03 g/mol [3]
Appearance White to light yellow solid[1]
Melting Point 44-45 °C[2]
Boiling Point 275.6 ± 30.0 °C at 760 mmHg[2]
Density 1.6 ± 0.1 g/cm³[2]
Flash Point 120.5 ± 24.6 °C[2]
Solubility Slightly soluble in methanol[4]
Storage Temperature 2-8 °C, under inert gas (e.g., Argon or Nitrogen)[5]
Safety and Hazard Information
Hazard StatementGHS ClassificationPrecautionary Statement(s)Reference(s)
Harmful if swallowed, in contact with skin, or if inhaled.Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4)P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312
Corrosive/Lachrymatory-Wear protective gloves/protective clothing/eye protection/face protection.[5]

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[6]

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via the radical bromination of 2-fluoro-4-methylbenzonitrile.

Reaction Scheme:

G start 2-Fluoro-4-methylbenzonitrile product This compound start->product reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) Chloroform, Reflux

Caption: Synthesis of this compound.

Experimental Protocol:

  • Materials:

    • 2-Fluoro-4-methylbenzonitrile (10 g, 74.07 mmol)

    • N-bromosuccinimide (NBS) (19.77 g, 111.1 mmol)

    • Benzoyl peroxide (BPO) (1 g)

    • Chloroform (200 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Water

    • Saturated brine

  • Procedure:

    • Dissolve 2-fluoro-4-methylbenzonitrile (10 g) in chloroform (200 mL) in a round-bottom flask.[3]

    • Add benzoyl peroxide (1 g) to the solution and stir until it is completely dissolved.[3]

    • Add N-bromosuccinimide (19.77 g) in batches to the reaction mixture.[3]

    • Heat the mixture to reflux and maintain for 12 hours.[3]

    • After the reaction is complete, cool the mixture to room temperature.[3]

    • Wash the reaction mixture three times with saturated aqueous sodium bicarbonate solution, followed by three washes with water, and finally three washes with saturated brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by evaporation under reduced pressure.[3]

    • Purify the crude product by column chromatography to yield this compound as a light yellow liquid (yield: 14.00 g, 88.79%).[3]

Representative Experimental Protocol: Alkylation Reaction

The bromomethyl group of this compound is highly reactive towards nucleophiles, making it an excellent substrate for alkylation reactions. This is a key step in its use as a building block for more complex molecules. The following is a general protocol for a typical N-alkylation reaction.

Reaction Scheme:

G cluster_reactants Reactants start1 This compound product N-alkylated product start1->product start2 Nucleophile (e.g., R-NH₂) start2->product reagents Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, Acetonitrile)

Caption: General N-alkylation reaction.

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the amine (1.2 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add a solution of this compound (1.0 eq) in DMF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of several biologically active molecules.

Synthesis of GLUT1 Inhibitors

This compound is a crucial building block for the preparation of the highly selective GLUT1 (glucose transporter 1) inhibitor, BAY-876.[3][4][5] GLUT1 is overexpressed in many cancer cells and is a target for cancer therapy. The synthesis of BAY-876 involves the alkylation of a pyrazole derivative with this compound.

Potential Role in the Synthesis of PARP Inhibitors

While searches of available literature did not reveal a direct use of this compound in the synthesis of currently approved PARP (Poly (ADP-ribose) polymerase) inhibitors such as Olaparib, Rucaparib, Niraparib, or Talazoparib, its structural motifs are relevant to this class of drugs.[1][4][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] PARP inhibitors are a class of targeted cancer therapies that work by exploiting deficiencies in DNA repair mechanisms in cancer cells. The general signaling pathway of PARP inhibition is described below.

PARP Inhibition Signaling Pathway:

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The accumulation of unrepaired DSBs in these cells leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_damage_N DNA Single-Strand Break (SSB) PARP_N PARP DNA_damage_N->PARP_N Replication_N DNA Replication DNA_damage_N->Replication_N Unrepaired SSB SSB_repair_N SSB Repair PARP_N->SSB_repair_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N HR_N Homologous Recombination (HR) Repair (BRCA1/2 active) DSB_N->HR_N Cell_Survival_N Cell Survival HR_N->Cell_Survival_N DNA_damage_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_damage_C->PARP_C Replication_C DNA Replication DNA_damage_C->Replication_C Unrepaired SSB PARPi PARP Inhibitor PARPi->PARP_C DSB_C Double-Strand Break (DSB) Replication_C->DSB_C HR_C Defective HR Repair (BRCA1/2 mutated) DSB_C->HR_C Cell_Death_C Cell Death (Synthetic Lethality) HR_C->Cell_Death_C

Caption: PARP Inhibition Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a compound using this compound as a starting material.

G start Start: Reactants & Reagents reaction Reaction Setup (Stirring, Heating/Cooling) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete drying Drying of Organic Layer (Anhydrous Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow.

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis, particularly in the development of new pharmaceutical agents.[1] Its trifunctional nature allows for diverse chemical modifications, making it a key component in the synthesis of complex molecules such as the GLUT1 inhibitor BAY-876. While a direct documented role in the synthesis of currently marketed PARP inhibitors was not identified in the reviewed literature, its structural features make it a compound of interest for the design and synthesis of novel bioactive compounds. The information provided in this guide is intended to support researchers and drug development professionals in the safe and effective use of this versatile chemical building block.

References

An In-depth Technical Guide to 4-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-(Bromomethyl)-2-fluorobenzonitrile, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a solid organic compound that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its reactivity is primarily attributed to the bromomethyl group, which is susceptible to nucleophilic substitution reactions.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

Identifier Value Source
CAS Number 222978-03-2[2][3]
Molecular Formula C₈H₅BrFN[2][4]
Molecular Weight 214.03 g/mol [2][4]
Appearance Solid[5]
Property Value Source
Melting Point 44-45°C[3]
Boiling Point 275.6 ± 30.0 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 120.5 ± 24.6 °C[3]
Solubility Slightly soluble in Methanol

Experimental Protocols

The most common method for the synthesis of this compound is the radical bromination of 2-Fluoro-4-methylbenzonitrile.

Synthesis of this compound

Materials:

  • 2-Fluoro-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Fluoro-4-methylbenzonitrile (10 g, 74.07 mmol) in 200 mL of chloroform in a round-bottom flask.[4]

  • Add benzoyl peroxide (1 g) to the solution and stir until it is completely dissolved.[4]

  • Add N-bromosuccinimide (19.77 g, 111.1 mmol) to the reaction mixture in batches.[4]

  • Reflux the reaction mixture for 12 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Wash the organic layer three times with a saturated aqueous sodium bicarbonate solution, followed by three washes with water, and finally three washes with saturated brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure.[4]

  • Purify the crude product by column chromatography to yield this compound as a light yellow liquid (yield: 88.79%).[4]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its most notable application is in the preparation of BAY-876, a highly selective and potent inhibitor of glucose transporter 1 (GLUT1).[4][6][7] GLUT1 is a key protein involved in the increased glucose consumption of many cancer cells, making it a significant target in oncology research.[6][7]

Logical Relationship: Role in Pharmaceutical Synthesis

The following diagram illustrates the pivotal role of this compound as a building block in the synthesis of pharmaceutically active compounds.

G A Starting Materials (e.g., 2-Fluoro-4-methylbenzonitrile) B Chemical Synthesis (Bromination) A->B Reaction C This compound (Key Intermediate) B->C Product D Further Synthetic Steps (Nucleophilic Substitution) C->D Reactant E Active Pharmaceutical Ingredient (API) (e.g., BAY-876) D->E Product F Drug Development & Research E->F Application

Role of this compound in API Synthesis.
Experimental Workflow: Synthesis of BAY-876 Precursor

The diagram below outlines the synthetic workflow where this compound is utilized to create a precursor for the GLUT1 inhibitor, BAY-876.

G cluster_synthesis Synthesis of BAY-876 Precursor start Start reagents Reactants: - this compound - N-(1H-pyrazol-4-yl)quinoline-4-carboxamide derivative start->reagents reaction Reaction: Nucleophilic Substitution (Alkylation) reagents->reaction workup Workup & Purification reaction->workup product Product: BAY-876 Precursor workup->product end End product->end

Workflow for the synthesis of a BAY-876 precursor.

References

An In-depth Technical Guide to 4-cyano-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-cyano-3-fluorobenzyl bromide, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

4-cyano-3-fluorobenzyl bromide, also known by its IUPAC name 4-(bromomethyl)-2-fluorobenzonitrile, is a substituted aromatic compound. Its chemical structure incorporates a benzyl bromide moiety, a nitrile group, and a fluorine atom, making it a versatile reagent in organic synthesis.

Table 1: Chemical Identifiers for 4-cyano-3-fluorobenzyl bromide

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₅BrFN[1]
CAS Number 105942-09-4[2]
Synonyms 4-Cyano-3-fluorobenzyl bromide

Table 2: Physicochemical Properties of 4-cyano-3-fluorobenzyl bromide

PropertyValue
Molecular Weight 214.03 g/mol [2]
Monoisotopic Mass 212.95894 Da[1]
Melting Point 77 °C[2]
SMILES C1=CC(=C(C=C1CBr)F)C#N[1]
InChI InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2[1]

Experimental Protocols: Synthesis of 4-cyano-3-fluorobenzyl bromide

The synthesis of 4-cyano-3-fluorobenzyl bromide is crucial for its application as a building block in medicinal chemistry. A common method involves the bromination of 3-fluoro-4-methylbenzonitrile.

Objective: To synthesize 4-cyano-3-fluorobenzyl bromide via radical bromination of 3-fluoro-4-methylbenzonitrile.

Materials:

  • 3-fluoro-4-methylbenzonitrile

  • N-bromosuccinimide (NBS)

  • A radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide)

  • An appropriate solvent (e.g., carbon tetrachloride or dichloroethane)[3]

Procedure:

  • 3-fluoro-4-methylbenzonitrile is dissolved in a suitable solvent such as dichloroethane in a reaction vessel.[3]

  • A catalytic amount of a radical initiator, like azobisisobutyronitrile, is added to the solution.[3]

  • The mixture is heated to the reflux temperature of the solvent to initiate the reaction.[3]

  • N-bromosuccinimide (NBS) is then added portion-wise to the reaction mixture to control the exothermic reaction.[3]

  • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution to remove any remaining impurities.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude 4-cyano-3-fluorobenzyl bromide can be further purified by recrystallization or column chromatography to obtain a light yellow solid.[3]

A patent describes a synthesis method where 3-fluoro-4-methylbenzonitrile is reacted with N-bromosuccinimide in a micro-reactor in the presence of a catalyst to prepare 4-bromomethyl-3-fluorobenzonitrile, which is a synonym for the target compound.[3] This method is reported to have a high yield of 85-94%.[3]

Applications in Research and Drug Development

4-cyano-3-fluorobenzyl bromide is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility is highlighted in the development of treatments for a range of diseases. For instance, it is a key intermediate for synthesizing S1P1 receptor agonists and drugs for treating Alzheimer's disease.[3] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

Analogs such as 4-cyanobenzyl bromide are used in the synthesis of piperidine-linked aromatic diimidazolines, which are being investigated as potential treatments for Pneumocystis carinii pneumonia.[4] Similarly, other fluorinated benzyl bromides are employed in the synthesis of antidiabetic, antiviral, and anti-cancer agents.[5]

Visualizations

The following diagrams illustrate the synthesis workflow and the role of 4-cyano-3-fluorobenzyl bromide in drug discovery.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product & Byproduct cluster_purification Workup & Purification 3-fluoro-4-methylbenzonitrile 3-fluoro-4-methylbenzonitrile Radical Bromination Radical Bromination 3-fluoro-4-methylbenzonitrile->Radical Bromination N-bromosuccinimide N-bromosuccinimide N-bromosuccinimide->Radical Bromination Radical Initiator Radical Initiator Radical Initiator->Radical Bromination 4-cyano-3-fluorobenzyl bromide 4-cyano-3-fluorobenzyl bromide Radical Bromination->4-cyano-3-fluorobenzyl bromide Succinimide Succinimide Radical Bromination->Succinimide Filtration Filtration 4-cyano-3-fluorobenzyl bromide->Filtration Succinimide->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Recrystallization/Chromatography Recrystallization/Chromatography Solvent Evaporation->Recrystallization/Chromatography Purified Product Purified 4-cyano-3-fluorobenzyl bromide Recrystallization/Chromatography->Purified Product G 4-cyano-3-fluorobenzyl_bromide 4-cyano-3-fluorobenzyl bromide Synthetic_Intermediate Key Synthetic Intermediate 4-cyano-3-fluorobenzyl_bromide->Synthetic_Intermediate Drug_Discovery Drug Discovery & Development Synthetic_Intermediate->Drug_Discovery Therapeutic_Agents Therapeutic Agents Drug_Discovery->Therapeutic_Agents S1P1_Agonists S1P1 Receptor Agonists Therapeutic_Agents->S1P1_Agonists Alzheimer_Drugs Alzheimer's Disease Drugs Therapeutic_Agents->Alzheimer_Drugs

References

Spectral Analysis of 4-(Bromomethyl)-2-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectral analysis of 4-(Bromomethyl)-2-fluorobenzonitrile, a key building block in medicinal chemistry. While a complete set of publicly available spectral data (NMR, MS, IR) for this specific compound is not readily accessible at the time of this publication, this document outlines the standard methodologies for data acquisition and presentation, offering a robust template for researchers working with this and similar chemical entities.

Data Presentation

The following tables are structured to present the quantitative spectral data for this compound. In a typical analysis, these tables would be populated with experimentally determined values.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

¹H NMR (Proton NMR)
Chemical Shift (δ) ppm Multiplicity *Integration Assignment
Data not availableData not availableData not availableData not available
¹³C NMR (Carbon-13 NMR)
Chemical Shift (δ) ppm Assignment
Data not availableData not available

*s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Table 2: Mass Spectrometry (MS) Data for this compound

m/z (mass-to-charge ratio) Relative Intensity (%) Assignment
Data not availableData not available[M]+•, [M+2]+•, fragments

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Functional Group Assignment
Data not availableC≡N, C-Br, C-F, C-H (aromatic), etc.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data outlined above. These methodologies are standard in the field of organic chemistry and are applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • The solution is then transferred to a clean NMR tube.

Data Acquisition:

  • ¹H NMR: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: The carbon-13 NMR spectrum is acquired to identify the number of different types of carbon atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Sample Preparation:

  • A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • For direct infusion, the solution is loaded into a syringe for injection into the ion source. For GC-MS or LC-MS, the sample is injected into the chromatograph.

Data Acquisition:

  • The sample is introduced into the ion source where it is ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector measures the abundance of each ion, generating a mass spectrum. The presence of bromine would be indicated by a characteristic M+2 isotope pattern.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • An infrared beam is passed through the ATR crystal, and the sample on its surface absorbs specific frequencies of IR radiation corresponding to the vibrational energies of its functional groups.

  • The detector measures the transmitted radiation, and a Fourier transform is used to generate the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of a chemical compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR NMR_Data Structural Framework (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectral characterization of an organic compound.

A Comprehensive Technical Guide to 4-(Bromomethyl)-2-fluorobenzonitrile: Synthesis, Applications, and Commercial Availability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(Bromomethyl)-2-fluorobenzonitrile, a key building block in the synthesis of pharmaceuticals, advanced materials, and agrochemicals. This document details its commercial availability, physicochemical properties, and key synthetic applications, including detailed experimental protocols and workflow diagrams to support research and development endeavors.

Introduction

This compound, with the CAS number 222978-03-2, is a versatile bifunctional molecule featuring a reactive bromomethyl group and a cyano group on a fluorinated benzene ring.[1] This unique combination of functional groups makes it a valuable intermediate for introducing the 2-fluoro-4-cyanobenzyl moiety into a wide range of molecular scaffolds. Its primary utility lies in nucleophilic substitution reactions where the bromine atom is displaced, and in transformations of the nitrile group. This guide will delve into the critical aspects of this compound for professionals in drug discovery and materials science.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers. It is typically sold as a white to light yellow solid with a purity of 98% or higher.[1] Proper storage in a cool, dry place, often at temperatures between 0-8°C, is recommended to maintain its stability.[1][2]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 222978-03-2[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.04 g/mol [1]
Appearance White to light yellow solid[1]
Purity ≥ 98% (GC)[1]
Melting Point 44-45°C[3]
Boiling Point 275.6 ± 30.0 °C at 760 mmHg[3]
Storage Conditions 0-8 °C[1][2]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the radical bromination of 2-fluoro-4-methylbenzonitrile.[4]

General Experimental Protocol: Radical Bromination

This protocol outlines the synthesis of this compound from 2-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator.

Materials:

  • 2-Fluoro-4-methylbenzonitrile

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzonitrile (1.0 eq) in chloroform.

  • Add benzoyl peroxide (a catalytic amount, e.g., 0.05 eq) to the solution and stir until it dissolves.

  • Add N-bromosuccinimide (1.1-1.5 eq) portion-wise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours (e.g., 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound as a light yellow solid.[4]

G cluster_synthesis Synthesis Workflow Start 2-Fluoro-4-methylbenzonitrile + NBS, BPO, Chloroform Reflux Reflux (e.g., 12h) Start->Reflux Heat Workup Aqueous Workup (NaHCO3, H2O, Brine) Reflux->Workup Cooling Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Applications in Pharmaceutical Research

This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably in the development of selective inhibitors of glucose transporter 1 (GLUT1).[4] One prominent example is the synthesis of BAY-876, a potent and selective GLUT1 inhibitor with potential applications in cancer therapy.[5]

Synthesis of a BAY-876 Precursor

The synthesis of BAY-876 involves the N-alkylation of a pyrazole derivative with this compound. This reaction is a key step in assembling the core structure of the final drug molecule.

General Experimental Protocol: N-Alkylation of a Pyrazole Derivative

This protocol describes the alkylation of a substituted pyrazole with this compound, a critical step in the synthesis of BAY-876 precursors.

Materials:

  • Substituted pyrazole (e.g., 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine)

  • This compound

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the substituted pyrazole (1.0 eq) and the solvent.

  • Add the base (1.5-2.0 eq) to the suspension.

  • Add a solution of this compound (1.1 eq) in the solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60°C) for several hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, filter off the inorganic salts and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-alkylated pyrazole derivative.

G cluster_pharma Pharmaceutical Synthesis Workflow Start_Pharma Substituted Pyrazole + this compound + Base, Solvent Reaction Stir at RT or Heat (e.g., 60°C) Start_Pharma->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Purification_Pharma Purification (Column Chromatography) Concentration->Purification_Pharma Product_Pharma N-alkylated Pyrazole (BAY-876 Precursor) Purification_Pharma->Product_Pharma

Workflow for the synthesis of a BAY-876 precursor.
BAY-876 Signaling Pathway

BAY-876, synthesized using a precursor derived from this compound, exerts its anticancer effects by inhibiting GLUT1. This leads to a cascade of downstream effects that starve cancer cells of the energy required for their rapid proliferation.

The inhibition of GLUT1 by BAY-876 blocks glucose uptake into the cancer cell. This reduction in intracellular glucose limits glycolysis, leading to decreased production of ATP. The lower energy state of the cell activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation. The net result is the suppression of tumor growth.

G cluster_pathway BAY-876 Signaling Pathway BAY876 BAY-876 GLUT1 GLUT1 BAY876->GLUT1 Inhibits Glucose Glucose Uptake GLUT1->Glucose Glycolysis Glycolysis Glucose->Glycolysis Reduced ATP ATP Production Glycolysis->ATP Reduced AMPK AMPK Activation ATP->AMPK Activates mTOR mTOR Inhibition AMPK->mTOR Inhibits TumorGrowth Tumor Growth Suppression mTOR->TumorGrowth Leads to

The signaling pathway affected by the GLUT1 inhibitor BAY-876.

Applications in Materials Science: OLED Synthesis

This compound also serves as a building block in the synthesis of organic light-emitting diode (OLED) materials.[6] The reactive bromine and the electronically distinct fluorinated cyanophenyl moiety can be incorporated into larger conjugated systems to tune the electronic and photophysical properties of the resulting materials. A common synthetic strategy involves a Suzuki coupling reaction.

General Experimental Protocol: Suzuki Coupling for OLED Material Synthesis

This protocol outlines a general procedure for the Suzuki coupling of an arylboronic acid with this compound, which can be a step in the synthesis of more complex OLED materials.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water, dioxane)

  • Inert atmosphere

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system to the mixture.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

G cluster_oled OLED Material Synthesis Workflow Start_OLED This compound + Arylboronic Acid + Pd Catalyst, Base, Solvent Reflux_OLED Reflux under Inert Atmosphere Start_OLED->Reflux_OLED Heat Workup_OLED Aqueous Workup Reflux_OLED->Workup_OLED Cooling Purification_OLED Purification (Column Chromatography) Workup_OLED->Purification_OLED Product_OLED Coupled Product (OLED Intermediate) Purification_OLED->Product_OLED

A generalized workflow for OLED intermediate synthesis via Suzuki coupling.

Applications in Agrochemicals

The structural features of this compound are also valuable in the design and synthesis of novel agrochemicals, such as fungicides and herbicides.[1] The fluorinated phenyl ring can enhance the metabolic stability and bioavailability of the active ingredient.

General Experimental Workflow: Synthesis of a Fungicide Intermediate

A common step in the synthesis of certain fungicides involves the reaction of this compound with a nucleophilic thiol-containing heterocycle.

General Experimental Protocol: Thioether Formation for Agrochemical Synthesis

Materials:

  • This compound

  • Thiol-containing heterocycle (e.g., a mercaptotriazole)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, DMF)

Procedure:

  • In a reaction flask, dissolve the thiol-containing heterocycle (1.0 eq) in the chosen solvent.

  • Add the base (1.1 eq) and stir the mixture for a short period at room temperature.

  • Add a solution of this compound (1.05 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

G cluster_agro Agrochemical Synthesis Workflow Start_Agro Thiol-containing Heterocycle + this compound + Base, Solvent Reaction_Agro Stir at RT Start_Agro->Reaction_Agro Workup_Agro Aqueous Workup Reaction_Agro->Workup_Agro Purification_Agro Purification (Column Chromatography) Workup_Agro->Purification_Agro Product_Agro Thioether Product (Fungicide Intermediate) Purification_Agro->Product_Agro

References

The Strategic Role of 4-(Bromomethyl)-2-fluorobenzonitrile in Modern Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Bromomethyl)-2-fluorobenzonitrile has emerged as a pivotal chemical intermediate, offering a versatile platform for the synthesis of a wide array of complex organic molecules. Its unique structural features, comprising a reactive bromomethyl group, a cyano moiety, and a fluorine atom on the benzene ring, make it a highly valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its crucial role in the development of novel therapeutics, with a particular focus on its application in the synthesis of targeted therapies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The following table summarizes key data points for this intermediate.

PropertyValueReference
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Appearance Solid[2]
Melting Point 44-45 °CN/A
Boiling Point 275.6 ± 30.0 °C at 760 mmHgN/A
Density 1.6 ± 0.1 g/cm³N/A
Purity Typically ≥98%[3]
CAS Number 222978-03-2[1]

Spectroscopic Data:

TechniqueData
¹H NMR Characteristic signals for aromatic protons and the benzylic methylene protons.
¹³C NMR Resonances corresponding to the aromatic carbons, the nitrile carbon, and the benzylic carbon.
Mass Spectrometry Molecular ion peak consistent with the calculated molecular weight.

Synthesis of this compound

The most common synthetic route to this compound involves the radical bromination of 2-fluoro-4-methylbenzonitrile.

Experimental Protocol: Synthesis via Radical Bromination

Materials:

  • 2-Fluoro-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Chloroform or Carbon tetrachloride (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzonitrile (1.0 eq) in chloroform.[1]

  • Add a catalytic amount of benzoyl peroxide (e.g., 0.05 eq).[1]

  • To this solution, add N-bromosuccinimide (1.1 eq) in portions.

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Upon completion, cool the mixture to room temperature.

  • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (3x), water (3x), and saturated brine (3x).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a light yellow liquid or solid. A reported yield for a similar reaction is 88.79%.[1]

Logical Workflow for Synthesis:

Synthesis of this compound.

Role as a Chemical Intermediate: Key Reactions and Applications

The reactivity of the benzylic bromide in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of the 2-fluoro-4-cyanobenzyl moiety into a variety of molecular scaffolds.

Synthesis of GLUT1 Inhibitors: The Case of BAY-876

A significant application of this compound is in the synthesis of the highly selective and potent Glucose Transporter 1 (GLUT1) inhibitor, BAY-876.[1] GLUT1 is a key protein involved in glucose uptake in cancer cells, and its inhibition is a promising strategy in oncology.

The synthesis of BAY-876 involves the N-alkylation of a pyrazole derivative with this compound.

Representative Experimental Protocol: N-Alkylation of a Pyrazole Derivative

Materials:

  • This compound

  • A suitable pyrazole precursor (e.g., 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (solvent)

Procedure:

  • To a solution of the pyrazole derivative (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • To this suspension, add this compound (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours or until completion as monitored by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated pyrazole intermediate. While a specific yield for this exact reaction is not publicly available, similar N-alkylation reactions of pyrazoles are known to proceed in high yield.[4]

Broader Applications in Medicinal Chemistry

Beyond GLUT1 inhibitors, this compound serves as a versatile intermediate in the synthesis of other classes of bioactive molecules, including:

  • Kinase Inhibitors: The 2-fluoro-4-cyanobenzyl group can be incorporated into various kinase inhibitor scaffolds.

  • Central Nervous System (CNS) Drugs: The structural features of this intermediate are amenable to the synthesis of compounds targeting CNS receptors and enzymes.

Reactions with Other Nucleophiles

The reactivity of this compound extends to a wide range of nucleophiles, enabling the synthesis of diverse derivatives.

Reaction with Amines (Gabriel Synthesis)

A common method to introduce a primary amine is the Gabriel synthesis, which avoids over-alkylation.

Representative Experimental Protocol:

  • Suspend potassium phthalimide (1.1 eq) in DMF.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Heat the mixture to 80-100°C for 2-4 hours.

  • After cooling, treat the mixture with hydrazine hydrate (1.5 eq) and reflux for 1-2 hours to cleave the phthalimide group, yielding the corresponding primary amine.

Reaction with Thiols

Reaction with thiols leads to the formation of thioethers.

Representative Experimental Protocol:

  • Dissolve the thiol (1.0 eq) and a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or DMF.

  • Add this compound (1.0 eq) and stir at room temperature until the reaction is complete.

  • Perform an aqueous workup and purify by chromatography.

Reaction with Alcohols (Williamson Ether Synthesis)

Ethers can be synthesized via the Williamson ether synthesis.

Representative Experimental Protocol:

  • Deprotonate the alcohol (1.0 eq) with a strong base like sodium hydride in an anhydrous solvent such as THF or DMF to form the alkoxide.

  • Add this compound (1.0 eq) to the alkoxide solution.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water and extract the ether product.

Signaling Pathway Involvement: GLUT1 Inhibition

The therapeutic rationale for using intermediates like this compound in the synthesis of GLUT1 inhibitors such as BAY-876 is rooted in the critical role of glucose metabolism in cancer. The inhibition of GLUT1 disrupts the glycolytic pathway, leading to a cascade of cellular events that can induce cancer cell death.

Signaling Pathway Diagram:

GLUT1 Inhibition Signaling Pathway.

Inhibition of GLUT1 by compounds derived from this compound, such as BAY-876, blocks glucose uptake. This leads to a decrease in glycolysis and ATP production. Cancer cells may attempt to compensate by increasing mitochondrial respiration, which can lead to an overproduction of reactive oxygen species (ROS), inducing oxidative stress and ultimately apoptosis. The PI3K/AKT/mTOR signaling pathway is a key regulator of GLUT1 expression and trafficking to the cell membrane.[2][5][6][7] Conversely, under conditions of low glucose (mimicked by GLUT1 inhibition), the AMP-activated protein kinase (AMPK) pathway can be activated, which acts as a cellular energy sensor.[8]

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceuticals and other advanced materials. Its facile synthesis and the high reactivity of its benzylic bromide group allow for its efficient incorporation into a wide range of molecular frameworks. The successful application of this intermediate in the development of the potent GLUT1 inhibitor BAY-876 highlights its value in the field of targeted cancer therapy. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and improved therapeutic agents and functional materials. This guide provides a foundational understanding for researchers and developers looking to leverage the synthetic potential of this versatile building block.

References

The Fluorine Advantage: A Technical Guide to Fluorinated Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine and fluorinated moieties can dramatically influence a molecule's biological activity, metabolic stability, and material characteristics. This in-depth technical guide explores the core features of fluorinated building blocks, providing quantitative comparisons, detailed experimental protocols, and visual representations of key concepts to empower researchers in their synthetic endeavors.

Core Principles: The Impact of Fluorination on Molecular Properties

The substitution of hydrogen or other functional groups with fluorine can lead to profound changes in a molecule's electronic and physical properties. These alterations are rooted in the fundamental characteristics of the fluorine atom: its high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine bond.[1][2] These attributes collectively influence several key parameters critical for drug design and material science.

A primary consequence of fluorination is the modulation of a compound's metabolic stability . The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[2] This increased stability can lead to a longer in vivo half-life of a drug candidate.

Furthermore, the introduction of fluorine can significantly alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa) . While the effect on lipophilicity can be complex and position-dependent, aromatic fluorination generally increases it, whereas monofluorination of alkyl chains can decrease it.[3][4] The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, making them more acidic, and decrease the basicity of adjacent nitrogen atoms.[3] These modifications are crucial for optimizing a drug's solubility, membrane permeability, and target engagement.

Quantitative Insights: Comparative Physicochemical and Biological Data

The following tables provide a quantitative comparison of fluorinated compounds versus their non-fluorinated analogs, illustrating the tangible effects of incorporating fluorine.

Table 1: Physicochemical and Biological Properties of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors

CompoundSubstitution (R)pKa (Predicted)clogP (Predicted)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a H6.82.5>10,0001,200
1b 7-F6.52.7>10,000850

Data adapted from a study on PARP inhibitors. The introduction of a fluorine atom at the 7-position leads to a decrease in pKa and an increase in clogP, along with a modest improvement in PARP2 inhibition.

Table 2: Comparative Properties of Stearic Acid and its ω-Fluorinated Analog

PropertyStearic Acidω-Fluorostearic AcidKey Differences and Implications
Molecular Formula C₁₈H₃₆O₂C₁₈H₃₅FO₂Replacement of a terminal hydrogen with fluorine.
Molecular Weight 284.48 g/mol 302.47 g/mol Increased molecular weight.
Melting Point 69.3 °CGenerally lower than non-fluorinated counterpartsFluorination can disrupt crystal packing.
pKa ~4.75 - 4.95Expected to be lower (more acidic)The electronegativity of fluorine stabilizes the carboxylate anion.
logP (Lipophilicity) 8.23Predicted to be slightly lowerTerminal monofluorination of alkyl chains can decrease lipophilicity.
Acute Oral Toxicity (LD₅₀, rat) >2,000 - 4,600 mg/kgData not specifically found for ω-fluorostearic acid. However, ω-fluorooleic acid has an LD₅₀ of 6 mg/kg in rats.Highlights the potential for increased toxicity with certain fluorination patterns.

This table illustrates how terminal fluorination can impact fundamental physicochemical properties and underscores the importance of evaluating the toxicological profile of fluorinated compounds.[3]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of fluorinated molecules can be broadly categorized into nucleophilic and electrophilic fluorination methods. The following protocols provide detailed procedures for common and powerful fluorination reactions.

Nucleophilic Deoxyfluorination of a Secondary Alcohol using DAST

(Diethylamino)sulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides. The reaction generally proceeds with inversion of stereochemistry.

General Procedure:

  • To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (20 volumes) under a nitrogen atmosphere, cool the mixture to -78 °C.

  • Slowly add DAST (1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (2 x 10 volumes).

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Detailed Example: Synthesis of 4-Nitrobenzyl Fluoride

  • Reactants: 4-Nitrobenzyl alcohol (153 mg, 1.0 mmol), DAST (144 µL, 1.1 mmol).[6]

  • Solvent: Dichloromethane (2.8 mL).

  • Procedure:

    • To a solution of 4-nitrobenzyl alcohol in dichloromethane, add DAST dropwise at room temperature.

    • Stir the mixture for 1 hour.

    • Quench the reaction with ice water (3 mL) and add dichloromethane (10 mL).

    • Extract the aqueous layer with dichloromethane (3 x 5 mL).

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography (ethyl acetate/hexane gradient) to yield 4-nitrobenzyl fluoride as a pale yellow solid (111 mg, 72%).[6]

Electrophilic Aromatic Fluorination using Selectfluor™

Selectfluor™ (F-TEDA-BF₄) is a versatile and relatively safe electrophilic fluorinating agent used for the fluorination of electron-rich aromatic and heteroaromatic compounds.

General Procedure for Fluorination of an Activated Aromatic Compound:

  • To a solution of the aromatic substrate (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane) at room temperature, add Selectfluor™ (1.1 eq.) in one portion.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Synthesis and Biological Impact

Experimental Workflow: Multi-Step Synthesis of a Fluorinated Compound

The following diagram illustrates a typical workflow for the synthesis of a fluorinated molecule, from starting materials to the final purified product.

G cluster_0 Reaction Setup cluster_1 Fluorination Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Starting Material (e.g., Alcohol) D Cooling (-78 °C) A->D B Anhydrous Solvent (e.g., DCM) B->D C Inert Atmosphere (Nitrogen) C->D E Fluorinating Agent Addition (e.g., DAST) D->E Slow Addition F Reaction Monitoring (TLC) E->F G Quenching (aq. NaHCO3) F->G Reaction Complete H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K L Final Fluorinated Product K->L

Caption: A generalized workflow for a chemical synthesis involving a fluorination step.

Signaling Pathway: Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer. Fluorinated molecules have been developed as potent inhibitors of this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Fluorinated PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by a fluorinated inhibitor.

Conclusion

Fluorinated building blocks offer a powerful and versatile platform for the design and synthesis of novel molecules with enhanced properties. By understanding the fundamental principles of how fluorine influences molecular characteristics and by mastering the key synthetic transformations, researchers can effectively leverage the "fluorine advantage" to accelerate innovation in drug discovery and materials science. This guide provides a foundational framework of data, protocols, and conceptual visualizations to aid in this endeavor.

References

The Dual Reactivity of Substituted Benzyl Bromides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzyl bromides are a class of organic compounds of significant interest in medicinal chemistry and drug development due to their versatile reactivity. The benzylic position, being adjacent to an aromatic ring, imparts unique electronic properties that allow for a delicate balance between SN1 and SN2 reaction pathways. This dual reactivity is highly dependent on the nature and position of substituents on the aromatic ring, the nucleophile, and the solvent system. Understanding and predicting the reactivity profile of these compounds is crucial for designing synthetic routes and developing novel therapeutic agents. This technical guide provides an in-depth analysis of the factors governing the reactivity of substituted benzyl bromides, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Influence of Substituents on Reactivity: A Quantitative Approach

The electronic nature of substituents on the benzene ring plays a pivotal role in determining the reaction mechanism and rate of nucleophilic substitution on benzyl bromides. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert their influence through inductive and resonance effects, stabilizing or destabilizing the transition states of both SN1 and SN2 reactions.

Hammett Linear Free-Energy Relationship

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative correlation between the reaction rate constants (k) of a series of substituted aromatic compounds and the electronic properties of the substituents (σ), relative to the unsubstituted compound (k₀). The reaction constant (ρ) indicates the sensitivity of the reaction to substituent effects. A negative ρ value suggests a buildup of positive charge in the transition state, characteristic of an SN1-like mechanism, while a positive ρ value indicates the development of negative charge, which can be observed in some SN2 reactions.

Solvolysis of Substituted Benzyl Chlorides: A Case Study

A study on the solvolysis of twenty-seven mono-, di-, and tri-substituted benzyl chlorides in 20% acetonitrile in water provides valuable quantitative insight into substituent effects. The first-order rate constants (k_solv) span a wide range, demonstrating the profound impact of ring substitution on reactivity.

Substituent(s)σ (para/meta)*k_solv (s⁻¹)log(k/k₀)
4-OCH₃-0.272.26.56
4-CH₃-0.171.7 x 10⁻⁴2.45
H0.006.0 x 10⁻⁵1.00
4-Cl0.232.2 x 10⁻⁶-0.44
3-Cl0.374.9 x 10⁻⁶-0.09
4-CN0.665.9 x 10⁻⁵1.00
3-NO₂0.717.3 x 10⁻⁸-2.92
4-NO₂0.783.9 x 10⁻⁸-3.19
3,5-di-NO₂1.421.5 x 10⁻⁸-3.60
3-Br-4-OCH₃0.125.7 x 10⁻³5.97
3-CN-4-OCH₃0.395.9 x 10⁻⁵4.00
3-NO₂-4-OCH₃0.441.4 x 10⁻⁵3.36
3-Br-5-NO₂-4-OCH₃0.835.8 x 10⁻⁸-2.02
3,5-di-NO₂-4-OCH₃1.152.2 x 10⁻⁸-3.44
3-CH₃-4-Cl0.165.3 x 10⁻⁶-0.06
3-OCH₃-4-Cl0.341.8 x 10⁻⁶-0.53
3-Br-4-Cl0.606.0 x 10⁻⁷-1.00
3-CN-4-Cl0.931.6 x 10⁻⁷-1.58
3-NO₂-4-Cl1.057.3 x 10⁻⁸-1.92
3-Br-5-NO₂-4-Cl1.422.7 x 10⁻⁸-2.35
3,5-di-NO₂-4-Cl1.791.5 x 10⁻⁸-2.60
3,4-di-Cl0.602.2 x 10⁻⁶-0.44
3-NO₂-4-Br1.001.8 x 10⁻⁸-3.53
3,5-di-NO₂-4-Br1.828.3 x 10⁻⁹-3.86

*Note: Hammett sigma constants (σ) are indicative values and can vary slightly depending on the specific reaction conditions and the substituent constant scale used (e.g., σ, σ⁺, σ⁻). The values presented here are for illustrative purposes.

Mechanistic Pathways: SN1 vs. SN2

Substituted benzyl bromides can undergo nucleophilic substitution through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred mechanism is a function of the stability of the potential benzylic carbocation, the strength of the nucleophile, the nature of the solvent, and steric hindrance at the reaction center.

The SN1 Pathway

The SN1 mechanism proceeds through a two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate. This pathway is favored by:

  • Electron-donating groups (EDGs) at the para and ortho positions, which stabilize the positive charge of the carbocation through resonance and induction.

  • Weak nucleophiles that are not strong enough to attack the electrophilic carbon in a concerted step.

  • Polar protic solvents (e.g., water, ethanol) that can solvate both the departing bromide anion and the carbocation intermediate.

SN1_Pathway reactant Substituted Benzyl Bromide intermediate Resonance-Stabilized Benzylic Carbocation + Br⁻ reactant->intermediate Slow, Rate-determining (Leaving group departure) product Substitution Product intermediate->product Fast (Nucleophilic attack) SN2_Pathway reactants Substituted Benzyl Bromide + Nucleophile transition_state Pentavalent Transition State reactants->transition_state Concerted Step products Substitution Product + Br⁻ transition_state->products Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_solv Prepare Solvent Mixture equilibrate Equilibrate Solvent in Conductivity Cell prep_solv->equilibrate prep_sub Prepare Substrate Stock Solution inject Inject Substrate prep_sub->inject equilibrate->inject record Record Conductivity vs. Time inject->record plot Plot ln(G∞ - Gt) vs. Time record->plot calculate Calculate Rate Constant (k) from Slope plot->calculate

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-2-fluorobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-(Bromomethyl)-2-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine solubility in various organic solvents. It includes standardized methodologies, data presentation formats, and visualizations of its synthetic pathway and applications to facilitate its effective use in research and development.

Introduction

This compound is a versatile bifunctional molecule utilized as a building block in the synthesis of a range of target compounds.[1] Its utility has been noted in the preparation of selective inhibitors of glucose transporter 1 (GLUT1) and other areas of medicinal chemistry.[1] An understanding of its solubility in common organic solvents is critical for its application in chemical synthesis, purification, formulation, and screening. This guide aims to provide the necessary tools for researchers to generate and interpret this vital data.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₅BrFN[2][3]
Molecular Weight 214.03 g/mol [2][3]
Appearance Solid[2][4]
Melting Point 44-45 °C[4]
Boiling Point (Predicted) 275.6 ± 30.0 °C[4]
Solubility in Methanol Slightly soluble[4]

Quantitative Solubility Data

Table 1: Thermodynamic Solubility of this compound at Various Temperatures

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25
40
Ethanol25
40
Isopropanol25
40
Acetone25
40
Ethyl Acetate25
40
Dichloromethane25
40
Toluene25
40
Acetonitrile25
40

Table 2: Kinetic Solubility of this compound in a Mixed Aqueous/Organic System

Organic Co-SolventConcentration (%)Kinetic Solubility (µM)Method
DMSO5Nephelometry
DMSO10Nephelometry

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Procedure:

  • Add an excess amount of this compound to a 2 mL glass vial.

  • Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.

  • Securely cap the vial and place it on an orbital shaker.

  • Equilibrate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the diluted sample using a pre-validated HPLC method.

  • Calculate the original concentration to determine the solubility.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of a compound's solubility from a concentrated stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Automated liquid handler

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Using an automated liquid handler, add the DMSO stock solution to wells of a 96-well microplate containing PBS to achieve a range of final compound concentrations with a fixed DMSO concentration (e.g., 1-2%).

  • Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Alternatively, the plate can be centrifuged, and the concentration in the supernatant can be determined by UV-Vis spectroscopy after transfer to a new plate.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical synthetic route for the preparation of this compound.

Synthesis_Workflow Start 2-Fluoro-4-methylbenzonitrile Reaction Reflux for 12 hours Start->Reaction Reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) Chloroform Reagents->Reaction Workup Wash with: 1. Saturated NaHCO₃ (aq) 2. Water 3. Saturated Brine Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.
Applications and Logical Relationships

This diagram outlines the key application areas of this compound and its role as a versatile intermediate.

Applications cluster_core Core Compound cluster_applications Primary Application Areas cluster_derivatives Resulting Products/Targets 4-BM-2-FBN This compound Pharma Pharmaceutical Synthesis 4-BM-2-FBN->Pharma serves as intermediate for Agrochem Agrochemical Research 4-BM-2-FBN->Agrochem serves as intermediate for Materials Materials Science 4-BM-2-FBN->Materials serves as intermediate for APIs Active Pharmaceutical Ingredients (APIs) (e.g., Kinase Inhibitors, CNS Drugs) Pharma->APIs leads to Pesticides Pesticides, Herbicides, Fungicides Agrochem->Pesticides leads to OLEDs OLED Intermediates Materials->OLEDs leads to

Applications of this compound.

References

4-(Bromomethyl)-2-fluorobenzonitrile safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Profile of 4-(Bromomethyl)-2-fluorobenzonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound (CAS No: 222978-03-2), a versatile building block in organic synthesis.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 4-Cyano-3-fluorobenzyl bromide, alpha-Bromo-2-fluoro-p-tolunitrile[1]
CAS Number 222978-03-2[2]
Molecular Formula C₈H₅BrFN[1][2]
Molecular Weight 214.03 g/mol [1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance Solid, Off-White[1][3]
Melting Point 44-45 °C[1][2]
Boiling Point 275.6 ± 30.0 °C at 760 mmHg[1][2]
Density 1.6 ± 0.1 g/cm³[2]
Flash Point 120.5 ± 24.6 °C[2]
Solubility Slightly soluble in Methanol[1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] It is harmful if swallowed, in contact with skin, or inhaled.[2] It is also noted to be corrosive and a lachrymatory agent.[1]

There are some discrepancies in the GHS classification across different suppliers. The table below presents the available information.

Hazard ClassHazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1]
Respiratory SensitizationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]

Signal Word: DANGER[1] / WARNING

Hazard Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS08 (Health Hazard)[1]

First-Aid Measures

Immediate medical attention is required in case of exposure. The following diagram outlines the recommended first-aid procedures.

FirstAid cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure to this compound Skin_Wash Immediately wash skin with copious amounts of water for at least 15 minutes. Exposure->Skin_Wash Eye_Wash Immediately flush eyes with copious amounts of water for at least 15 minutes. Exposure->Eye_Wash Inhale_FreshAir Remove to fresh air. Exposure->Inhale_FreshAir Ingest_Wash Wash out mouth with copious amounts of water for at least 15 minutes. Exposure->Ingest_Wash Skin_Remove Remove contaminated clothing and shoes. Skin_Wash->Skin_Remove Skin_Medical Seek medical attention if irritation persists. Skin_Remove->Skin_Medical Eye_Eyelids Separate eyelids with fingers to ensure adequate flushing. Eye_Wash->Eye_Eyelids Eye_Medical Seek medical attention if irritation persists. Eye_Eyelids->Eye_Medical Inhale_Medical Seek medical attention if symptoms persist or in severe cases. Inhale_FreshAir->Inhale_Medical Ingest_Medical Seek medical attention. Ingest_Wash->Ingest_Medical

Caption: First-aid procedures for exposure.

Fire-Fighting Measures

In case of fire, use dry powder or carbon dioxide extinguishers.[2] Firefighters should wear protective clothing and a self-contained breathing apparatus (SCBA).[2]

Handling and Storage

Proper handling and storage are crucial to minimize risk.

Handling:

  • This product should only be handled by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[2]

  • Use in a chemical fume hood is required.[2]

  • Wear appropriate personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a cool, well-ventilated area.[4]

  • Keep containers tightly closed.[2][4]

  • Store refrigerated at 2-8°C.[1][2]

  • Store under an inert gas (nitrogen or argon).[1]

The following diagram illustrates the hierarchy of controls for safe handling.

PPE_Hierarchy cluster_0 Hierarchy of Controls cluster_1 Recommended PPE Elimination Elimination/Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Gloves Chemical-resistant gloves PPE->Gloves Goggles Safety goggles PPE->Goggles Clothing Laboratory clothing PPE->Clothing

Caption: Hierarchy of controls for safe handling.

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[5]

  • Conditions to Avoid: Heat, flames, and sparks.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: In case of combustion, may produce carbon monoxide, nitrogen oxides, hydrogen fluoride, and hydrogen bromide.[2]

Toxicological and Ecological Information

No specific toxicological or ecological data was available in the consulted resources.[2]

Experimental Protocol: Synthesis

A method for the synthesis of this compound has been described.[1]

Materials:

  • 2-Fluoro-4-methylbenzonitrile

  • Chloroform

  • Benzoyl peroxide (BPO)

  • N-bromosuccinimide (NBS)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Saturated brine

Procedure:

  • Dissolve 2-Fluoro-4-methylbenzonitrile (10 g, 74.07 mmol) in 200 mL of chloroform.

  • Add benzoyl peroxide (1 g) and stir until completely dissolved.

  • Add N-bromosuccinimide (19.77 g, 11.11 mmol) in batches.

  • Reflux the reaction mixture for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the solution three times with saturated aqueous sodium bicarbonate solution.

  • Wash the solution three times with water.

  • Wash the solution three times with saturated brine.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the product by column chromatography to yield 4-cyano-3-fluorobenzyl bromide (14.00 g, 88.79% yield) as a light yellow liquid.

The following diagram provides a workflow for this synthesis.

SynthesisWorkflow Start Start: Dissolve 2-Fluoro-4-methylbenzonitrile in Chloroform Add_BPO Add Benzoyl Peroxide (BPO) and stir Start->Add_BPO Add_NBS Add N-bromosuccinimide (NBS) in batches Add_BPO->Add_NBS Reflux Reflux for 12 hours Add_NBS->Reflux Cool Cool to room temperature Reflux->Cool Wash_Bicarb Wash 3x with saturated NaHCO₃ solution Cool->Wash_Bicarb Wash_Water Wash 3x with water Wash_Bicarb->Wash_Water Wash_Brine Wash 3x with saturated brine Wash_Water->Wash_Brine Evaporate Evaporate solvent under reduced pressure Wash_Brine->Evaporate Purify Purify by column chromatography Evaporate->Purify End End Product: this compound Purify->End

Caption: Synthesis workflow diagram.

Disposal Considerations

Disposal of this chemical should be arranged as special waste by a licensed disposal company, in consultation with local waste disposal authorities, and in accordance with national and regional regulations.[2]

References

An In-depth Technical Guide to the Storage and Handling of 4-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensuring experimental integrity, personnel safety, and compliance with regulatory standards. This guide provides a comprehensive overview of the recommended practices for 4-(Bromomethyl)-2-fluorobenzonitrile, a versatile building block in organic synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior under various conditions.

PropertyValue
CAS Number 222978-03-2
Molecular Formula C₈H₅BrFN
Molecular Weight 214.03 g/mol [1][2][3]
Appearance Solid
Melting Point 44-45°C[1]
Boiling Point 275.6 ± 30.0 °C at 760 mmHg[1]
Flash Point 120.5 ± 24.6 °C[1]
Density 1.6 ± 0.1 g/cm³[1]

Storage Conditions

To maintain its chemical integrity and prevent degradation, this compound requires specific storage conditions.

Recommended Storage:

  • Temperature: The compound should be stored refrigerated at a temperature of 2-8°C.[1][4][5]

  • Atmosphere: It is recommended to store under an inert atmosphere.[4]

  • Container: Store in tightly closed vessels in a dry and well-ventilated place.[1][6][7][8]

Conditions to Avoid:

  • Heat, Flames, and Sparks: Keep away from sources of ignition.[1][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][6][7][9]

Handling Procedures and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][6][7]

Engineering Controls
  • Ventilation: Use only in a chemical fume hood to ensure adequate ventilation.[1][6][7]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][6][7]

  • Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin exposure.[1][6][7][9]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use an approved respirator.[6][7]

General Hygiene
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory area.[7]

  • Wash contaminated clothing before reuse.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Log Log in Inventory Inspect->Log Store Store at 2-8°C in a dry, well-ventilated area Log->Store Prep Don Appropriate PPE Store->Prep FumeHood Work in a Chemical Fume Hood Prep->FumeHood Weigh Weigh Required Amount FumeHood->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Dispose of Waste in Approved Container Decontaminate->Waste RemovePPE Remove and Dispose of PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In case of exposure, immediate action is crucial.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[1][8]

  • After Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][8]

  • After Swallowing: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][8]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.

  • Cleanup: Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[6][8][9] Do not let the chemical enter the environment.[6][7]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This should be done through a licensed disposal company.[1]

This technical guide is intended to provide essential information for the safe storage and handling of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Methodological & Application

synthesis of GLUT1 inhibitor BAY-876 using 4-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the potent and selective GLUT1 inhibitor, BAY-876, utilizing a convergent synthetic strategy. The methodology is based on the initial discovery and optimization of this compound class, offering a robust pathway for its preparation in a laboratory setting.

Introduction

BAY-876 is a highly potent and selective inhibitor of the glucose transporter 1 (GLUT1), with an IC50 of 2 nM.[1][2][3] It exhibits over 100-fold selectivity for GLUT1 over other glucose transporters such as GLUT2, GLUT3, and GLUT4.[1] The overexpression of GLUT1 in many cancer types to meet their high energy demands makes it a compelling target for anticancer therapy. BAY-876 has demonstrated significant inhibition of glucose uptake and tumor growth in various preclinical cancer models.[2] This document outlines the chemical synthesis of BAY-876, providing detailed experimental procedures and data to support its replication.

Chemical and Physical Data

ParameterValueReference
IUPAC Name N4-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide[4]
Molecular Formula C24H16F4N6O2[1]
Molecular Weight 496.42 g/mol [1]
CAS Number 1799753-84-6[1]
Appearance White to off-white solid
Solubility Soluble in DMSO[1]
Purity ≥98%

Synthesis Overview

The synthesis of BAY-876 can be accomplished through a multi-step sequence starting from commercially available materials. The key steps involve the construction of the substituted pyrazole core, followed by the formation of the quinoline moiety, and finally, the amide coupling to yield the target compound. The synthetic scheme described is adapted from the route published by Siebeneicher et al. (2016).[4]

While the user requested the use of 4-(Bromomethyl)-2-fluorobenzonitrile, the established and validated synthesis of BAY-876 utilizes 4-(bromomethyl)benzonitrile to form the 1-(4-cyanobenzyl) substituent. The following protocol is based on this validated route.

Experimental Protocols

Step 1: Benzylation of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

This initial step involves the N-alkylation of the pyrazole ring with 4-(bromomethyl)benzonitrile.

  • Materials:

    • 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

    • 4-(bromomethyl)benzonitrile

    • Cesium carbonate (Cs2CO3)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a solution of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile, add cesium carbonate (1.5 eq).

    • Add 4-(bromomethyl)benzonitrile (1.1 eq) to the mixture.

    • Heat the reaction mixture to 60 °C and stir for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(4-cyanobenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole.

  • Quantitative Data:

    • Yield: 92%[4]

Step 2: Reduction of the Nitro Group

The nitro group on the pyrazole ring is reduced to an amine, which is essential for the subsequent amide coupling.

  • Materials:

    • 1-(4-cyanobenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

    • Zinc powder (Zn)

    • Acetic acid (HOAc)

    • Ethanol (EtOH)

    • Water (H2O)

  • Procedure:

    • Suspend 1-(4-cyanobenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

    • Add acetic acid to the suspension.

    • Add zinc powder portion-wise while monitoring the internal temperature.

    • Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by TLC/LC-MS.

    • Cool the mixture and filter through a pad of celite to remove excess zinc and other solids.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

  • Quantitative Data:

    • Yield: 92%[4]

Step 3: Synthesis of the Quinoline Dicarboxylic Acid Intermediate

This step involves the Pfitzinger reaction to construct the quinoline core.

  • Materials:

    • Isatin

    • Pyruvic acid

    • Potassium hydroxide (KOH) solution (33% aq.)

  • Procedure:

    • Dissolve isatin (1.0 eq) in a 33% aqueous solution of potassium hydroxide.

    • Add pyruvic acid (1.2 eq) to the solution.

    • Heat the mixture to 40 °C and stir for 12 hours.

    • Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 7-fluoroquinoline-2,4-dicarboxylic acid.

  • Quantitative Data:

    • Yield: 85%[4]

Step 4: Esterification and Amidation of the Quinoline Intermediate

The dicarboxylic acid is converted to a mono-amide mono-ester intermediate.

  • Materials:

    • 7-fluoroquinoline-2,4-dicarboxylic acid

    • Thionyl chloride (SOCl2)

    • Methanol (MeOH)

    • Ammonia in Methanol (7 N)

  • Procedure:

    • Reflux a suspension of 7-fluoroquinoline-2,4-dicarboxylic acid (1.0 eq) in thionyl chloride.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

    • Add methanol to the residue and reflux to form the dimethyl ester.

    • Remove the methanol under reduced pressure.

    • Dissolve the crude diester in a 7 N solution of ammonia in methanol and heat to 50 °C in a sealed vessel.

    • Monitor the reaction for the selective formation of the 4-carboxamide.

    • Concentrate the reaction mixture and purify the product to obtain methyl 4-carbamoyl-7-fluoroquinoline-2-carboxylate.

  • Quantitative Data:

    • Yields: 46% (esterification), 81% (amidation)[4]

Step 5: Saponification of the Ester

The remaining methyl ester is hydrolyzed to the carboxylic acid.

  • Materials:

    • Methyl 4-carbamoyl-7-fluoroquinoline-2-carboxylate

    • Sodium hydroxide (NaOH) (aq)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in methanol and add an aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature until the saponification is complete.

    • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to yield 4-carbamoyl-7-fluoroquinoline-2-carboxylic acid.

  • Quantitative Data:

    • Yield: 84%[4]

Step 6: Final Amide Coupling to Yield BAY-876

The final step is the coupling of the pyrazole amine with the quinoline carboxylic acid.

  • Materials:

    • 1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

    • 4-carbamoyl-7-fluoroquinoline-2-carboxylic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve 4-carbamoyl-7-fluoroquinoline-2-carboxylic acid (1.0 eq) in DMSO.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes.

    • Add 1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq) to the reaction mixture.

    • Stir at room temperature until the reaction is complete.

    • Pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain BAY-876.

  • Quantitative Data:

    • Yield: 46%[4]

Summary of Synthetic Steps and Yields

StepReactionReagents and ConditionsYield (%)
1Benzylation4-(bromomethyl)benzonitrile, Cs2CO3, MeCN, 60 °C92
2Nitro ReductionZn, HOAc, EtOH, H2O, 60 °C92
3Pfitzinger ReactionIsatin, Pyruvic acid, 33% aq. KOH, 40 °C85
4Esterification & Amidation1. SOCl2, reflux; 2. MeOH, reflux; 3. 7N NH3 in MeOH, 50 °C46 & 81
5Saponificationaq. NaOH, MeOH, RT84
6Amide CouplingHATU, DIPEA, DMSO, RT46

Visualizations

BAY876_Synthesis_Workflow cluster_pyrazole Pyrazole Moiety Synthesis cluster_quinoline Quinoline Moiety Synthesis cluster_final_coupling Final Coupling start_pyrazole 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole intermediate1 1-(4-cyanobenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole start_pyrazole->intermediate1 Step 1: Benzylation (92% yield) intermediate2 1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine intermediate1->intermediate2 Step 2: Nitro Reduction (92% yield) final_product BAY-876 intermediate2->final_product Step 6: Amide Coupling (46% yield) start_quinoline Isatin intermediate3 7-fluoroquinoline-2,4-dicarboxylic acid start_quinoline->intermediate3 Step 3: Pfitzinger Reaction (85% yield) intermediate4 Methyl 4-carbamoyl-7-fluoroquinoline-2-carboxylate intermediate3->intermediate4 Step 4: Esterification & Amidation (37% overall yield) intermediate5 4-carbamoyl-7-fluoroquinoline-2-carboxylic acid intermediate4->intermediate5 Step 5: Saponification (84% yield) intermediate5->final_product

Caption: Synthetic workflow for the preparation of BAY-876.

GLUT1 Signaling and Inhibition by BAY-876

GLUT1 is a key membrane protein responsible for the facilitated diffusion of glucose across the cell membrane. In many cancer cells, a metabolic switch known as the "Warburg effect" occurs, leading to increased glycolysis even in the presence of oxygen. This necessitates an upregulation of GLUT1 to sustain the high glucose influx required for rapid cell proliferation. The expression of GLUT1 is often regulated by the hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor stabilized under hypoxic conditions, which are common in the tumor microenvironment.

BAY-876 directly binds to and inhibits GLUT1, thereby blocking glucose uptake. This leads to a depletion of intracellular glucose, which in turn inhibits glycolysis and reduces the production of ATP and essential metabolic intermediates required for cancer cell growth and survival. By targeting this fundamental metabolic pathway, BAY-876 can induce cancer cell death.

GLUT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis Glucose Entry ATP ATP Production Glycolysis->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation HIF1a HIF-1α HIF1a->GLUT1 Upregulates Expression Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes BAY876 BAY-876 BAY876->GLUT1 Inhibits

Caption: Mechanism of GLUT1 inhibition by BAY-876 in cancer cells.

References

Application Notes and Protocols for Nucleophilic Substitution with 4-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-fluorobenzonitrile is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide and an electron-deficient aromatic ring, makes it an excellent substrate for nucleophilic substitution reactions. The presence of the electron-withdrawing fluorine and nitrile groups enhances the electrophilicity of the benzylic carbon, facilitating displacement of the bromide by a wide range of nucleophiles. This reactivity profile allows for the facile introduction of diverse functionalities, making it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates.[1] Notably, it serves as a key precursor for the synthesis of potent and selective inhibitors of Glucose Transporter 1 (GLUT1), such as BAY-876, which are under investigation as anti-cancer agents.[2][3]

These application notes provide detailed protocols for common nucleophilic substitution reactions involving this compound, including reactions with amines, thiols, alcohols (for ether synthesis), and sodium azide.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution on this compound with various nucleophiles. These parameters are based on established procedures for similar benzylic bromides and can be used as a starting point for optimization.

NucleophileReagent ExampleProduct TypeTypical SolventBase (if required)Temperature (°C)Typical Time (h)Expected Yield
Primary/Secondary AmineIsopropylamineSecondary/Tertiary BenzylamineAcetonitrile, DMFK₂CO₃, Et₃NRoom Temp. to 804 - 12Good to High
ThiolThiophenolThioetherEthanol, DMFNaH, K₂CO₃Room Temp.1 - 4High
Alcohol/PhenolEthanol, PhenolEtherTHF, DMF, AcetoneNaH, K₂CO₃Room Temp. to 602 - 16Good to High
AzideSodium Azide (NaN₃)Benzyl AzideDMSO, DMFN/ARoom Temp.12 - 24High

Experimental Protocols

General Considerations:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

  • All reagents and solvents should be of appropriate purity for the intended application. Anhydrous solvents should be used where specified, particularly in reactions involving strong bases like sodium hydride.

Protocol 1: Synthesis of N-((2-Fluoro-4-cyanophenyl)methyl)alkanamine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding substituted benzylamine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add the amine (1.2 eq) and potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of (2-Fluoro-4-cyanophenyl)methyl Thioether

This protocol outlines the synthesis of a thioether via the reaction of this compound with a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol) (1.0 - 1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • If using NaH: To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0°C, add a solution of the thiol (1.1 eq) in anhydrous DMF dropwise. Allow the mixture to stir at 0°C for 30 minutes.

  • If using K₂CO₃: To a solution of the thiol (1.1 eq) in DMF, add K₂CO₃ (1.5 eq).

  • To the resulting mixture, add a solution of this compound (1.0 eq) in DMF dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (if NaH was used) or water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Williamson Ether Synthesis of (2-Fluoro-4-cyanophenyl)methyl Ether

This protocol describes the formation of an ether linkage by reacting this compound with an alcohol or phenol.

Materials:

  • This compound

  • Alcohol or phenol (e.g., ethanol, 4-methoxyphenol) (1.1 - 1.5 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 - 2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • If using NaH: To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0°C, add the alcohol or phenol (1.1 eq) portionwise or as a solution in DMF. Stir for 30 minutes at room temperature to form the alkoxide/phenoxide.

  • If using K₂CO₃: To a solution of the alcohol or phenol (1.1 eq) in acetone or DMF, add K₂CO₃ (2.0 eq).

  • Add a solution of this compound (1.0 eq) in the reaction solvent to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60°C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 4: Synthesis of 4-(Azidomethyl)-2-fluorobenzonitrile

This protocol details the conversion of the benzylic bromide to an azide, a versatile intermediate for further functionalization.

Materials:

  • This compound

  • Sodium azide (NaN₃) (1.5 equivalents)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMSO in a round-bottom flask.[4]

  • Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature.[4] The reaction is typically complete within 12-24 hours.

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with diethyl ether multiple times.[4]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[4]

  • Remove the solvent under reduced pressure to obtain the product, which is often of sufficient purity for subsequent steps.[4] If needed, purification can be achieved through column chromatography.

Visualizations

Nucleophilic_Substitution_Workflow reagent 4-(Bromomethyl)-2- fluorobenzonitrile reaction_setup Reaction Setup & Mixing reagent->reaction_setup nucleophile Nucleophile (Amine, Thiol, Alcohol, Azide) nucleophile->reaction_setup solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction_setup base Base (optional) (e.g., K2CO3, NaH) base->reaction_setup reaction_conditions Reaction (Temp, Time) reaction_setup->reaction_conditions workup Workup (Quenching, Extraction) reaction_conditions->workup purification Purification (Chromatography) workup->purification product Substituted Product purification->product

Caption: General experimental workflow for nucleophilic substitution reactions.

GLUT1_Inhibition_Pathway cluster_cell Cancer Cell GLUT1 GLUT1 Transporter Glycolysis Glycolysis GLUT1->Glycolysis Apoptosis Apoptosis GLUT1->Apoptosis Induces Glucose_in Glucose Glucose_in->GLUT1 Uptake Metabolism Tumor Cell Metabolism & Proliferation Glycolysis->Metabolism Metabolism->Apoptosis Inhibition of BAY876 BAY-876 (GLUT1 Inhibitor) BAY876->GLUT1 Inhibits Glucose_out Extracellular Glucose

Caption: Signaling pathway of GLUT1 inhibition by BAY-876 in cancer cells.[5][6][7]

References

Application Notes and Protocols: The Role of 4-(Bromomethyl)-2-fluorobenzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(bromomethyl)-2-fluorobenzonitrile as a key intermediate in the synthesis of targeted pharmaceutical agents, particularly kinase inhibitors. The document outlines its application in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors, supported by a detailed experimental protocol and a summary of the relevant biological pathways.

Introduction to this compound in Drug Discovery

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry. Its structure, featuring a reactive bromomethyl group and a cyano-substituted fluorophenyl ring, makes it an ideal starting material for the synthesis of complex heterocyclic compounds. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the cyano group can act as a key interaction point with biological targets or be a precursor for other functional groups. This intermediate is particularly valuable in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer and other diseases.

Application in the Synthesis of TRK Inhibitors

One of the most significant applications of this compound and its structural isomers is in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors.[1][2][3] TRK inhibitors, such as Larotrectinib, are a class of targeted cancer therapies that have shown remarkable efficacy in patients with tumors harboring NTRK gene fusions.[4][5][6] These gene fusions lead to the production of constitutively active TRK fusion proteins that drive tumor growth.[7][8] By inhibiting these aberrant kinases, TRK inhibitors can effectively halt cancer cell proliferation.[7][8]

The synthesis of TRK inhibitors often involves the construction of a core heterocyclic scaffold that is subsequently functionalized. The bromomethyl group of this compound provides a convenient handle for alkylating various nucleophiles, such as amines or heterocycles, to build the core structure of the inhibitor.

TRK Signaling Pathway

The TRK signaling pathway plays a crucial role in the development and function of the nervous system.[7][9] Ligand binding to TRK receptors (TRKA, TRKB, and TRKC) leads to their dimerization and autophosphorylation, which in turn activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[10] These pathways are essential for promoting cell survival, proliferation, and differentiation.[3][11] In TRK fusion-positive cancers, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of these downstream pathways and driving oncogenesis.[7][8]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor (TRKA, TRKB, TRKC) PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAS RAS TRK->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Survival Cell Survival AKT->Survival PKC->Proliferation Neurotrophins Neurotrophins (e.g., NGF, BDNF, NT-3) Neurotrophins->TRK Binds and Activates Larotrectinib Larotrectinib (TRK Inhibitor) Larotrectinib->TRK Inhibits experimental_workflow start Start Materials: - this compound - 3-Methyl-6-chlorouracil - K2CO3 - DMSO reaction Reaction: - Combine reactants in DMSO - Heat at 60°C for 2h start->reaction workup Work-up: - Dilute with water - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry organic layer (MgSO4) - Evaporate solvent - Column chromatography workup->purification product Product: 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)- 4-fluorobenzonitrile purification->product

References

Applications in Agrochemical Intermediate Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key agrochemical intermediates and their conversion into widely used pesticides. The information is intended to serve as a practical resource for researchers and professionals involved in agrochemical research and development.

Application Note 1: Synthesis of Imidacloprid via 2-Chloro-5-(chloromethyl)pyridine Intermediate

Imidacloprid is a systemic neonicotinoid insecticide that is highly effective against sucking insects.[1] A common and efficient synthetic route involves the condensation of the key intermediate, 2-chloro-5-(chloromethyl)pyridine (CCMP), with N-nitro-imidazolidin-2-imine (NII).[1][2] This pathway is widely used in laboratory-scale synthesis and has been adapted for industrial production.

Data Presentation: Imidacloprid Synthesis

The following tables summarize the key quantitative data for the synthesis of the CCMP intermediate and its subsequent conversion to Imidacloprid.

Table 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP) from 2-Chloro-5-(hydroxymethyl)pyridine

ParameterValueReference
Starting Material2-Chloro-5-(hydroxymethyl)pyridine[3]
ReagentThionyl chloride[3]
Solvent1,2-Dichloroethane[3]
Reaction TemperatureRoom temperature, then reflux[3]
Reaction Time90 minutes at RT, 4.5 hours under reflux[3]
Product Yield75.9 g (from 70.3 g starting material)[3]

Table 2: Synthesis of Imidacloprid from CCMP and NII

ParameterValueReference
Reactant 12-chloro-5-(chloromethyl)pyridine (CCMP)[1]
Reactant 2N-nitro-imidazolidin-2-imine (NII)[1]
BasePotassium Carbonate (K₂CO₃)[1]
SolventAcetonitrile (CH₃CN)[1]
Reaction Temperature80 °C[1]
Reaction Time8 hours[1]
Crude Product Yield~85%[1]
Final Purity (after Recrystallization)>98%[1]
Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP)

This protocol describes the synthesis of CCMP from 2-chloro-5-(hydroxymethyl)pyridine.[3]

Materials and Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

  • 2-chloro-5-(hydroxymethyl)pyridine

  • Thionyl chloride

  • 1,2-dichloroethane

  • Chloroform

  • Sodium hydrogen carbonate

  • Activated carbon

Procedure:

  • To a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane in a round-bottom flask, add a solution of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine in 50 ml of 1,2-dichloroethane dropwise over 30 minutes at 5-20 °C.

  • Stir the mixture at room temperature for 90 minutes.

  • Heat the mixture under reflux for 4.5 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with 200 ml of chloroform and 60 ml of water.

  • Neutralize by adding 20 g of sodium hydrogen carbonate in small portions with stirring.

  • Separate the organic layer, treat with activated carbon, and concentrate to obtain 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.[3]

Protocol 2: Synthesis of Imidacloprid

This protocol details the synthesis of Imidacloprid from CCMP and NII.[1]

Materials and Equipment:

  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Standard laboratory glassware

  • 2-chloro-5-(chloromethyl)pyridine (CCMP)

  • N-nitro-imidazolidin-2-imine (NII)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine CCMP (1.62 g, 10 mmol), NII (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).[1]

  • Add 50 mL of acetonitrile to the flask.

  • Stir the mixture at room temperature for 15 minutes.[1]

  • Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Filter the inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain the crude Imidacloprid product.[1]

Protocol 3: Purification of Imidacloprid by Recrystallization

This protocol describes the purification of the crude Imidacloprid.[1]

Materials and Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Isopropanol

  • Water

Procedure:

  • Transfer the crude Imidacloprid to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of isopropanol/water (e.g., 2:1 ratio) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath to promote further crystallization.[1]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified Imidacloprid crystals in a vacuum oven.[1]

Diagrams

Imidacloprid_Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis cluster_purification Purification 2_chloro_5_hydroxymethylpyridine 2-Chloro-5- (hydroxymethyl)pyridine CCMP 2-Chloro-5- (chloromethyl)pyridine (CCMP) 2_chloro_5_hydroxymethylpyridine->CCMP Chlorination Thionyl_Chloride SOCl₂ Thionyl_Chloride->CCMP Imidacloprid_Crude Crude Imidacloprid CCMP->Imidacloprid_Crude Condensation NII N-nitro-imidazolidin-2-imine (NII) NII->Imidacloprid_Crude K2CO3 K₂CO₃ K2CO3->Imidacloprid_Crude Recrystallization Recrystallization Imidacloprid_Crude->Recrystallization Imidacloprid_Pure Pure Imidacloprid (>98%) Recrystallization->Imidacloprid_Pure

Caption: Workflow for the synthesis of Imidacloprid.

Application Note 2: Synthesis of Epoxiconazole via 1,2,4-Triazole Intermediate

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Its synthesis is a multi-step process that involves the formation of a key 1,2,4-triazole intermediate and its subsequent reaction with a substituted oxirane.[4]

Data Presentation: Epoxiconazole Synthesis

The following tables summarize quantitative data for the synthesis of the 1,2,4-triazole intermediate and the final epoxiconazole product.

Table 3: Synthesis of 1,2,4-Triazole from Hydrazine and Formic Acid

ParameterValueReference
Reactant 1Hydrazine[5]
Reactant 2Formic acid[5]
Optional ReactantFormamide and/or Ammonia[5]
Molar Ratio (Hydrazine:Formic Acid:Formamide/Ammonia)1 : 1-3 : 1-2[5]
Reaction Temperature140-220 °C[5]
Product YieldImproved yield and purity[5]

Table 4: Synthesis of Epoxiconazole

ParameterValueReference
Reactant A(Z)-3-(1H-1,2,4-triazole)-2-(4-fluorophenyl)-1-(2-chlorophenyl)propene[6]
Oxidant30% Hydrogen peroxide[6]
CatalystPyridine-2-carboxylic acid manganese(II) complex[6]
Overall YieldUp to 80%[6]
Experimental Protocols

Protocol 4: Synthesis of 1,2,4-Triazole

This protocol describes a general method for the synthesis of 1,2,4-triazole.[5]

Materials and Equipment:

  • Reaction vessel with temperature control

  • Distillation apparatus

  • Hydrazine

  • Formic acid

  • Formamide and/or ammonia

Procedure:

  • React hydrazine, formic acid, and formamide and/or ammonia in a molar ratio of 1 mole of hydrazine to 1 to 3 moles of formic acid to 1 to 2 moles of formamide and/or ammonia.[5]

  • Heat the reaction mixture to a temperature between 140°C and 220°C.[5]

  • After the reaction is complete, recover the 1,2,4-triazole from the reaction mixture. Excess reagents may be recycled.

Protocol 5: Synthesis of Epoxiconazole

This protocol outlines the synthesis of epoxiconazole from a triazole-containing alkene intermediate.[6]

Materials and Equipment:

  • Reaction flask

  • Stirring apparatus

  • (Z)-3-(1H-1,2,4-triazole)-2-(4-fluorophenyl)-1-(2-chlorophenyl)propene

  • Pyridine-2-carboxylic acid manganese(II) complex (catalyst)

  • 30% mass fraction of hydrogen peroxide

Procedure:

  • In a suitable reaction vessel, combine (Z)-3-(1H-1,2,4-triazole)-2-(4-fluorophenyl)-1-(2-chlorophenyl)propene with the pyridine-2-carboxylic acid manganese(II) complex catalyst.

  • Add 30% hydrogen peroxide as the terminal oxidant.

  • The reaction proceeds to an overall yield of up to 80%.[6]

Diagrams

Epoxiconazole_Synthesis_Pathway cluster_triazole_synthesis 1,2,4-Triazole Synthesis cluster_alkene_synthesis Alkene Intermediate Synthesis cluster_epoxidation Epoxidation Hydrazine Hydrazine Triazole 1,2,4-Triazole Hydrazine->Triazole Condensation Formic_Acid Formic Acid Formic_Acid->Triazole Alkene_Intermediate (Z)-3-(1H-1,2,4-triazole)-2- (4-fluorophenyl)-1- (2-chlorophenyl)propene Triazole->Alkene_Intermediate Multi-step Synthesis Starting_Materials Substituted Benzenes Starting_Materials->Alkene_Intermediate Epoxiconazole Epoxiconazole Alkene_Intermediate->Epoxiconazole Epoxidation H2O2 H₂O₂ H2O2->Epoxiconazole Catalyst Mn(II) Catalyst Catalyst->Epoxiconazole

Caption: General synthetic pathway for Epoxiconazole.

References

Application Notes and Protocols: 4-(Bromomethyl)-2-fluorobenzonitrile as a Versatile Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Bromomethyl)-2-fluorobenzonitrile as a key building block in the synthesis of potent and selective kinase inhibitors. This versatile precursor is particularly valuable for developing inhibitors targeting key kinases in oncology and immunology, such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs). Detailed experimental protocols for the synthesis of a representative kinase inhibitor and its biological evaluation are provided to facilitate research and development in this area.

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders, making them critical targets for therapeutic intervention.[2] Small molecule kinase inhibitors have emerged as a major class of drugs in modern medicine.[3]

This compound is a valuable starting material for the synthesis of kinase inhibitors due to its bifunctional nature. The reactive bromomethyl group allows for straightforward nucleophilic substitution reactions, enabling the introduction of various pharmacophores that can interact with the target kinase. The fluoro and cyano groups on the benzene ring can influence the molecule's electronic properties, solubility, and metabolic stability, and can also serve as handles for further chemical modifications.[4]

This document will focus on the application of this compound in the synthesis of inhibitors for two important kinase families: Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).

Target Kinases and Signaling Pathways

Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[5] Upon BCR activation, BTK is recruited to the plasma membrane and activated, leading to a signaling cascade that promotes B-cell proliferation, differentiation, and survival.[5] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[6]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates Antigen Antigen Antigen->BCR Binds BTK BTK Lyn_Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Produces Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate NF_kB NF-κB Ca_PKC->NF_kB Activates Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Promotes BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK Inhibits

Figure 1. Simplified BTK Signaling Pathway.

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for signaling by a wide range of cytokines and growth factors.[7] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary route for transducing extracellular signals into transcriptional changes in the nucleus, thereby regulating immune responses, hematopoiesis, and inflammation.[8] Aberrant JAK-STAT signaling is associated with autoimmune diseases, myeloproliferative neoplasms, and other inflammatory conditions.[9]

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Promotes Nucleus Nucleus JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibits

Figure 2. Simplified JAK-STAT Signaling Pathway.

Synthesis of a Representative Kinase Inhibitor

The following protocol describes the synthesis of a novel pyrazolopyrimidine-based kinase inhibitor, a structural motif found in many clinically approved BTK and JAK inhibitors. This synthesis utilizes this compound as a key starting material.

Synthesis_Workflow Start 4-(Bromomethyl)- 2-fluorobenzonitrile Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate Intermediate A: 4-((Pyrazol-1-yl)methyl)- 2-fluorobenzonitrile Step1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Final_Product Final Product: Pyrazolopyrimidine Kinase Inhibitor Step2->Final_Product

Figure 3. General Synthetic Workflow.

Experimental Protocol: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor

Step 1: Synthesis of 4-((1H-pyrazol-1-yl)methyl)-2-fluorobenzonitrile (Intermediate A)

  • To a solution of 1H-pyrazole (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Intermediate A.

Step 2: Synthesis of the Final Pyrazolopyrimidine Kinase Inhibitor

This step is a representative cyclization reaction. The specific conditions and reactants will vary depending on the desired final pyrazolopyrimidine core.

  • Combine Intermediate A (1.0 mmol) and 3-amino-1H-pyrazole-4-carbonitrile (1.0 mmol) in a suitable solvent such as ethanol (15 mL).

  • Add a base, for example, potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate (30 mL) and water (30 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyrazolopyrimidine kinase inhibitor.

Biological Evaluation of Kinase Inhibitors

The following are standard protocols for evaluating the biological activity of newly synthesized kinase inhibitors.

In Vitro Kinase Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

  • Prepare a reaction buffer appropriate for the specific kinase being assayed.

  • Serially dilute the test compound in dimethyl sulfoxide (DMSO) and then further dilute into the reaction buffer.

  • In a 96-well plate, add the kinase, the peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.[10][11]

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of a kinase inhibitor.[12]

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and plot against the compound concentration to determine the IC50 value.

Data Presentation

The following tables present representative quantitative data for a hypothetical kinase inhibitor synthesized from this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)
BTK15
JAK185
JAK2150
JAK325
TEC50
EGFR>1000

Table 2: Cellular Activity

Cell LineTarget PathwayIC50 (nM)
TMD8 (B-cell lymphoma)BTK35
HEL (Erythroleukemia)JAK2250
Jurkat (T-cell leukemia)JAK375

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of kinase inhibitors. Its chemical reactivity allows for the efficient construction of complex molecular architectures that can potently and selectively target key kinases involved in cancer and inflammatory diseases. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of this building block in their own discovery programs.

References

Application Notes and Protocols for Synthetic Routes Starting from 2-Fluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes and experimental protocols for the versatile starting material, 2-Fluoro-4-methylbenzonitrile. This compound is a valuable building block in the synthesis of a wide range of molecules, particularly in the fields of pharmaceuticals and materials science, due to its reactive nitrile and methyl groups, as well as the influence of the fluorine substituent on the aromatic ring.

Introduction

2-Fluoro-4-methylbenzonitrile serves as a key intermediate in the development of various therapeutic agents, including anti-cancer and anti-inflammatory drugs. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates. The nitrile and methyl functionalities offer multiple avenues for synthetic transformations, including hydrolysis, reduction, benzylic functionalization, and participation in cycloaddition reactions to form complex heterocyclic systems.

This document outlines several key synthetic transformations starting from 2-Fluoro-4-methylbenzonitrile, providing detailed experimental protocols, quantitative data for comparison, and workflow diagrams to guide researchers in their synthetic endeavors.

Synthetic Route 1: Benzylic Bromination and Subsequent Nucleophilic Substitution

A common and highly useful transformation of 2-Fluoro-4-methylbenzonitrile is the selective bromination of the benzylic methyl group, followed by nucleophilic substitution. This pathway opens access to a wide array of derivatives by introducing various functional groups at the benzylic position. This route is analogous to a key step in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin, which starts from the isomeric 4-fluoro-2-methylbenzonitrile.

Experimental Protocol: Benzylic Bromination (Wohl-Ziegler Reaction)

This protocol describes the radical-initiated bromination of the methyl group of 2-Fluoro-4-methylbenzonitrile using N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).[1][2]

Materials:

  • 2-Fluoro-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-Fluoro-4-methylbenzonitrile (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Place the reaction mixture under an inert atmosphere (e.g., nitrogen).

  • Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the solvent surface.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide by-product.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-4-fluorobenzonitrile.

  • The crude product can be purified by column chromatography on silica gel or used directly in the subsequent step.

Quantitative Data for Benzylic Bromination
ParameterValueReference
Starting Material 2-Fluoro-4-methylbenzonitrile-
Reagents NBS, AIBN[1][2]
Solvent CCl₄[2]
Reaction Time 2-4 hoursGeneral Protocol
Temperature Reflux[2]
Yield Typically >80%General Protocol

Diagram: Benzylic Bromination Workflow

benzylic_bromination start 2-Fluoro-4-methylbenzonitrile reagents NBS, AIBN CCl4, Reflux start->reagents Reaction product 2-(Bromomethyl)-4-fluorobenzonitrile reagents->product Forms workup Filtration, Washing, Concentration product->workup Purification nitrile_hydrolysis start 2-Fluoro-4-methylbenzonitrile conditions H2SO4, H2O Reflux start->conditions Hydrolysis product 2-Fluoro-4-methylbenzoic acid conditions->product quinazolinone_synthesis cluster_prep Intermediate Synthesis cluster_cyclization Cyclization start 2-Fluoro-4-methylbenzonitrile hydrolysis Hydrolysis start->hydrolysis nitration Nitration hydrolysis->nitration amidation Amidation nitration->amidation reduction Reduction amidation->reduction intermediate 2-Amino-5-fluoro-4-methylbenzamide reduction->intermediate cyclize Cyclization (e.g., p-TSA, heat) intermediate->cyclize aldehyde Aromatic Aldehyde aldehyde->cyclize product 2-Aryl-quinazolin-4(3H)-one cyclize->product snar_reaction start 2-Fluoro-4-methylbenzonitrile reagents Nucleophile (e.g., R2NH) Base, Heat start->reagents SNAr product 2-(Dialkylamino)-4-methylbenzonitrile reagents->product

References

Application Notes and Protocols: Bromination of 2-Fluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the bromination of 2-fluoro-4-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following protocol is based on established principles of electrophilic aromatic substitution, drawing parallels from similar halogenation reactions.

Predicted Reaction and Regioselectivity

The bromination of 2-fluoro-4-methylbenzonitrile is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring—fluoro (ortho-, para-directing), methyl (ortho-, para-directing), and cyano (meta-directing)—will influence the position of the incoming bromine atom. The strong activating and ortho-, para-directing effects of the methyl and fluoro groups are expected to dominate over the deactivating and meta-directing effect of the cyano group. Therefore, the bromine is predicted to substitute at the position ortho to the methyl group and meta to the cyano group, yielding primarily 3-bromo-2-fluoro-4-methylbenzonitrile .

Experimental Protocol

This protocol outlines a method for the bromination of 2-fluoro-4-methylbenzonitrile using N-Bromosuccinimide (NBS) as the brominating agent and sulfuric acid in an acetic acid solvent.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Fluoro-4-methylbenzonitrile≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
Acetic AcidGlacialCommercially Available
Sulfuric AcidConcentrated (98%)Commercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Saturated Sodium Thiosulfate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Separatory funnel
Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methylbenzonitrile (1.0 eq) in glacial acetic acid (20 mL).

  • Addition of Catalyst: Carefully add concentrated sulfuric acid (0.2 eq) to the stirring solution.

  • Addition of Brominating Agent: To this mixture, add N-Bromosuccinimide (1.1 eq) portion-wise over 10 minutes.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water (100 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (50 mL) to remove any unreacted bromine, followed by saturated sodium bicarbonate solution (50 mL) to neutralize the acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure brominated product.

Data Presentation

ParameterValue
Starting Material2-Fluoro-4-methylbenzonitrile
Brominating AgentN-Bromosuccinimide (NBS)
SolventGlacial Acetic Acid
CatalystConcentrated Sulfuric Acid
Stoichiometry (Substrate:NBS)1 : 1.1
Reaction Temperature50-60 °C
Reaction Time4-6 hours

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme caution.

  • The brominated product is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2]

Characterization

The identity and purity of the final product, 3-bromo-2-fluoro-4-methylbenzonitrile , should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure and regiochemistry of the brominated product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point: To assess the purity of the final product.

Experimental Workflow

Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 2-fluoro-4-methylbenzonitrile in acetic acid B 2. Add H₂SO₄ A->B C 3. Add NBS B->C D 4. Heat and Stir (50-60 °C, 4-6h) C->D E 5. Quench with ice-water D->E F 6. Extract with DCM E->F G 7. Wash organic layer F->G H 8. Dry and Concentrate G->H I 9. Recrystallization H->I J Characterization (NMR, MS, IR) I->J

Caption: Workflow for the bromination of 2-fluoro-4-methylbenzonitrile.

References

Application Notes and Protocols for the Use of 4-(Bromomethyl)-2-fluorobenzonitrile in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Bromomethyl)-2-fluorobenzonitrile as a key building block in the synthesis of potential Central Nervous System (CNS) drug candidates, with a particular focus on kinase inhibitors. While specific CNS drugs directly synthesized from this starting material are not extensively detailed in publicly available literature, its chemical properties make it a valuable precursor for creating diverse molecular scaffolds with therapeutic potential for neurological disorders.

Introduction

This compound is a versatile organic intermediate increasingly recognized for its role in the development of novel therapeutics, including those targeting the CNS.[1] Its unique trifunctional structure—a reactive bromomethyl group, an electron-withdrawing nitrile group, and a fluorine atom on the benzene ring—offers medicinal chemists a powerful tool for molecular design and synthesis. The presence of fluorine can enhance metabolic stability and blood-brain barrier permeability, crucial attributes for CNS-active compounds. The bromomethyl group serves as a key handle for introducing the benzonitrile moiety into larger, more complex molecules through nucleophilic substitution reactions.

Application in the Synthesis of Kinase Inhibitors for CNS Disorders

Kinase signaling pathways are critical in neuronal function, and their dysregulation is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and glioblastoma. This makes kinases attractive targets for CNS drug discovery. This compound is an ideal starting material for the synthesis of various classes of kinase inhibitors.

General Synthetic Strategy

A common strategy involves the reaction of the bromomethyl group of this compound with a nucleophile, such as an amine or thiol, present on a core heterocyclic scaffold. This reaction, typically a nucleophilic substitution, attaches the 4-cyano-2-fluorobenzyl moiety to the core structure. The nitrile group can then be further modified or retained for its electronic properties and potential interactions with the target protein.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a hypothetical CNS-active kinase inhibitor using this compound.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

This protocol describes the synthesis of an intermediate where the 4-cyano-2-fluorobenzyl group is attached to a generic heterocyclic amine, a common core in many kinase inhibitors.

Materials:

  • This compound

  • A suitable heterocyclic amine (e.g., aminopyrazole, aminopyrimidine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the heterocyclic amine (1.0 eq) in acetonitrile (10 mL/mmol) in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Add a solution of this compound (1.1 eq) in acetonitrile (5 mL/mmol) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-cyano-2-fluorobenzyl) substituted heterocycle.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase relevant to a CNS disorder (e.g., GSK-3β, CDK5, or a tyrosine kinase).

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the kinase substrate.

  • Add the diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from in vitro and cellular assays are crucial for evaluating the potential of a synthesized compound. The following table provides a template for summarizing such data.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based Potency (EC50, nM)Blood-Brain Barrier Permeability (Papp, 10⁻⁶ cm/s)
Hypothetical-1 GSK-3β50SH-SY5Y2505.2
Hypothetical-2 CDK5120U-87 MG8003.1
Reference Drug GSK-3β15SH-SY5Y1006.5

Visualization of Pathways and Workflows

Signaling Pathway

The diagram below illustrates a simplified generic kinase signaling pathway that is often dysregulated in neurological disorders. Inhibition of such a pathway is a common goal in CNS drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Target) Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Neuronal Survival, Apoptosis) GeneExpression->CellularResponse ExtracellularSignal Extracellular Signal (e.g., Growth Factor) ExtracellularSignal->Receptor Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->Kinase2 Inhibits

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and evaluation of a CNS drug candidate starting from this compound.

G Start This compound + Heterocyclic Core Synthesis Chemical Synthesis (Nucleophilic Substitution) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Kinase Assay (IC50 Determination) Characterization->InVitro CellBased Cell-Based Assays (e.g., Neuronal Viability) InVitro->CellBased ADME In Vitro ADME (BBB Permeability) CellBased->ADME Lead Lead Candidate ADME->Lead

Caption: Drug Discovery Workflow.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications in the CNS. Its utility in the construction of kinase inhibitors, a key class of drugs for neurological disorders, makes it a compound of significant interest to researchers in the field of medicinal chemistry and drug development. The provided protocols and workflows offer a foundational guide for the synthesis and evaluation of new chemical entities derived from this promising precursor.

References

Application Notes and Protocols for Incorporating the 4-Cyano-3-fluorobenzyl Group into Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-cyano-3-fluorobenzyl group is a key structural motif in medicinal chemistry, recognized for its role in enhancing the pharmacological properties of various drug candidates. The presence of the fluorine atom and the cyano group imparts unique electronic and steric properties, which can lead to improved metabolic stability, binding affinity, and overall efficacy of a molecule. This document provides detailed application notes and experimental protocols for the incorporation of the 4-cyano-3-fluorobenzyl group into molecular scaffolds, with a particular focus on its application in the development of Janus Kinase (JAK) inhibitors.

Key Applications in Drug Discovery

The 4-cyano-3-fluorobenzyl moiety is a versatile building block in pharmaceutical research and development. Its primary applications include:

  • Kinase Inhibitors: This group is frequently incorporated into the structure of kinase inhibitors, a critical class of drugs for cancer treatment and inflammatory diseases. The fluorine atom can enhance metabolic stability and binding affinity to the target kinase.

  • Modulation of Physicochemical Properties: The cyano group can be further functionalized to improve solubility and fine-tune the pharmacokinetic profile of a drug candidate.

  • Versatile Synthetic Intermediate: The benzyl group itself provides a convenient handle for various chemical transformations, allowing for the construction of complex molecular architectures.

A prominent area of application for scaffolds containing moieties related to the 4-cyano-3-fluorobenzyl group is in the development of Janus Kinase (JAK) inhibitors . These inhibitors are crucial for treating autoimmune diseases such as rheumatoid arthritis and alopecia areata.

Featured Application: Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical pathway in mediating cellular responses to cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.

JAK inhibitors function by blocking the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the JAK-STAT signaling pathway. A notable example of a selective JAK3 inhibitor is Ritlecitinib (PF-06651600) , which has demonstrated efficacy in clinical trials for alopecia areata.[2][3] While not containing the exact 4-cyano-3-fluorobenzyl group, its development highlights the importance of substituted benzyl groups in achieving potent and selective JAK inhibition. The synthesis of such inhibitors often involves the coupling of a core heterocyclic structure with a functionalized piperidine or other amine-containing moiety, which can be achieved through N-alkylation with a suitable benzyl bromide derivative.

JAK-STAT Signaling Pathway and Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK 3. Trans-phosphorylation STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->Receptor 5. STAT Recruitment STAT_dimer STAT Dimer STAT->STAT_dimer 7. STAT Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation & DNA Binding Inhibitor JAK Inhibitor (e.g., containing 4-cyano- 3-fluorobenzyl moiety) Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 9. Modulation of Gene Expression

JAK-STAT Signaling Pathway Inhibition

Experimental Protocols

The key starting material for introducing the 4-cyano-3-fluorobenzyl group is 4-(bromomethyl)-3-fluorobenzonitrile . The following protocols detail its synthesis and subsequent use in N- and O-alkylation reactions.

Protocol 1: Synthesis of 4-(bromomethyl)-3-fluorobenzonitrile

This protocol describes the synthesis of the key alkylating agent from 3-fluoro-4-methylbenzonitrile.

Materials:

  • 3-fluoro-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Dichloroethane or carbon tetrachloride

  • Water

  • Methyl tertiary butyl ether or other suitable extraction solvent

  • Saturated sodium bisulfite solution

  • n-Heptane

Procedure:

  • Dissolve 3-fluoro-4-methylbenzonitrile and a catalytic amount of AIBN in dichloroethane in a reaction vessel.

  • Heat the solution to 70-75 °C.

  • Add N-bromosuccinimide (NBS) portion-wise to the reaction mixture. The color of the solution will change from light yellow to colorless upon reaction.

  • Maintain the reaction at 70-75 °C for 1 hour after the addition of NBS is complete.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and quench by adding water.

  • Extract the product into methyl tertiary butyl ether.

  • Wash the organic layer with saturated sodium bisulfite solution to remove any unreacted bromine.

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or slurrying in n-heptane to yield 4-(bromomethyl)-3-fluorobenzonitrile as a solid.

Quantitative Data:

ParameterValueReference
Starting Material3-fluoro-4-methylbenzonitrile[Patent CN113816874B]
ReagentsNBS, AIBN[Patent CN113816874B]
SolventDichloroethane[Patent CN113816874B]
Temperature70-75 °C[Patent CN113816874B]
Reaction Time1 hour[Patent CN113816874B]
Yield 85-94% [Patent CN113816874B]
Protocol 2: N-Alkylation of an Amine with 4-(bromomethyl)-3-fluorobenzonitrile

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine.

Materials:

  • Amine substrate (e.g., 4-(1-Pyrrolidinyl)piperidine)

  • 4-(bromomethyl)-3-fluorobenzonitrile

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

Procedure:

  • To a solution of the amine in DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃).

  • Add 4-(bromomethyl)-3-fluorobenzonitrile to the mixture.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) to drive the reaction to completion.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValueReference
SubstratePrimary or Secondary AmineGeneral Protocol
Alkylating Agent4-(bromomethyl)-3-fluorobenzonitrileGeneral Protocol
BaseK₂CO₃ or Cs₂CO₃General Protocol
SolventDMF or MeCNGeneral Protocol
TemperatureRoom Temperature to 80 °CGeneral Protocol
Yield Typically >70% Based on similar reactions
Protocol 3: O-Alkylation of a Phenol with 4-(bromomethyl)-3-fluorobenzonitrile

This protocol outlines a general procedure for the O-alkylation of a phenolic compound.

Materials:

  • Phenolic substrate

  • 4-(bromomethyl)-3-fluorobenzonitrile

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or DMF

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

Procedure:

  • To a solution of the phenol in acetone or DMF, add potassium carbonate.

  • Add 4-(bromomethyl)-3-fluorobenzonitrile to the suspension.

  • Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • After completion, filter off the inorganic salts and concentrate the filtrate.

  • Alternatively, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data (Representative):

ParameterValueReference
SubstratePhenolGeneral Protocol
Alkylating Agent4-(bromomethyl)-3-fluorobenzonitrileGeneral Protocol
BaseK₂CO₃General Protocol
SolventAcetone or DMFGeneral Protocol
TemperatureRoom Temperature to RefluxGeneral Protocol
Yield Typically >80% Based on similar reactions

Workflow for Incorporating the 4-Cyano-3-fluorobenzyl Group

The following diagram outlines the general workflow from the starting material to the final benzylated product.

experimental_workflow cluster_synthesis Synthesis of Alkylating Agent cluster_alkylation Alkylation Reaction cluster_purification Workup and Purification start 3-fluoro-4-methyl- benzonitrile reagent 4-(bromomethyl)-3- fluorobenzonitrile start->reagent Bromination (NBS, AIBN) substrate Amine (R-NHR') or Phenol (R-OH) product N- or O-benzylated Product reagent->product Alkylation substrate->product Base (e.g., K2CO3), Solvent (e.g., DMF) workup Aqueous Workup & Extraction product->workup purify Column Chromatography or Recrystallization workup->purify final_product Pure Product purify->final_product

General Experimental Workflow

Biological Activity Data

The incorporation of the 4-cyano-3-fluorobenzyl group or similar moieties can significantly impact the biological activity of a molecule. For instance, in the context of JAK inhibitors, these groups can contribute to potent and selective inhibition.

Table of Biological Activity for a Representative JAK Inhibitor (Ritlecitinib - PF-06651600):

TargetIC₅₀ (nM)Selectivity vs. JAK3Reference
JAK3 33.1 -[1][4]
JAK1>10,000>300-fold[1][4]
JAK2>10,000>300-fold[1][4]
TYK2>10,000>300-fold[1][4]

These data demonstrate the high selectivity of a JAK inhibitor featuring a related structural motif, underscoring the potential of the 4-cyano-3-fluorobenzyl group in designing targeted therapies.

Conclusion

The 4-cyano-3-fluorobenzyl group is a valuable component in the medicinal chemist's toolkit. Its incorporation can be achieved through straightforward N- and O-alkylation reactions using the readily accessible 4-(bromomethyl)-3-fluorobenzonitrile. The resulting compounds have shown significant promise, particularly in the development of selective kinase inhibitors for various therapeutic areas. The provided protocols and data serve as a comprehensive guide for researchers aiming to utilize this important structural moiety in their drug discovery efforts.

References

Application Notes and Protocols for the Preparation of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine.[4][5] This has led to a surge in the development of novel and efficient synthetic methodologies for accessing fluorinated heterocyclic compounds.[1][6]

These application notes provide detailed protocols for three distinct and powerful methods for preparing fluorinated heterocycles: direct C-H fluorination, deoxyfluorination, and fluorocyclization. The protocols are intended to be a practical guide for researchers in academic and industrial settings.

Application Note 1: Direct C-H Fluorination of Pyridines and Diazines

Direct C-H fluorination is an increasingly important strategy for the late-stage introduction of fluorine into complex molecules, avoiding the need for pre-functionalized starting materials.[7][8][9] This protocol describes a method for the site-selective C-H fluorination of pyridines and diazines using silver(II) fluoride.[10]

Experimental Protocol: Site-Selective C-H Fluorination of 2-Phenylpyridine

Materials:

  • 2-Phenylpyridine

  • Silver(II) Fluoride (AgF₂)

  • Acetonitrile (CH₃CN, anhydrous)

  • Inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Inside an inert atmosphere glovebox, add 2-phenylpyridine (1.0 equiv) to a reaction vial equipped with a magnetic stir bar.

  • Add anhydrous acetonitrile (to make a 0.1 M solution).

  • To the stirring solution, add silver(II) fluoride (2.0 equiv).

  • Seal the vial and continue stirring at room temperature for 1 hour.

  • Upon completion, remove the vial from the glovebox and quench the reaction by pouring the mixture over a plug of silica gel.

  • Elute with ethyl acetate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-fluoro-6-phenylpyridine.

G cluster_0 Direct C-H Fluorination of 2-Phenylpyridine 2-Phenylpyridine 2-Phenylpyridine 2-Fluoro-6-phenylpyridine 2-Fluoro-6-phenylpyridine 2-Phenylpyridine->2-Fluoro-6-phenylpyridine AgF2 AgF₂ CH3CN CH₃CN, RT, 1h

Figure 1: Reaction scheme for the direct C-H fluorination of 2-phenylpyridine.

Quantitative Data
SubstrateProductYield (%)
2-Phenylpyridine2-Fluoro-6-phenylpyridine75
2,6-Lutidine2-Fluoro-6-methylpyridine85
Pyrimidine2-Fluoropyrimidine60
PyrazineFluoropyrazine55

Table 1: Yields for the C-H fluorination of various pyridine and diazine substrates.[10]

Application Note 2: Deoxyfluorination for the Synthesis of Fluorinated Oxazolines

Deoxyfluorination is a widely used method for the conversion of alcohols to fluorides. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for the mild and efficient cyclodehydration of β-hydroxy amides to yield oxazolines, which are important structural motifs in many natural products and pharmaceuticals.[11]

Experimental Protocol: Synthesis of an Oxazoline from a β-Hydroxy Amide

Materials:

  • β-Hydroxy amide

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • Dissolve the β-hydroxy amide (1.0 equiv) in anhydrous dichloromethane in a flame-dried reaction flask under an inert atmosphere.

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add Deoxo-Fluor (1.2 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired oxazoline.

G cluster_1 Deoxyfluorinative Cyclization of a β-Hydroxy Amide beta-HydroxyAmide β-Hydroxy Amide Oxazoline Oxazoline beta-HydroxyAmide->Oxazoline DeoxoFluor Deoxo-Fluor CH2Cl2 CH₂Cl₂, -20 °C to RT

Figure 2: Reaction scheme for the synthesis of an oxazoline via deoxyfluorinative cyclization.

Quantitative Data
β-Hydroxy Amide SubstrateReagentTemperature (°C)Yield (%)
Serine-derivedDAST-7895
Serine-derivedDeoxo-Fluor-2098
Threonine-derivedDAST-7845
Threonine-derivedDeoxo-Fluor-2092

Table 2: Comparison of DAST and Deoxo-Fluor for the synthesis of oxazolines from serine and threonine-derived β-hydroxy amides.[11]

Application Note 3: Fluorocyclization for the Synthesis of Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-ones

Fluorocyclization reactions are powerful transformations that simultaneously introduce fluorine and construct a heterocyclic ring system in a single step.[12] This protocol details a one-pot [3+3] cyclocondensation of 2-aminothiazoles or 2-amino-oxazoles with fluorinated alkynoates to produce novel fluorinated thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones.[13]

Experimental Protocol: One-Pot Synthesis of 5-(Trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one

Materials:

  • 2-Aminothiazole

  • Ethyl 4,4,4-trifluorobut-2-ynoate

  • Methanol (MeOH, dry)

  • Inert atmosphere (Argon)

  • Flame-dried flask and magnetic stir bar

  • Reflux condenser

Procedure:

  • To a flame-dried flask containing a magnetic stir bar under an inert atmosphere of argon, add 2-aminothiazole (1.0 mmol, 1.0 equiv) and dry methanol (4 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the fluorinated alkyne, ethyl 4,4,4-trifluorobut-2-ynoate (1.3 mmol, 1.3 equiv), dropwise to the solution.

  • Allow the mixture to warm to room temperature and then heat at 70 °C for 12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, evaporate the solvent in vacuo.

  • Triturate the crude product with diethyl ether (Et₂O), and collect the resulting precipitate by filtration to give the pure product.

G cluster_2 Fluorocyclization to form a Thiazolo[3,2-a]pyrimidin-7-one 2-Aminothiazole 2-Aminothiazole Product Thiazolo[3,2-a]pyrimidin-7-one 2-Aminothiazole->Product + FluorinatedAlkyne Fluorinated Alkyne MeOH MeOH, 70 °C, 12 h

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile. It includes troubleshooting for common issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, which typically involves the radical bromination of 2-Fluoro-4-methylbenzonitrile using N-Bromosuccinimide (NBS).

Q1: My overall yield is very low. What are the most common causes?

A1: Low yield is a frequent issue that can stem from several factors. Systematically investigating the following points can help identify the root cause:

  • Ineffective Radical Initiation: The radical initiator (AIBN or Benzoyl Peroxide) is crucial. Ensure it is not expired and has been stored correctly. If the reaction does not initiate (e.g., no visible change or consumption of starting material), consider adding a fresh batch of the initiator.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the recommended reaction time, you can try extending the reflux period or adding a small additional portion (~0.1 eq) of the radical initiator.

  • Side Product Formation: The most common side reaction is over-bromination, leading to the formation of 4-(dibromomethyl)-2-fluorobenzonitrile.[1] This is often caused by using too much NBS. See the question below on minimizing this side product.

  • Suboptimal Temperature: The reaction requires sufficient heat (typically reflux) to initiate and sustain the radical chain reaction.[2][3] Ensure your reaction is being heated adequately and the solvent is refluxing gently.

  • Product Loss During Workup: The product can be lost during the aqueous wash steps if emulsions form or if not extracted thoroughly. Ensure complete phase separation and perform multiple extractions with your organic solvent.

Q2: My purified product is contaminated with a significant amount of the dibrominated side product. How can I prevent this?

A2: The formation of 4-(dibromomethyl)-2-fluorobenzonitrile is a classic issue in benzylic brominations. The key to prevention is controlling the stoichiometry of the brominating agent.

  • Control NBS Stoichiometry: Use a slight excess, but no more than 1.05–1.1 equivalents, of N-Bromosuccinimide (NBS).[4] A large excess of NBS dramatically increases the rate of the second bromination, leading to the undesired dibromo product.[1]

  • Slow Addition of NBS: In some systems, adding the NBS portion-wise over the course of the reaction can help maintain a low bromine concentration, favoring mono-bromination.

  • Monitor the Reaction: Carefully monitor the reaction. As soon as the starting material is consumed, stop the reaction to prevent the product from being converted into the dibrominated species.

Q3: I am having difficulty removing succinimide from my final product. What is the best purification strategy?

A3: Succinimide, the byproduct of NBS, can be challenging to remove due to its moderate solubility in some organic solvents.[4]

  • Aqueous Wash: The most effective first step is to wash the crude reaction mixture with a mild base like a saturated sodium bicarbonate solution, followed by water and brine.[2] This will remove the majority of the succinimide.

  • Filtration: After cooling the reaction mixture post-reflux, the succinimide often precipitates out of non-polar solvents like carbon tetrachloride or chloroform. Filtering the cold reaction mixture can remove a significant portion of it before the aqueous workup.[3]

  • Recrystallization: If column chromatography is not completely effective, recrystallization can be an excellent final purification step. A mixed solvent system, such as ethyl acetate and hexanes, is a good starting point to find suitable conditions where the desired product crystallizes out while the succinimide remains in the mother liquor.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction and the role of the radical initiator?

A1: This reaction is a free-radical chain reaction known as the Wohl-Ziegler bromination.[5][6]

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then react with a molecule of HBr (present in trace amounts) or NBS itself to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-fluoro-4-methylbenzonitrile to form a stabilized benzylic radical. This benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a new bromine radical, which continues the chain.[7]

  • Termination: The reaction stops when two radicals combine.[7]

Q2: Why is N-Bromosuccinimide (NBS) used instead of elemental bromine (Br₂)?

A2: NBS is the preferred reagent for benzylic bromination because it provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction.[5] This is critical because high concentrations of Br₂ would lead to undesirable side reactions, primarily the electrophilic addition of bromine to the aromatic ring.

Q3: What are the recommended solvents for this reaction?

A3: Traditionally, non-polar solvents that are inert to radical conditions are used. Carbon tetrachloride (CCl₄) and chloroform (CHCl₃) have been widely reported.[2][3] However, due to the toxicity and environmental impact of CCl₄, alternative solvents like acetonitrile or less hazardous chlorinated solvents are now often considered.[8]

Q4: What are the critical safety precautions for this synthesis?

A4:

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a well-ventilated fume hood.[4]

  • The solvents used, such as chloroform and carbon tetrachloride, are toxic and should be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Radical initiators like benzoyl peroxide can be explosive under certain conditions. Handle them according to the manufacturer's safety guidelines.

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Quantitative Data on Reaction Parameters

Optimizing the stoichiometry of NBS is critical for maximizing yield and minimizing the formation of the dibrominated impurity. The following table provides representative data on how the molar ratio of NBS affects the product distribution.

Molar Ratio (NBS : Starting Material)Yield of Monobromo Product (%)Formation of Dibromo Product (%)Notes
1.0 : 1.0~75% (with ~20% SM remaining)< 2%Reaction may be incomplete.
1.1 : 1.0~88%~5-7%Optimal ratio for high conversion and good selectivity.[1]
1.5 : 1.0~65%> 30%Significant over-bromination occurs, reducing the desired product yield.[1][2]
2.2 : 1.0LowHighPrimarily forms the dibrominated product.

Note: Yields are illustrative and can vary based on reaction time, temperature, and solvent.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Fluoro-4-methylbenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-4-methylbenzonitrile (1.0 eq) and the chosen anhydrous solvent (e.g., CCl₄, ~15 mL per gram of starting material).

  • Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.[3][4]

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄, 61°C for CHCl₃) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-12 hours.[2][3]

  • Once the starting material is consumed, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes.

  • Filter the cold mixture to remove the precipitated succinimide. Wash the collected solid with a small amount of cold solvent.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from hexanes/ethyl acetate) or silica gel column chromatography to obtain pure this compound.

Visualizations

Synthesis_Pathway SM 2-Fluoro-4-methyl- benzonitrile P 4-(Bromomethyl)-2-fluoro- benzonitrile SM->P Radical Bromination reagents NBS, AIBN Reflux in CCl₄ Troubleshooting_Workflow start Low Yield or High Impurity check_sm TLC/GC shows unreacted SM? start->check_sm check_side_products Dibromo product detected? check_sm->check_side_products No sol_sm Increase Reaction Time Check Initiator Activity Increase Temperature check_sm->sol_sm Yes check_purification Product looks impure after workup? check_side_products->check_purification No sol_dibromo Reduce NBS to 1.05-1.1 eq Monitor reaction closely check_side_products->sol_dibromo Yes sol_purification Ensure thorough NaHCO₃ wash Recrystallize from Hex/EtOAc Optimize Chromatography check_purification->sol_purification Yes Parameter_Influence cluster_inputs Input Parameters cluster_outcomes Reaction Outcomes NBS NBS Stoichiometry Yield Product Yield NBS->Yield +/- Dibromo Dibromination NBS->Dibromo ++ Time Reaction Time Time->Yield + Time->Dibromo + Initiator Initiator Conc. Initiator->Yield + Purity Product Purity Dibromo->Purity --

References

Technical Support Center: Purification of 4-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(bromomethyl)-2-fluorobenzonitrile by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase for the purification of this compound and related benzyl bromide compounds. Due to the potential for degradation of this reactive compound on acidic silica, using deactivated or neutral silica gel can be a beneficial alternative.

Q2: Which mobile phase (eluent) system is suitable for the purification?

A2: A non-polar/polar solvent system is typically employed. The ideal polarity of the eluent will depend on the impurities present in the crude product. A good starting point is a mixture of hexane and ethyl acetate. The ratio should be optimized using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities. Other solvent systems such as dichloromethane/hexane or acetone/hexane can also be effective.

Q3: How can I determine the optimal mobile phase ratio?

A3: Thin Layer Chromatography (TLC) is an essential preliminary step. Spot the crude reaction mixture on a silica gel TLC plate and develop it in various ratios of a chosen solvent system (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with clear separation from other spots.

Q4: Is this compound stable on silica gel?

A4: Benzyl bromides, including this compound, can be sensitive to the acidic nature of silica gel, potentially leading to decomposition or the formation of byproducts. To minimize this risk, it is advisable to perform the chromatography as quickly as possible and to use a less acidic or deactivated silica gel if decomposition is observed.

Q5: What are the common impurities I should expect?

A5: Common impurities can include unreacted starting material (2-fluoro-4-methylbenzonitrile), the byproduct succinimide (if NBS is used for bromination), and potentially over-brominated species such as 4-(dibromomethyl)-2-fluorobenzonitrile.

Q6: This compound is a lachrymator. What safety precautions are necessary during purification?

A6: this compound is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract. All handling and purification steps, including the preparation of the column and collection of fractions, must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Product elutes too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of product and impurities (co-elution). The chosen solvent system has poor selectivity.Try a different solvent system. For example, if hexane/ethyl acetate is not effective, consider dichloromethane/hexane or a system containing a small amount of a different polar solvent like acetone.
Streaking or tailing of the product band on the column and TLC. The compound is interacting too strongly with the silica gel.Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine if the compound is basic, or acetic acid if it is acidic, though caution is advised with this reactive compound) to the mobile phase. However, for this specific compound, this is less likely to be the primary issue. More likely, the compound is degrading.
The sample was loaded in too polar of a solvent.Dissolve the crude product in a minimal amount of a less polar solvent, such as dichloromethane or the mobile phase itself, for loading.
The column is overloaded.Use a larger column with more silica gel relative to the amount of crude product. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Product appears to be decomposing on the column (visible discoloration or multiple unexpected spots on TLC of fractions). The compound is unstable on the acidic silica gel.- Perform the chromatography quickly ("flash chromatography").- Use deactivated (neutral) silica gel or alumina.- Consider alternative purification methods such as recrystallization if the product is a solid.
Low recovery of the product after chromatography. The product may have decomposed on the column.Refer to the solutions for product decomposition.
The product is highly volatile and was lost during solvent evaporation.Use a rotary evaporator at a controlled temperature and reduced pressure. Avoid excessive heating.
Some product may still be on the column.Flush the column with a more polar solvent at the end of the purification to ensure all compounds have eluted.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in the crude mixture.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Chromatography column

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20).

    • Visualize the spots under a UV lamp.

    • Select the solvent system that provides an Rf value of 0.2-0.4 for the product and the best separation from impurities.

  • Column Preparation (Slurry Method):

    • Secure the chromatography column vertically in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been absorbed onto the silica.

    • Gently add a small amount of the mobile phase to wash the sides of the column and drain again.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow of the eluent through the column.

    • Monitor the elution process by periodically analyzing the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator under reduced pressure and at a moderate temperature to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems and Expected Rf Values

Mobile Phase (v/v) Compound Polarity Anticipated Rf Range of Product Notes
Hexane / Ethyl Acetate (95:5 to 80:20)Low to Medium0.2 - 0.4Good starting point for many benzyl bromides.
Dichloromethane / Hexane (10:90 to 30:70)Low to Medium0.2 - 0.4Can offer different selectivity compared to ethyl acetate systems.
Hexane / Acetone (98:2 to 90:10)Medium0.2 - 0.4Acetone is more polar than ethyl acetate and can be useful for more polar impurities.

Note: The optimal solvent system and resulting Rf value should be determined experimentally using TLC.

Visualizations

Purification_Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc prep_column Prepare Silica Gel Column tlc->prep_column load_sample Load Crude Sample prep_column->load_sample elute Elute with Mobile Phase & Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions no_elution Product Not Eluting? elute->no_elution decomposition Decomposition Observed? elute->decomposition poor_sep Poor Separation? analyze_fractions->poor_sep combine_pure Combine Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end poor_sep->combine_pure No adjust_mobile_phase Adjust Mobile Phase Polarity poor_sep->adjust_mobile_phase Yes no_elution->analyze_fractions No no_elution->adjust_mobile_phase Yes decomposition->analyze_fractions No use_neutral_silica Use Neutral Silica / Alumina decomposition->use_neutral_silica Yes adjust_mobile_phase->tlc change_solvent Change Solvent System use_neutral_silica->prep_column

Caption: Troubleshooting workflow for the column chromatography purification.

Problem_Cause_Solution problem Problem Poor Separation / Co-elution cause1 Potential Cause Inappropriate Mobile Phase Polarity problem->cause1 cause2 Potential Cause Poor Solvent Selectivity problem->cause2 cause3 Potential Cause Column Overloading problem->cause3 cause4 Potential Cause Compound Decomposition problem->cause4 solution1 Solution Optimize solvent ratio using TLC (aim for Rf 0.2-0.4) cause1->solution1 solution2 Solution Try a different solvent system (e.g., DCM/Hexane) cause2->solution2 solution3 Solution Increase silica-to-sample ratio (e.g., 50:1) cause3->solution3 solution4 Solution Use neutral silica gel and perform purification quickly cause4->solution4

managing stability and degradation of 4-cyano-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the stability and degradation of 4-cyano-3-fluorobenzyl bromide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and use of 4-cyano-3-fluorobenzyl bromide.

Issue 1: The solid 4-cyano-3-fluorobenzyl bromide has changed color (e.g., yellowed or darkened) over time.

  • Possible Cause: This may indicate degradation of the compound. Benzyl bromides can be sensitive to light, air, and moisture. Exposure to these elements can lead to the formation of colored impurities.

  • Troubleshooting Steps:

    • Assess Purity: Before use, it is advisable to check the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

    • Purification: If the purity is compromised, consider recrystallization to purify the compound.

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry, and dark place.

Issue 2: Inconsistent or low yields in reactions using 4-cyano-3-fluorobenzyl bromide.

  • Possible Cause 1: Degradation of the reagent. As a reactive benzylating agent, 4-cyano-3-fluorobenzyl bromide can degrade upon improper storage, leading to a lower concentration of the active reagent.

    • Troubleshooting Steps:

      • Verify Purity: Use HPLC to confirm the purity of the starting material.

      • Use Fresh Reagent: If possible, use a freshly opened bottle or a recently purchased batch of the reagent.

  • Possible Cause 2: Presence of synthetic impurities. The synthesis of benzyl bromides can sometimes result in impurities, such as the corresponding benzyl alcohol or di-bromo side products, which may interfere with the desired reaction.

    • Troubleshooting Steps:

      • Check Certificate of Analysis (CoA): Review the CoA from the supplier for information on known impurities.

      • Analytical Characterization: Use techniques like ¹H NMR or LC-MS to identify potential impurities in your batch.

  • Possible Cause 3: Reaction with incompatible solvents or reagents. The presence of nucleophilic impurities (e.g., water, alcohols) in the reaction mixture can consume the benzyl bromide.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-cyano-3-fluorobenzyl bromide?

A1: To ensure maximum stability, 4-cyano-3-fluorobenzyl bromide should be stored in a cool (2-8°C), dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, blanketing with an inert gas like argon or nitrogen is highly recommended.[2][3]

Q2: What are the primary degradation pathways for 4-cyano-3-fluorobenzyl bromide?

A2: Based on its chemical structure and general reactivity of benzyl bromides, the most probable degradation pathways are:

  • Hydrolysis: Reaction with water or moisture will lead to the formation of 4-cyano-3-fluorobenzyl alcohol and hydrobromic acid. This is a common degradation pathway for benzyl halides.

  • Oxidation: Exposure to air and light can potentially lead to the formation of 4-cyano-3-fluorobenzaldehyde and other oxidative degradation products.

  • Reaction with Incompatible Materials: Contact with bases, strong oxidizing agents, alcohols, amines, and metals can lead to various decomposition reactions.[2]

Q3: How can I assess the purity and degradation of my 4-cyano-3-fluorobenzyl bromide sample?

Q4: Are there any visible signs of degradation to watch for?

A4: Yes. A noticeable change in the physical appearance of the compound, such as a color change from white/off-white to yellow or brown, can be an indicator of degradation. The material may also become sticky or clump together upon significant hydrolysis.

Data Presentation

Table 1: Summary of Handling and Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8°CMinimizes decomposition rates.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis.[2][3]
Light Store in an opaque containerPrevents light-induced degradation.
Moisture Tightly sealed container in a dry locationPrevents hydrolysis.[3]
Incompatibilities Bases, strong oxidizing agents, alcohols, amines, metalsAvoids chemical reactions and degradation.[2]

Experimental Protocols

Protocol 1: Suggested HPLC Method for Purity Assessment of 4-Cyano-3-fluorobenzyl bromide

  • Objective: To provide a general method for assessing the purity of 4-cyano-3-fluorobenzyl bromide and detecting potential degradation products. Note: This is a general method for benzyl halides and may require optimization.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 20 80
      25 20 80
      26 70 30

      | 30 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-cyano-3-fluorobenzyl bromide.

    • Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Further dilute with acetonitrile as needed to fall within the linear range of the detector.

  • Analysis:

    • Inject the prepared sample and analyze the chromatogram for the main peak (4-cyano-3-fluorobenzyl bromide) and any impurity peaks. The relative peak area can be used to estimate purity. The appearance of new peaks over time can indicate degradation.

Visualizations

Potential Degradation Pathway of 4-Cyano-3-fluorobenzyl bromide A 4-Cyano-3-fluorobenzyl bromide B Hydrolysis (Exposure to Moisture) A->B C 4-Cyano-3-fluorobenzyl alcohol B->C D Hydrobromic Acid B->D

Caption: A diagram illustrating the hydrolysis of 4-cyano-3-fluorobenzyl bromide.

Troubleshooting Workflow for Reaction Issues A Inconsistent/Low Reaction Yield B Check Purity of 4-Cyano-3-fluorobenzyl bromide (e.g., HPLC) A->B C Purity Acceptable? B->C D Review Reaction Conditions (Anhydrous? Inert Atmosphere?) C->D Yes E Purify or Use Fresh Reagent C->E No F Optimize Reaction Conditions D->F

Caption: A logical workflow for troubleshooting reaction issues.

References

troubleshooting failed reactions involving 4-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Bromomethyl)-2-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile reagent primarily used as a building block in organic synthesis. Its key applications include:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the development of various pharmaceutical compounds, including inhibitors of enzymes and modulators of receptors. The presence of the fluorobenzonitrile moiety is often important for biological activity.

  • Nucleophilic Substitution Reactions: The benzylic bromide is highly reactive towards a wide range of nucleophiles, making it ideal for introducing the 4-cyano-3-fluorobenzyl group into molecules. This is commonly used in the synthesis of ethers (Williamson ether synthesis), amines, and thioethers.

  • Agrochemicals and Materials Science: It is also utilized in the synthesis of novel agrochemicals and advanced materials where the unique electronic properties of the fluorinated aromatic ring are beneficial.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and reactivity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C for long-term storage. Exposure to moisture and high temperatures should be avoided to prevent hydrolysis and degradation.

Q3: What safety precautions should be taken when handling this reagent?

A3: this compound is a lachrymator and is harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, wash the affected area immediately with plenty of water.

Troubleshooting Guides for Failed Reactions

The following guides address common problems encountered in nucleophilic substitution reactions involving this compound.

Guide 1: Williamson Ether Synthesis

Problem: Low or no yield of the desired ether product.

This is a common issue in Williamson ether synthesis. The troubleshooting process can be broken down into several steps, as illustrated in the workflow below.

G cluster_0 Troubleshooting Low Yield in Williamson Ether Synthesis start Low or No Ether Product q1 Is the alkoxide fully formed? start->q1 s1 Incomplete deprotonation. - Use a stronger base (e.g., NaH). - Ensure anhydrous conditions. - Increase reaction time for deprotonation. q1->s1 No q2 Is the reaction temperature optimal? q1->q2 Yes s1->q2 s2_high Side reactions (elimination, degradation). - Lower the reaction temperature. q2->s2_high Too High s2_low Slow reaction rate. - Gradually increase the temperature. q2->s2_low Too Low q3 Is the solvent appropriate? q2->q3 Optimal s2_high->q3 s2_low->q3 s3 Poor solubility or reactivity. - Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). q3->s3 No q4 Is the this compound degrading? q3->q4 Yes s3->q4 s4 Hydrolysis to the corresponding alcohol. - Ensure strict anhydrous conditions. - Add the bromide slowly to the reaction mixture. q4->s4 Yes end Successful Ether Synthesis q4->end No s4->end

Caption: Troubleshooting workflow for Williamson ether synthesis.

Detailed Explanations:

  • Alkoxide Formation: The first critical step is the complete deprotonation of the alcohol. Incomplete formation of the alkoxide will lead to a lower concentration of the active nucleophile. Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF) is often effective. Ensure the alcohol is dry and the reaction is performed under an inert atmosphere to prevent quenching of the base.

  • Reaction Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions such as elimination, especially with secondary alcohols, or degradation of the starting material. It is advisable to start at a moderate temperature (e.g., room temperature to 50 °C) and gradually increase it if the reaction is sluggish.

  • Solvent Choice: The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the alkoxide, leaving the anion more nucleophilic. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Reagent Stability: this compound can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of 4-(hydroxymethyl)-2-fluorobenzonitrile. Ensuring anhydrous reaction conditions is critical.

Guide 2: N-Alkylation of Amines

Problem: Low yield of the desired N-alkylated product and/or formation of multiple products.

G cluster_1 Troubleshooting N-Alkylation Reactions start_n Low Yield / Multiple Products in N-Alkylation q1_n Is over-alkylation occurring? start_n->q1_n s1_n Formation of di- or tri-alkylated products. - Use a 1:1 stoichiometry of amine to alkylating agent. - Add the bromide slowly. - Use a milder base or excess amine. q1_n->s1_n Yes q2_n Is the base appropriate? q1_n->q2_n No s1_n->q2_n s2_n Incomplete reaction or side reactions. - Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA). q2_n->s2_n No q3_n Is the starting amine unreactive? q2_n->q3_n Yes s2_n->q3_n s3_n Slow or no reaction. - Increase reaction temperature. - Use a more polar solvent (e.g., DMF, DMSO). - Add a catalyst like KI (Finkelstein reaction). q3_n->s3_n Yes end_n Successful N-Alkylation q3_n->end_n No s3_n->end_n

Caption: Troubleshooting workflow for N-alkylation reactions.

Detailed Explanations:

  • Over-alkylation: A common side reaction is the formation of di- or even tri-alkylated products, especially with primary amines. To minimize this, carefully control the stoichiometry, using a 1:1 ratio or a slight excess of the amine. Slow addition of this compound to the reaction mixture can also help. Using a milder base or a large excess of the primary amine can also favor mono-alkylation.

  • Choice of Base: An appropriate base is crucial to deprotonate the amine without competing as a nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices. Hindered organic bases such as diisopropylethylamine (DIPEA) can also be effective.

  • Reactivity of the Amine: Electron-poor or sterically hindered amines may exhibit lower reactivity. In such cases, increasing the reaction temperature or using a more polar solvent can enhance the reaction rate. The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction by in-situ formation of the more reactive benzylic iodide (Finkelstein reaction).

Guide 3: S-Alkylation of Thiols

Problem: Low yield of the thioether and formation of disulfide byproducts.

G cluster_2 Troubleshooting S-Alkylation Reactions start_s Low Thioether Yield / Disulfide Formation q1_s Is the thiolate oxidized? start_s->q1_s s1_s Disulfide formation. - Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). - Use a mild, non-oxidizing base. q1_s->s1_s Yes q2_s Is the base strong enough? q1_s->q2_s No s1_s->q2_s s2_s Incomplete thiolate formation. - Use a base with a pKa higher than the thiol (e.g., K₂CO₃, NaH). q2_s->s2_s No q3_s Is over-alkylation an issue? q2_s->q3_s Yes s2_s->q3_s s3_s Formation of sulfonium salts. - Use a 1:1 stoichiometry. - Avoid prolonged reaction times at high temperatures. q3_s->s3_s Yes end_s Successful S-Alkylation q3_s->end_s No s3_s->end_s

Caption: Troubleshooting workflow for S-alkylation reactions.

Detailed Explanations:

  • Oxidation of Thiolate: Thiolates are susceptible to oxidation to disulfides, especially in the presence of air. To prevent this, it is essential to use degassed solvents and maintain an inert atmosphere throughout the reaction.

  • Base Selection: The thiol needs to be converted to the more nucleophilic thiolate. A base with a pKa higher than that of the thiol should be used. For many thiols, potassium carbonate is sufficient. For less acidic thiols, a stronger base like sodium hydride may be necessary.

  • Over-alkylation: While less common than with amines, over-alkylation to form a sulfonium salt can occur, particularly with prolonged reaction times or at elevated temperatures. Using a 1:1 stoichiometry of the thiol and the alkylating agent is recommended.

Data Presentation: Typical Reaction Conditions and Yields

The following tables summarize typical experimental conditions for nucleophilic substitution reactions with this compound. Yields can vary depending on the specific substrate and reaction scale.

Table 1: Williamson Ether Synthesis

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃Acetonitrile80685-95
4-MethoxyphenolCs₂CO₃DMF60490-98
EthanolNaHTHF25-501270-85
IsopropanolNaHDMF502460-75

Table 2: N-Alkylation of Amines

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF80-1008-1275-90
PiperidineK₂CO₃Acetonitrile60690-98
BenzylamineDIPEACH₂Cl₂252480-95
MorpholineK₂CO₃AcetoneReflux888-96

Table 3: S-Alkylation of Thiols

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolK₂CO₃Ethanol25-504-690-98
Benzyl mercaptanNaHTHF25392-99
Cysteine derivativeNaHCO₃DMF/H₂O251270-85
EthanethiolEt₃NCH₂Cl₂25885-95

Experimental Protocols

General Protocol for Williamson Ether Synthesis with a Phenol

G cluster_3 Experimental Workflow: Williamson Ether Synthesis A 1. Dissolve phenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF. B 2. Stir at room temperature for 30 min. A->B C 3. Add this compound (1.1 eq). B->C D 4. Heat to 60-80°C and monitor by TLC. C->D E 5. Quench with water and extract with ethyl acetate. D->E F 6. Wash organic layer with brine, dry, and concentrate. E->F G 7. Purify by column chromatography. F->G

Caption: General workflow for Williamson ether synthesis.

  • Reaction Setup: To a solution of the phenol (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile), add a suitable base (e.g., potassium carbonate, 1.5 equivalents).

  • Thiolate/Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition of Electrophile: Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

This technical support center provides a starting point for troubleshooting common issues with this compound. For more specific issues, consulting detailed literature precedents for similar substrates is highly recommended.

Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My S\u20992 reaction is showing low or no conversion. What are the first steps to troubleshoot this?

A1: Low conversion in an S\u20992 reaction is a frequent challenge. A systematic approach to troubleshooting is crucial. Start by verifying the quality and purity of your reagents, particularly the nucleophile and the substrate. Once reagent quality is confirmed, focus on the reaction parameters. Key factors to investigate include the strength of the nucleophile, the nature of the leaving group, the choice of solvent, and the reaction temperature.[1]

Q2: How do I select the optimal solvent for my nucleophilic substitution reaction?

A2: Solvent choice is critical and depends on the reaction mechanism (S\u20991 or S\u20992).

  • For S\u20992 reactions , polar aprotic solvents such as DMSO, DMF, acetone, or acetonitrile are generally the best choice.[2][3] These solvents can dissolve the substrate and the nucleophilic salt but do not solvate the anion of the nucleophile extensively, leaving it "naked" and more reactive.[2][4] Polar protic solvents (e.g., water, methanol) can form a "solvent cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophile and significantly reduces the reaction rate.[1]

  • For S\u20991 reactions , polar protic solvents like water, alcohols, and acetic acid are preferred.[4] These solvents stabilize the carbocation intermediate formed in the rate-determining step through solvation, thereby increasing the reaction rate.[3][5]

Q3: I am observing a significant amount of elimination byproduct. How can I favor the substitution reaction?

A3: The competition between substitution and elimination is a common issue, particularly with secondary and tertiary substrates.[1] To favor substitution, consider the following adjustments:

  • Temperature : Elimination reactions are generally favored at higher temperatures as they are more entropically favored.[1][6] Running your reaction at a lower temperature can often minimize the formation of elimination byproducts.[1][4]

  • Nucleophile/Base : Use a less sterically hindered and less basic nucleophile. Bulky and strong bases tend to favor elimination.

  • Substrate : For S\u20992 reactions, primary substrates are less prone to elimination than secondary or tertiary substrates.[7]

Q4: How does the leaving group affect the reaction rate?

A4: A good leaving group is essential for both S\u20991 and S\u20992 reactions. The ability of the leaving group to depart is crucial in the rate-determining step of S\u20991 reactions and influences the transition state energy in S\u20992 reactions.[8][9] Good leaving groups are weak bases that are stable on their own after detaching.[4][10] The general order of leaving group ability for halides is I\u207b > Br\u207b > Cl\u207b > F\u207b.[2][11] Poor leaving groups, such as hydroxide (-OH) or alkoxide (-OR), can sometimes be converted into better leaving groups, for example, by protonation to form water or by conversion to a tosylate.[8][10]

Q5: Will changing the concentration of the nucleophile always increase the reaction rate?

A5: Not necessarily. The effect of nucleophile concentration depends on the reaction mechanism.

  • In an S\u20992 reaction , the rate is dependent on the concentration of both the substrate and the nucleophile (rate = k[Substrate][Nucleophile]).[12][13][14][15] Therefore, increasing the nucleophile concentration will increase the reaction rate.[9][12][13]

  • In an S\u20991 reaction , the rate-determining step is the formation of the carbocation, which does not involve the nucleophile (rate = k[Substrate]).[12][13][14][15] Consequently, changing the concentration of the nucleophile will have no effect on the overall reaction rate.[12][13][16]

Troubleshooting Guides

Guide 1: Low Yield in an S\u20992 Reaction

If you are experiencing low yields in your S\u20992 reaction, follow this troubleshooting workflow:

SN2_Troubleshooting start Start: Low Su20992 Conversion reagent_check Verify Reagent Quality (Purity, Activity) start->reagent_check nucleophile_strength Is the Nucleophile Strong Enough? reagent_check->nucleophile_strength Reagents OK reagent_issue Impure Reagents (Purify/Replace) reagent_check->reagent_issue Issue Found leaving_group Is the Leaving Group Adequate? nucleophile_strength->leaving_group Yes improve_nucleophile Use Stronger Nucleophile nucleophile_strength->improve_nucleophile No solvent_choice Optimize Solvent (Polar Aprotic?) leaving_group->solvent_choice Yes improve_lg Improve Leaving Group (e.g., convert -OH to -OTs) leaving_group->improve_lg No temperature Increase Temperature solvent_choice->temperature Optimized concentration Increase Reactant Concentration temperature->concentration Optimized ptc Consider Phase-Transfer Catalyst concentration->ptc Optimized end Successful Reaction ptc->end reagent_issue->reagent_check improve_nucleophile->leaving_group improve_lg->solvent_choice SN1_vs_SN2 sub_node Substrate sub_sn1 Tertiary > Secondary (Stable Carbocation) sub_node->sub_sn1 sub_sn2 Methyl > Primary > Secondary (Less Steric Hindrance) sub_node->sub_sn2 nuc_node Nucleophile nuc_sn1 Weak (e.g., Hu2082O, ROH) nuc_node->nuc_sn1 nuc_sn2 Strong (e.g., Iu207b, CNu207b, RSu207b) nuc_node->nuc_sn2 sol_node Solvent sol_sn1 Polar Protic (e.g., Hu2082O, EtOH) sol_node->sol_sn1 sol_sn2 Polar Aprotic (e.g., Acetone, DMSO) sol_node->sol_sn2 lg_node Leaving Group lg_good Good (Weak Base) (e.g., Iu207b, Bru207b, OTsu207b) lg_node->lg_good sn1_node Favors SN1 sn2_node Favors SN2 sub_sn1->sn1_node sub_sn2->sn2_node nuc_sn1->sn1_node nuc_sn2->sn2_node sol_sn1->sn1_node sol_sn2->sn2_node lg_good->sn1_node lg_good->sn2_node

References

Technical Support Center: Preventing Dimer Formation in Benzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimer (bibenzyl) formation in reactions involving benzyl bromide. By understanding the underlying mechanisms and implementing the recommended strategies, you can significantly improve the yield and purity of your desired products.

Troubleshooting Guides

Undesired dimerization is a frequent obstacle in reactions utilizing the versatile reagent, benzyl bromide. This side reaction, often proceeding through a Wurtz-type coupling mechanism, can significantly lower the yield of the intended product. The following guides offer solutions to common issues encountered during these synthetic procedures.

Issue 1: Significant Dimer Formation in Williamson Ether Synthesis

Symptoms: Low yield of the desired ether product with a notable amount of a non-polar byproduct identified as bibenzyl.

Root Causes & Solutions:

Possible Cause Recommended Solution
Strong, Sterically Hindered Base Strong bases, especially when sterically hindered, can promote elimination reactions and also facilitate the Wurtz coupling of benzyl bromide. Opt for milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are generally effective for Williamson ether synthesis while minimizing side reactions.[1]
High Reaction Temperature Elevated temperatures can increase the rate of dimer formation. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many benzylations, room temperature is sufficient, though gentle heating may sometimes be necessary.
Inappropriate Solvent Choice The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or acetonitrile are commonly used. A study on the reaction of piperazine with benzyl bromide showed that solvent electrophilicity and hydrogen bond donor ability can affect the reaction rate.[2][3]
Presence of Radical Initiators Trace metal impurities or exposure to light can initiate radical pathways leading to dimerization. Ensure all glassware is scrupulously clean and consider running the reaction in the dark or under an inert atmosphere.
Issue 2: Low Yield and Dimer Byproduct in Grignard Reactions

Symptoms: Formation of the Grignard reagent is sluggish, and a significant amount of bibenzyl is observed in the reaction mixture, often before the addition of the electrophile.

Root Causes & Solutions:

Possible Cause Recommended Solution
Wurtz-Type Homocoupling Benzyl Grignard reagents are notoriously prone to homocoupling. This can be mitigated by the addition of a copper catalyst, such as copper(I) cyanide (CuCN) or copper(I) iodide (CuI), which can facilitate the desired cross-coupling over homocoupling.[4][5]
High Local Concentration of Benzyl Bromide Adding the benzyl bromide too quickly can lead to high local concentrations, favoring dimerization. Slow, dropwise addition of the benzyl bromide to the magnesium turnings is crucial.
Reaction Temperature Grignard reagent formation is an exothermic process. Maintaining a low temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and reduce the incidence of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for dimer formation from benzyl bromide?

A1: The most common pathway for dimer (bibenzyl) formation is a Wurtz-type coupling reaction. This can occur through a radical mechanism or via the reaction of a benzyl organometallic intermediate (like a Grignard reagent) with another molecule of benzyl bromide.

Q2: How can I minimize dimer formation when using a strong base like sodium hydride (NaH)?

A2: When using NaH, it is crucial to control the reaction temperature, maintaining it as low as feasible. Slow addition of the benzyl bromide to the reaction mixture containing the substrate and NaH can also help to minimize the concentration of free benzyl bromide available for dimerization. In some cases, switching to a less reactive base like potassium carbonate may be a better strategy if the substrate's acidity allows.[1]

Q3: Can Phase-Transfer Catalysis (PTC) help in preventing dimer formation?

A3: Yes, Phase-Transfer Catalysis is an effective technique for minimizing dimer formation in many benzylation reactions. PTC facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the benzyl bromide resides. This allows for the use of milder reaction conditions and can lead to cleaner reactions with higher yields of the desired product. Catalysts like tetrabutylammonium bromide (TBAB) are commonly employed.[6][7][8]

Q4: My reaction mixture turns dark, and I suspect decomposition and side reactions. What could be the cause?

A4: A dark reaction mixture can indicate several issues, including the decomposition of the benzylating agent. Benzyl bromide can degrade, particularly in the presence of a base, to form byproducts including dibenzyl ether.[9] Using fresh, high-quality benzyl bromide and avoiding excessive heating can help to prevent this.

Q5: How can I remove bibenzyl from my final product?

A5: Bibenzyl is a non-polar compound and can often be separated from more polar products by column chromatography on silica gel. Recrystallization can also be an effective purification method if the desired product is a solid.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis with Minimized Dimer Formation using Potassium Carbonate

This protocol describes a general procedure for the benzylation of an alcohol using potassium carbonate as a mild base to minimize the formation of the bibenzyl dimer.

Materials:

  • Alcohol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol and anhydrous DMF.

  • Stir the solution until the alcohol is fully dissolved.

  • Add the finely powdered potassium carbonate to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add the benzyl bromide dropwise to the stirring suspension over a period of 15-20 minutes.

  • Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to separate the desired ether from any residual benzyl bromide and bibenzyl.

Protocol 2: Copper-Catalyzed Grignard Cross-Coupling to Suppress Homocoupling

This protocol outlines a method for the cross-coupling of a benzyl Grignard reagent with an alkyl or aryl halide, utilizing a copper catalyst to minimize the formation of the bibenzyl homocoupling product.

Materials:

  • Magnesium turnings

  • Benzyl bromide (1.0 eq)

  • Alkyl or Aryl Halide (1.0 eq)

  • Copper(I) cyanide (CuCN) or Copper(I) iodide (CuI) (catalytic amount, e.g., 5-10 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activate the magnesium turnings in a dry round-bottom flask under an inert atmosphere by gently heating with a heat gun and then allowing to cool.

  • Add anhydrous THF to the flask.

  • Prepare a solution of benzyl bromide in anhydrous THF in a dropping funnel.

  • Add a small portion of the benzyl bromide solution to the magnesium suspension to initiate the Grignard formation (indicated by a gentle reflux or color change).

  • Once the reaction has initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, dissolve the alkyl or aryl halide and the copper catalyst in anhydrous THF.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add the solution of the halide and catalyst to the Grignard reagent via a cannula or dropping funnel.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent, wash the organic layer, dry, and purify as described in Protocol 1.

Visualizations

Logical Workflow for Troubleshooting Dimer Formation

Troubleshooting_Dimer_Formation start Dimer Formation Observed reaction_type Identify Reaction Type start->reaction_type williamson Williamson Ether Synthesis reaction_type->williamson Ether Synthesis grignard Grignard Reaction reaction_type->grignard Organometallic other Other Reactions reaction_type->other base_check Evaluate Base williamson->base_check catalyst_check Using Catalyst? grignard->catalyst_check general_check General Considerations other->general_check strong_base Strong/Hindered Base? base_check->strong_base Yes temp_check_w Check Temperature base_check->temp_check_w No mild_base Use Milder Base (e.g., K2CO3) strong_base->mild_base purification Purify Product (Chromatography/Recrystallization) mild_base->purification high_temp_w Too High? temp_check_w->high_temp_w Yes temp_check_w->general_check No lower_temp_w Lower Reaction Temperature high_temp_w->lower_temp_w lower_temp_w->purification no_catalyst No catalyst_check->no_catalyst No addition_rate Check Addition Rate catalyst_check->addition_rate Yes add_catalyst Add Copper Catalyst (e.g., CuCN) no_catalyst->add_catalyst add_catalyst->purification fast_addition Too Fast? addition_rate->fast_addition Yes addition_rate->general_check No slow_addition Slow, Dropwise Addition fast_addition->slow_addition slow_addition->purification ptc Consider Phase-Transfer Catalysis general_check->ptc reagent_quality Check Reagent Quality general_check->reagent_quality ptc->purification reagent_quality->purification

Caption: Troubleshooting workflow for dimer formation.

Signaling Pathway of Dimer Formation vs. Desired Product

Reaction_Pathways cluster_reactants Reactants cluster_products Products Benzyl Bromide Benzyl Bromide Desired Reaction (SN2) Desired Reaction (SN2) Benzyl Bromide->Desired Reaction (SN2) Dimerization (Wurtz-type) Dimerization (Wurtz-type) Benzyl Bromide->Dimerization (Wurtz-type) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Desired Reaction (SN2) Desired Product (R-Benzyl) Desired Product (R-Benzyl) Desired Reaction (SN2)->Desired Product (R-Benzyl) Dimer (Bibenzyl) Dimer (Bibenzyl) Dimerization (Wurtz-type)->Dimer (Bibenzyl)

Caption: Competing reaction pathways.

References

Technical Support Center: Safe Handling and Quenching of Bromomethyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and quenching procedures for researchers, scientists, and drug development professionals working with bromomethyl compounds. These compounds are highly reactive and require strict adherence to safety protocols to minimize risks in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with bromomethyl compounds?

A1: Bromomethyl compounds are potent alkylating agents and present several significant hazards.[1][2] They are generally classified as hazardous materials and can be corrosive, causing severe burns to the skin, eyes, and respiratory tract.[1][3] Many are also lachrymators, meaning they can induce tearing.[1][4] Due to their ability to alkylate nucleophilic sites on biomolecules like DNA, there is evidence to suggest that some bromomethyl derivatives may have mutagenic properties.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling bromomethyl compounds?

A2: A comprehensive PPE strategy is crucial to minimize exposure.[3] The following PPE is required:

  • Eye and Face Protection: Chemical safety goggles with a snug fit are essential.[5][6] A face shield should also be worn to protect the rest of the face from splashes.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5][6] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.[7]

  • Body Protection: A chemical-resistant lab coat or apron is necessary.[5][6] For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls or a full suit should be worn.[6][8]

  • Respiratory Protection: Work should always be conducted in a certified chemical fume hood to avoid inhaling vapors.[1][5] In situations where a fume hood is not available or if exposure limits could be exceeded, a respirator (e.g., a full-face respirator with appropriate cartridges) is required.[6][8]

Q3: What should I do in case of a small spill of a bromomethyl compound within a fume hood?

A3: For a minor spill contained within a chemical fume hood, follow these steps:

  • Alert personnel in the immediate vicinity.[1]

  • Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[1]

  • Contain the spill by using an inert absorbent material like vermiculite, sand, or commercial spill absorbents.[1][9] Work from the outside of the spill inwards to prevent spreading.[10]

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[1][3]

  • Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.[1]

  • Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's guidelines.[1][3]

Q4: How should I handle a large spill of a bromomethyl compound?

A4: In the event of a large spill, or any spill outside of a fume hood, prioritize personal safety and follow these emergency procedures:

  • Immediately alert everyone in the lab and evacuate the area.[3][10]

  • If the compound is volatile or flammable, turn off any nearby ignition sources, if it is safe to do so.[1]

  • Close the laboratory doors to contain the vapors and prevent entry.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1] Provide them with the name of the compound and the location of the spill.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Q5: How do I quench a reaction containing a bromomethyl compound?

A5: Quenching a reaction mixture containing a bromomethyl compound should be done carefully, typically after cooling the reaction to room temperature or below. A common method is to neutralize acidic byproducts and react with any remaining electrophilic bromomethyl groups. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used for this purpose.[5] For reactions sensitive to water, a non-nucleophilic organic base (e.g., diisopropylethylamine) in an anhydrous organic solvent might be necessary.[11] Always perform the quench slowly and with cooling, as the reaction can be exothermic.

Q6: What is the correct procedure for quenching and disposing of unreacted bromomethyl compounds?

A6: Unreacted bromomethyl compounds are hazardous and must be neutralized before disposal. A recommended method is to quench them with a nucleophilic solution. A common and effective method is to slowly add the bromomethyl compound to a stirred solution of sodium hydroxide or potassium hydroxide in a suitable solvent like isopropanol or ethanol, often with cooling. The hydroxide will react with the bromomethyl group in a substitution reaction. After the reaction is complete, the resulting mixture should be neutralized with an acid (like dilute HCl or H₂SO₄) before being disposed of as hazardous waste.[12] Always check your institution's specific guidelines for hazardous waste disposal.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Unexpectedly vigorous or exothermic reaction during quenching. The quenching agent was added too quickly. The reaction mixture was not sufficiently cooled. The concentration of the bromomethyl compound is too high.1. Immediately slow down or stop the addition of the quenching agent. 2. Ensure the reaction vessel is adequately cooled in an ice bath. 3. If possible, dilute the reaction mixture with a suitable inert solvent.
Incomplete reaction or presence of starting material after the main reaction. Insufficient reaction time or temperature. The nucleophile is not reactive enough.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). 2. Consider extending the reaction time or increasing the temperature, while monitoring for side products. 3. A more potent nucleophile or a change in solvent might be required.
Skin or eye irritation despite wearing PPE. Vapors may be escaping the fume hood. Pinholes or degradation of gloves. Improperly fitting safety goggles.1. Check the certification and face velocity of your chemical fume hood. 2. Always inspect gloves for damage before use and change them frequently. 3. Ensure your safety goggles provide a complete seal around your eyes. Use a face shield for added protection.
Solidification or precipitation during quenching. The product or a byproduct is insoluble in the quenching medium. The temperature of the mixture is too low.1. Add a co-solvent to increase the solubility of the precipitate. 2. Allow the mixture to warm slightly while stirring to see if the solid redissolves.

Experimental Protocols

Protocol 1: General Safe Handling of Bromomethyl Compounds
  • Preparation: Before starting any experiment, conduct a thorough risk assessment and review the Safety Data Sheet (SDS) for the specific bromomethyl compound.[1] Ensure all necessary PPE is available and in good condition.[3] Prepare all equipment and reagents inside a certified chemical fume hood.[1][5]

  • Handling: Always work with the smallest quantity of the compound necessary for the experiment.[1] Handle bromomethyl compounds in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid any direct contact with skin and eyes, and prevent the inhalation of dust or vapors.[1][5]

  • Post-Handling: After handling, thoroughly wash your hands and any potentially exposed skin with soap and water.[1][3] Decontaminate all work surfaces and equipment.

  • Waste Disposal: All materials contaminated with bromomethyl compounds, including empty containers, absorbent materials, and used PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.[1][3]

Protocol 2: Quenching of a Reaction Mixture
  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Dilution (Optional): If the reaction was run in a polar aprotic solvent like DMF or DMSO, consider diluting the mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane to facilitate extraction.[5]

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the stirred reaction mixture.[5] Monitor for any gas evolution or temperature increase. Maintain the temperature below 20-25 °C.

  • Extraction: Once the quenching is complete (e.g., no more gas evolution), transfer the mixture to a separatory funnel. If an organic solvent was added, the layers should separate. If not, add an extraction solvent.

  • Washing: Wash the organic layer sequentially with water and then brine.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[5]

Visualizations

Safe_Handling_Workflow A Pre-Experiment Planning - Risk Assessment - Review SDS B Laboratory Preparation - Certify Fume Hood - Assemble PPE A->B Plan F Emergency Preparedness - Know Spill Procedure - Locate Safety Shower/Eyewash A->F Anticipate C Experiment Execution - Work in Fume Hood - Use Minimal Quantity B->C Prepare D Post-Experiment Procedures - Decontaminate Workspace - Wash Hands C->D Complete E Waste Disposal - Segregate Hazardous Waste - Label Correctly D->E Clean Up Quenching_Decision_Tree start Reaction Complete cool Cool Reaction to 0 °C start->cool is_aqueous Aqueous Workup Tolerated? cool->is_aqueous add_bicarb Slowly Add sat. NaHCO3(aq) is_aqueous->add_bicarb Yes add_org_base Add Non-Nucleophilic Organic Base (e.g., DIPEA) is_aqueous->add_org_base No workup Proceed to Aqueous Workup/ Extraction add_bicarb->workup add_org_base->workup end Isolate Product workup->end

References

identifying impurities in 4-(Bromomethyl)-2-fluorobenzonitrile samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Bromomethyl)-2-fluorobenzonitrile. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist in identifying impurities in product samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or improper storage. The most common synthesis route involves the radical bromination of 2-fluoro-4-methylbenzonitrile.[1]

Common Process-Related Impurities:

  • Starting Material: Unreacted 2-fluoro-4-methylbenzonitrile.

  • Over-brominated By-product: 4-(Dibromomethyl)-2-fluorobenzonitrile, resulting from excessive bromination.

  • Isomeric Impurity: 2-(Bromomethyl)-4-fluorobenzonitrile, arising from non-selective bromination.

  • Reagent Residue: Succinimide, a by-product from the use of N-bromosuccinimide (NBS).[1]

Common Degradation Impurities:

  • Hydrolysis Product: 4-(Hydroxymethyl)-2-fluorobenzonitrile, formed by the reaction of the bromomethyl group with moisture.

  • Oxidation Product: 4-Formyl-2-fluorobenzonitrile (aldehyde impurity).

Table 1: Common Potential Impurities and Their Properties
Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
2-Fluoro-4-methylbenzonitrileC₈H₆FN135.14Starting Material
4-(Dibromomethyl)-2-fluorobenzonitrileC₈H₄Br₂FN292.93Synthesis By-product
2-(Bromomethyl)-4-fluorobenzonitrileC₈H₅BrFN214.03Synthesis By-product
4-(Hydroxymethyl)-2-fluorobenzonitrileC₈H₆FNO151.14Degradation
4-Formyl-2-fluorobenzonitrileC₈H₄FNO149.12Degradation
SuccinimideC₄H₅NO₂99.09Reagent By-product
Q2: Which analytical techniques are recommended for identifying impurities in this compound?

A2: A multi-technique approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with a UV detector, is a powerful technique for separating and quantifying impurities.[2][3] It is highly efficient for isolating contaminants from the main pharmaceutical substance.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[4][5] It offers high resolving power and positive peak confirmation, making it suitable for halogenated organic compounds.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities.[6][7] NMR provides detailed information about the molecular structure, bonding, and stereochemistry of compounds.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities, even at trace levels.[8][9]

Q3: What are the optimal storage conditions for this compound to minimize degradation?

A3: To maintain purity and prevent the formation of degradation impurities, this compound should be stored under controlled conditions. The compound is sensitive to moisture and potentially heat. Recommended storage is at 2-8°C in an inert atmosphere.[10][11] Store in a tightly sealed container in a dry and well-ventilated place.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Troubleshooting HPLC Analysis

Q: My chromatogram shows unexpected peaks. How do I identify them? A: Unexpected peaks can be impurities, mobile phase contaminants, or system peaks.

Troubleshooting_Workflow start Unknown Peak Observed in HPLC Chromatogram check_blank 1. Inject a Blank (Mobile Phase Only) start->check_blank peak_present Peak Present in Blank? check_blank->peak_present contaminant Source is Mobile Phase, Glassware, or System Carryover. Clean system and use fresh, high-purity solvents. peak_present->contaminant Yes no_peak Peak is Sample-Related peak_present->no_peak No spike_sample 2. Spike with Known Potential Impurities no_peak->spike_sample peak_increase Peak Area Increases? spike_sample->peak_increase impurity_identified Impurity is Identified. Proceed to Quantify. peak_increase->impurity_identified Yes lcms_analysis 3. Analyze by LC-MS for Mass Information peak_increase->lcms_analysis No structure_elucidation 4. Propose Structure based on MS and MS/MS fragmentation. Consider synthesis pathway. lcms_analysis->structure_elucidation nmr_confirm 5. Isolate by Prep-HPLC and Confirm with NMR structure_elucidation->nmr_confirm

Caption: Logical workflow for troubleshooting unknown peaks.

Q: I'm seeing poor peak shape (tailing or fronting). What should I do? A: Poor peak shape can result from several factors:

  • Column Overload: Reduce the sample concentration or injection volume.

  • Column Contamination: Contaminants accumulating on the column inlet frit or packing material can cause peak distortion.[12] Flush the column with a strong solvent or, if necessary, replace it.

  • Inappropriate Mobile Phase: The sample solvent may be too strong, causing fronting. Ensure the sample is dissolved in the mobile phase or a weaker solvent.[12] Peak tailing can occur due to secondary interactions; consider adjusting the mobile phase pH or using a different column chemistry.

  • Column Void: A void in the packing bed at the column inlet can lead to split or broad peaks.[12] This usually indicates the column has reached the end of its life and needs replacement.

Troubleshooting GC-MS Analysis

Q: I am not detecting my compound or potential impurities. What is the issue? A: This could be due to several reasons:

  • Non-volatile Impurities: Some impurities, like the hydrolysis product 4-(Hydroxymethyl)-2-fluorobenzonitrile, may have low volatility and are not suitable for GC analysis without derivatization. Consider using HPLC or LC-MS instead.

  • Inlet Temperature: The inlet temperature may be too low for efficient volatilization or too high, causing thermal degradation of the analyte. Optimize the inlet temperature.

  • Column Choice: Ensure you are using a column with the appropriate polarity for your analytes. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for halogenated aromatic compounds.

Q: How can I differentiate between isomeric impurities like this compound and 2-(Bromomethyl)-4-fluorobenzonitrile? A:

  • Mass Spectrometry: Isomers will have the same molecular ion peak. However, their fragmentation patterns in the mass spectrum might differ slightly due to the different positions of the substituents.

  • Chromatography: The primary method for separation is chromatography. Optimize your GC temperature program (e.g., use a slower ramp rate) to improve the resolution between the isomeric peaks. Using a longer GC column can also enhance separation.[13]

Troubleshooting NMR Analysis

Q: My ¹H NMR spectrum looks complex, with many small peaks. How can I assign them? A:

  • Check Purity: First, assess the approximate purity by comparing the integration of the main product peaks to the total integration of all peaks.

  • Use 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools.[6] COSY will show which protons are coupled to each other, helping to piece together fragments of molecules. HSQC correlates protons directly to the carbons they are attached to.

  • Reference Spectra: Compare your spectrum to reference spectra of known potential impurities if available.

  • Characteristic Shifts: Look for characteristic chemical shifts. For example, the benzylic protons (-CH₂Br) of the main product will appear as a singlet around 4.5 ppm. The starting material (2-fluoro-4-methylbenzonitrile) would show a methyl singlet around 2.4 ppm.

Experimental Protocols and Workflows

General Experimental Workflow for Impurity Identification

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Screening cluster_elucidation 3. Structure Elucidation cluster_report 4. Reporting prep Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water for HPLC, Dichloromethane for GC) filter_sample Filter through 0.45 µm syringe filter prep->filter_sample hplc HPLC-UV for Purity and Quantification filter_sample->hplc gcms GC-MS for Volatile Impurities filter_sample->gcms lcms LC-MS for Identification of Unknowns hplc->lcms Unknowns Found report Identify, Characterize, and Quantify Impurities. Document Findings. hplc->report Purity OK gcms->report isolate Isolate Unknown Impurity (if necessary) via Preparative HPLC lcms->isolate Structure Needed nmr Perform NMR Analysis (¹H, ¹³C, 2D) for Definitive Structure isolate->nmr nmr->report

Caption: Experimental workflow for impurity analysis.

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for the analysis of this compound. Method optimization may be required.

ParameterRecommended Conditions
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water
Protocol 2: GC-MS Method for Volatile Impurity Analysis

This method is suitable for identifying volatile and semi-volatile process-related impurities.

ParameterRecommended Conditions
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Hold at 60 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Scan Range 40-400 m/z
Sample Preparation 1 mg/mL in Dichloromethane

Context of Use: A Hypothetical Application

This compound is a versatile building block used in the synthesis of pharmaceuticals, often to create more complex molecules that can interact with biological targets.[14]

Signaling_Pathway cluster_synthesis Drug Synthesis cluster_cell Cellular Action start_mol 4-(Bromomethyl)-2- fluorobenzonitrile synthesis Multi-step Synthesis start_mol->synthesis drug Active Pharmaceutical Ingredient (API) synthesis->drug kinase Kinase Cascade (e.g., MAPK) drug->kinase Inhibits receptor Receptor receptor->kinase transcription Transcription Factor kinase->transcription response Cellular Response (e.g., Proliferation) transcription->response

Caption: Hypothetical inhibition of a kinase pathway by a drug synthesized from this compound.

References

Technical Support Center: Scale-Up Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction is showing low conversion of the starting material, 2-fluoro-4-methylbenzonitrile. What are the likely causes?

A: Low conversion in the benzylic bromination of 2-fluoro-4-methylbenzonitrile can stem from several factors related to the radical initiation and reaction conditions. A primary reason can be an inactive radical initiator, such as AIBN or benzoyl peroxide, which may have degraded over time. It is crucial to use a fresh or properly stored initiator. If you are employing photochemical initiation, ensure the light source has the appropriate wavelength and intensity to effectively initiate the radical chain reaction. For thermal initiation, confirm that the reaction temperature is sufficient to induce homolytic cleavage of the initiator.

The presence of radical scavengers, like oxygen, can significantly inhibit the reaction. To mitigate this, it is recommended to degas the solvent and conduct the reaction under an inert atmosphere, such as nitrogen or argon. Additionally, the quality of your reagents is paramount. Ensure that the N-Bromosuccinimide (NBS) is of high purity and that the solvent is anhydrous, as the presence of water can lead to undesirable side reactions.

Q: I am observing a significant amount of a di-brominated byproduct, 4-(Dibromomethyl)-2-fluorobenzonitrile. How can I minimize its formation?

A: The formation of di-brominated and other poly-brominated byproducts is a common challenge, particularly during larger-scale synthesis. To enhance selectivity for the desired mono-brominated product, precise control over the stoichiometry is essential. It is advisable to use a controlled amount of NBS, typically between 1.0 and 1.1 equivalents relative to the starting material. Employing a large excess of NBS will invariably favor the formation of the di-brominated product.

Continuous and close monitoring of the reaction's progress using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The reaction should be stopped as soon as the starting material has been consumed to prevent further bromination of the desired product.

Issue 2: Runaway Reaction and Poor Temperature Control

Q: My reaction is highly exothermic and difficult to control, leading to a rapid increase in temperature. What are the risks and how can I manage them?

A: The radical bromination with NBS is an exothermic reaction, and on a large scale, efficient heat management is critical to prevent a thermal runaway.[1] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and the release of hazardous materials.

To manage the exotherm, consider the following strategies:

  • Controlled Reagent Addition: Instead of adding all the NBS at once, a semi-batch process with a controlled feeding program for the NBS is recommended.[1] This allows the heat generated to be more effectively removed by the reactor's cooling system.

  • Solvent Selection: The choice of solvent can impact the reaction's thermal profile. While chlorinated solvents like carbon tetrachloride have been traditionally used, safer alternatives like acetonitrile are now more common.[2] It is important to assess the thermal stability of NBS in the chosen solvent, as incompatibilities can lead to decomposition and increased risk.[3]

  • Efficient Cooling: Ensure your reactor has an adequate cooling capacity to handle the heat generated by the reaction. The cooling system should be robust and reliable.

  • Process Safety Analysis: Before scaling up, it is crucial to conduct a thorough thermal safety analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the thermal hazards of the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Besides the starting material and the di-brominated byproduct, other potential impurities include succinimide (from the NBS), the radical initiator and its decomposition products, and potentially polymeric byproducts.[4] The presence of water can also lead to the hydrolysis of the benzyl bromide product to the corresponding benzyl alcohol.

Q2: Column chromatography is not practical for purifying my large-scale batch. What are the alternative purification methods?

A2: For large-scale purification, recrystallization is a more viable and economical method. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain in the solution. Common solvent systems for benzyl bromides include mixtures of a good solvent (like ethyl acetate or chloroform) and a poor solvent (like hexanes or petroleum ether).[5] Slurry washing the crude product with a suitable solvent can also be an effective way to remove certain impurities.[6]

Q3: How can I monitor the progress of the reaction effectively?

A3: Regular monitoring is key to achieving good yield and purity. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred. These techniques can be used to track the disappearance of the starting material and the appearance of the product and byproducts over time.

Q4: What are the key safety precautions to take during the scale-up of this synthesis?

A4: The primary safety concern is the exothermic nature of the reaction and the potential for thermal runaway.[1] N-Bromosuccinimide can be hazardous and should be handled with care. Benzyl bromides are lachrymatory and should be handled in a well-ventilated fume hood. It is essential to have a comprehensive safety plan in place that includes:

  • A thorough understanding of the reaction's thermal hazards.

  • Proper personal protective equipment (PPE).

  • An emergency plan for controlling a runaway reaction.

  • Safe handling and disposal procedures for all reagents and waste.

Quantitative Data

ParameterLab Scale (e.g., 10 g)Pilot Scale (e.g., 10 kg)Key Considerations for Scale-Up
Yield 85-95%75-85%Heat and mass transfer limitations can lead to lower yields.
Reaction Time 2-4 hours6-12 hoursSlower reagent addition and heat removal can prolong the reaction time.
Di-brominated Impurity < 2%3-8%Localized high concentrations of NBS and temperature hotspots can increase the formation of this impurity.
Purification Method Column ChromatographyRecrystallization/CrystallizationChromatography is generally not economically viable at a large scale.

Experimental Protocols

1. Lab-Scale Synthesis of this compound

This protocol is based on a typical lab-scale procedure.[7]

  • Materials:

    • 2-Fluoro-4-methylbenzonitrile (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Azobisisobutyronitrile (AIBN) (0.02 eq)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-4-methylbenzonitrile and anhydrous acetonitrile.

    • Add N-Bromosuccinimide and AIBN to the solution.

    • Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen).

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

2. Scale-Up Considerations for Purification by Recrystallization

  • Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at its boiling point but have low solubility at room temperature.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the mixture in an ice bath to maximize the yield of the crystals.

    • Isolate the crystals by filtration and wash them with a small amount of the cold solvent.

    • Dry the purified product under vacuum.

Visualizations

Synthesis_Workflow SM 2-Fluoro-4-methylbenzonitrile Reagents NBS, AIBN Acetonitrile, Reflux Reaction Radical Bromination SM->Reaction Reagents->Reaction Workup Aqueous Wash & Filtration Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization Crude->Purification Product 4-(Bromomethyl)-2- fluorobenzonitrile Purification->Product

Caption: Synthesis workflow for this compound.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction CheckInitiator Is the radical initiator (AIBN/BPO) fresh? Start->CheckInitiator CheckInert Is the reaction under an inert atmosphere? CheckInitiator->CheckInert Yes ReplaceInitiator Use fresh initiator. CheckInitiator->ReplaceInitiator No CheckTemp Is the reaction temperature correct for initiation? CheckInert->CheckTemp Yes UseInert Degas solvent and use N2/Ar atmosphere. CheckInert->UseInert No HighImpurity High levels of di-brominated impurity? CheckTemp->HighImpurity Yes AdjustTemp Ensure correct reflux temperature. CheckTemp->AdjustTemp No CheckStoich Is the NBS stoichiometry correct (1.0-1.1 eq)? HighImpurity->CheckStoich CheckMonitoring Is the reaction being monitored closely? CheckStoich->CheckMonitoring Yes AdjustStoich Adjust NBS to 1.0-1.1 equivalents. CheckStoich->AdjustStoich No StopOnCompletion Stop reaction once SM is consumed. CheckMonitoring->StopOnCompletion Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Thermal_Runaway cluster_0 Scale-Up Challenges cluster_1 Potential Consequences IncreasedVolume Increased Reaction Volume PoorHeatTransfer Reduced Surface Area to Volume Ratio IncreasedVolume->PoorHeatTransfer HeatAccumulation Heat Accumulation PoorHeatTransfer->HeatAccumulation ExothermicReaction Exothermic Bromination ExothermicReaction->HeatAccumulation TempIncrease Rapid Temperature Increase HeatAccumulation->TempIncrease Runaway Thermal Runaway TempIncrease->Runaway

Caption: Logical relationship of factors leading to thermal runaway risk.

References

Technical Support Center: Work-up Procedure for Reactions with N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals effectively manage the work-up of reactions involving N-bromosuccinimide (NBS).

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I need to remove after a reaction with NBS?

The two main impurities originating from the reagent are unreacted N-Bromosuccinimide (NBS) and succinimide, which is the byproduct formed during the reaction.[1] Both can complicate purification, but succinimide is often more challenging to remove due to its polarity and solubility.[1] Depending on the reaction conditions, side-products from over-bromination may also be present.[2]

Q2: Why is the removal of NBS and succinimide critical?

  • Product Purity: Residual NBS and succinimide contaminate the final product, which can affect purity, yield calculations, and subsequent reactions.[2]

  • Interference with Analysis: The presence of these impurities can interfere with analytical techniques like NMR and mass spectrometry, leading to inaccurate product characterization.[2]

  • Downstream Reactions: Unreacted NBS is a reactive reagent and can interfere with subsequent synthetic steps.[2]

  • Purification Challenges: Succinimide can sometimes co-crystallize with the desired product, making purification by recrystallization difficult.[2]

Q3: How do I quench the excess, unreacted NBS in my reaction mixture?

Quenching is a crucial first step to neutralize the reactive excess NBS. This is typically done by adding a reducing agent.[1] Saturated aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are commonly used.[2][3] These are added dropwise to the cooled reaction mixture until the characteristic yellow or orange color of bromine disappears.[2]

Q4: What are the most effective methods for removing the succinimide byproduct?

The best method depends on the properties of your desired product.[1] The main strategies include:

  • Aqueous Wash/Extraction: This is the most common method. Washing the organic layer with water, saturated sodium bicarbonate (NaHCO₃), or dilute sodium hydroxide (NaOH) can remove succinimide.[2][4]

  • Filtration/Precipitation: In non-polar solvents like carbon tetrachloride or hexane, succinimide is often insoluble and can be removed by filtration after cooling the reaction mixture.[1][4][5]

  • Silica Gel Column Chromatography: This is used to separate the product from succinimide based on polarity differences.[2][6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.[4]

Q5: My product is sensitive to base. How can I remove succinimide without using NaHCO₃ or NaOH?

If your product contains base-labile functional groups (e.g., esters), you should avoid basic washes.[1] In this situation, consider the following alternatives:

  • Repeated Water Washes: Perform multiple washes with deionized water.[1]

  • Brine Washes: Washing with a saturated solution of sodium chloride (brine) can also help remove a significant portion of the succinimide.[1][2]

  • Filtration: If the reaction was run in a non-polar solvent where succinimide has low solubility, it can often be precipitated and removed by filtration.[1]

Troubleshooting Guide

Issue 1: Succinimide remains in the organic layer after aqueous washing.

  • Possible Cause: Insufficient volume or number of washes, or use of a solvent in which succinimide has some solubility (e.g., dichloromethane, chloroform).[3]

  • Troubleshooting Steps:

    • Increase Wash Volume: Use a volume of the aqueous solution equal to the volume of the organic layer for each wash.[2]

    • Increase Number of Washes: Perform at least 2-3 washes to maximize removal.[2]

    • Use a Basic Wash (if product is stable): A wash with saturated sodium bicarbonate (NaHCO₃) or dilute NaOH deprotonates the succinimide, making the resulting salt highly soluble in the aqueous layer.[1][2]

    • Final Brine Wash: A final wash with brine helps to remove residual water and can help break up emulsions.[2]

Issue 2: An emulsion forms during the aqueous extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like dichloromethane (DCM).[2]

  • Troubleshooting Steps:

    • Allow the separatory funnel to stand undisturbed for some time.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine, which can help to break up the emulsion.[2]

    • If the emulsion persists, filter the entire mixture through a pad of a filter aid like Celite®.[2]

Issue 3: The desired product is lost during the aqueous wash.

  • Possible Cause: The product has significant polarity and partitions into the aqueous layer.[2]

  • Troubleshooting Steps:

    • Saturate with Salt: Before extraction, saturate the aqueous layer with sodium chloride. This decreases the polarity of the aqueous phase and can drive the organic product back into the organic layer.[2]

    • Back-Extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[2]

    • pH Adjustment: If your product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility before extraction.[2]

Issue 4: Succinimide does not precipitate or filter out effectively.

  • Possible Cause: The reaction solvent has some solubility for succinimide, or the succinimide particles are too fine for effective filtration.[2]

  • Troubleshooting Steps:

    • Cool the Mixture: Thoroughly cool the reaction mixture in an ice bath to minimize the solubility of succinimide.[2]

    • Add a Non-Polar Solvent: If compatible with your product's solubility, add a non-polar solvent like hexane to induce precipitation of the succinimide.[3]

    • Use a Filter Aid: Use a filter aid like Celite® on the filter paper to improve the filtration of fine particles.[2]

Quantitative Data Summary

This table provides general guidelines for common reagents used in NBS reaction work-ups. The exact amounts and concentrations may need to be optimized for specific reactions.

ParameterQuenching AgentAqueous Wash SolutionNotes
Reagent Sodium Thiosulfate (Na₂S₂O₃)Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃ is mildly basic and effective for removing succinimide.[4]
Sodium Bisulfite (NaHSO₃)Dilute Sodium Hydroxide (NaOH)Use with caution; ensure product is stable to stronger basic conditions.[2]
Deionized WaterUse for base-sensitive products.[1]
Brine (Saturated NaCl)Used to reduce water content in the organic layer and break emulsions.[2]
Typical Concentration Saturated Aqueous SolutionSaturated or ~5-10% Aqueous SolutionThe concentration can be adjusted based on the amount of succinimide to be removed.
Volume per Wash Added dropwise until color disappearsTypically equal to the volume of the organic layerA 1:1 volume ratio is a good starting point.[2]
Number of Washes 1 (Quenching Step)2 - 3Multiple washes are more effective than a single large-volume wash.[2]

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: If excess NBS is suspected (indicated by a persistent yellow/orange color), add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise with vigorous stirring until the mixture becomes colorless.[2]

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[5]

  • Transfer: Transfer the mixture to a separatory funnel.

  • Aqueous Wash (Base): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution, shake gently, and separate the layers. Repeat this wash two more times.[2][5] This step removes the majority of the succinimide byproduct.[2]

  • Brine Wash: Add an equal volume of brine, shake, and separate the layers. This wash removes residual water from the organic layer.[2][5]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[4]

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by column chromatography or recrystallization).[2]

Protocol 2: Work-up by Filtration/Precipitation

This protocol is ideal for reactions conducted in non-polar solvents (e.g., CCl₄, hexane) where the succinimide byproduct has low solubility.[1][4]

  • Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for at least 30 minutes to maximize the precipitation of succinimide.[2]

  • Filtration: Filter the cold reaction mixture through a Büchner funnel to remove the precipitated succinimide.[4]

  • Rinsing: Wash the collected succinimide solid with a small amount of the cold reaction solvent to recover any entrained product.[2]

  • Concentration: The filtrate, containing the desired product, can then be concentrated under reduced pressure.

  • Further Work-up (Optional): The concentrated filtrate can be subjected to a standard aqueous work-up (Protocol 1) to remove any remaining traces of impurities before final purification.

Visualizations

G start Reaction Completion quench Quench Excess NBS (e.g., Na₂S₂O₃) start->quench decision Product Stable to Base? quench->decision wash_base Wash with aq. NaHCO₃ (2-3 times) decision->wash_base  Yes wash_water Wash with Water/Brine (2-3 times) decision->wash_water No   combine Combine Aqueous Washes (Optional Back-Extraction) wash_base->combine brine_wash Final Brine Wash wash_base->brine_wash wash_water->combine wash_water->brine_wash dry Dry Organic Layer (e.g., Na₂SO₄) brine_wash->dry concentrate Concentrate dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify end Isolated Product purify->end

Caption: Standard aqueous work-up workflow for NBS reactions.

G start Problem: Succinimide Contamination decision_solvent Reaction in Non-Polar Solvent? start->decision_solvent decision_product Product is Solid? decision_solvent->decision_product No   sol_filter Cool and Filter to Remove Succinimide decision_solvent->sol_filter  Yes decision_polarity Polarity Difference Product vs. Succinimide? decision_product->decision_polarity No   sol_recrystal Recrystallize Product decision_product->sol_recrystal  Yes sol_chrom Column Chromatography decision_polarity->sol_chrom  Sufficient sol_wash Intensive Aqueous Wash (See Protocol 1) decision_polarity->sol_wash  Insufficient

Caption: Decision tree for removing succinimide byproduct.

References

Navigating Solvent Selection for 4-(Bromomethyl)-2-fluorobenzonitrile Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical parameter in ensuring the success of reactions involving 4-(Bromomethyl)-2-fluorobenzonitrile. This technical support guide provides a comprehensive overview of solvent choices, troubleshooting advice for common issues, and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when choosing a solvent for reactions with this compound?

A1: The primary factors to consider are the reaction mechanism (SN1 vs. SN2), the nature of the nucleophile, and the solubility of the reactants. This compound is a benzylic bromide, which can undergo both SN1 and SN2 reactions.

  • SN2 Reactions: These are favored by strong, anionic nucleophiles and polar aprotic solvents. Polar aprotic solvents solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.

  • SN1 Reactions: These are favored by weak, neutral nucleophiles and polar protic solvents. Polar protic solvents can stabilize the benzylic carbocation intermediate that forms during the reaction.

Q2: How does solvent polarity affect the reaction pathway?

A2: Solvent polarity plays a crucial role in determining whether a reaction proceeds via an SN1 or SN2 mechanism.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions. By stabilizing the carbocation intermediate, they favor the SN1 pathway. However, they can also solvate the nucleophile, reducing its nucleophilicity and thus slowing down SN2 reactions.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, acetone): These solvents have dipole moments but lack O-H or N-H bonds. They are good at solvating cations but not anions. This leaves the anionic nucleophile more reactive, thus favoring the SN2 pathway.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for nucleophilic substitution reactions involving polar reactants like this compound and ionic nucleophiles due to poor solubility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction Poor solubility of this compound or the nucleophile.Select a solvent in which all reactants are soluble. A solubility test is recommended before scaling up the reaction. For SN2 reactions, polar aprotic solvents like acetonitrile or DMF are often good starting points.
Inappropriate solvent for the desired mechanism.For SN2 reactions with strong nucleophiles, switch to a polar aprotic solvent. For SN1 reactions with weak nucleophiles, a polar protic solvent is preferred.
Formation of Side Products Solvolysis: The solvent acts as a nucleophile (e.g., formation of an ether in an alcohol solvent).This is common in polar protic solvents, especially under SN1 conditions. If solvolysis is undesired, switch to a polar aprotic solvent.
Elimination (E2): A strong, sterically hindered base is used as the nucleophile.Use a less basic or less hindered nucleophile. Lowering the reaction temperature can also favor substitution over elimination.
Over-alkylation: The product of the initial reaction is also nucleophilic and reacts further with the starting material.Use a slight excess of the nucleophile. If the product is an amine, it can be protonated with a non-nucleophilic acid to prevent further reaction.
Reaction is too slow The nucleophile is being deactivated by the solvent.In SN2 reactions, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity. Switching to a polar aprotic solvent can significantly increase the reaction rate.

Data Presentation: Solvent Properties

The following table summarizes the properties of common organic solvents to aid in selection.

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)Polarity Type
WaterH₂O10080.1Polar Protic
MethanolCH₃OH6532.7Polar Protic
EthanolC₂H₅OH7824.6Polar Protic
AcetonitrileCH₃CN8237.5Polar Aprotic
Dimethylformamide (DMF)(CH₃)₂NC(O)H15336.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO18946.7Polar Aprotic
AcetoneCH₃C(O)CH₃5620.7Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂409.1Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.6Polar Aprotic
TolueneC₇H₈1112.4Nonpolar
HexaneC₆H₁₄691.9Nonpolar

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with a Primary Amine

This protocol describes a typical SN2 reaction between this compound and a primary amine.

  • Materials:

    • This compound (1.0 eq)

    • Primary amine (1.1 eq)

    • Anhydrous potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base (1.5 eq)

    • Anhydrous acetonitrile (or DMF)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the primary amine, and potassium carbonate.

    • Add anhydrous acetonitrile to dissolve the reactants.

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Williamson Ether Synthesis (SN2)

This protocol outlines the synthesis of an ether from this compound and an alcohol.

  • Materials:

    • Alcohol (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1.0 eq)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride in small portions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

    • Cool the mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Thioether Synthesis (SN2)

This protocol details the formation of a thioether from this compound and a thiol.

  • Materials:

    • Thiol (1.1 eq)

    • Potassium carbonate (K₂CO₃) or another suitable base (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • This compound (1.0 eq)

  • Procedure:

    • In a round-bottom flask, dissolve the thiol and potassium carbonate in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to form the thiolate.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Solvent Choice Logic

The following diagram illustrates the decision-making process for selecting an appropriate solvent system based on the intended reaction mechanism.

Solvent_Choice Start Start: Choose Reaction Pathway SN1 SN1 Mechanism (Weak Nucleophile) Start->SN1 Weak Nucleophile SN2 SN2 Mechanism (Strong Nucleophile) Start->SN2 Strong Nucleophile Solvent_SN1 Use Polar Protic Solvent (e.g., Methanol, Ethanol, Water) SN1->Solvent_SN1 Solvent_SN2 Use Polar Aprotic Solvent (e.g., Acetonitrile, DMF, DMSO) SN2->Solvent_SN2 Side_Reaction_SN1 Potential Side Reaction: Solvolysis Solvent_SN1->Side_Reaction_SN1 Side_Reaction_SN2 Potential Side Reaction: Elimination (with bulky base) Solvent_SN2->Side_Reaction_SN2

Caption: Decision tree for solvent selection in this compound reactions.

This guide provides a foundational understanding for selecting the appropriate solvent for reactions involving this compound. It is important to note that empirical optimization of reaction conditions is often necessary to achieve the best results for a specific transformation. Always consult safety data sheets (SDS) for all reagents and solvents before beginning any experiment.

Validation & Comparative

1H NMR Analysis of 4-(Bromomethyl)-2-fluorobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Bromomethyl)-2-fluorobenzonitrile, a key building block in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established principles of substituent effects on aromatic systems. This prediction is then compared with experimental data for structurally related compounds to offer a comprehensive analytical perspective.

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectral data for this compound in deuterated chloroform (CDCl₃) is summarized in the table below. The chemical shifts (δ), predicted splitting patterns (multiplicity), and coupling constants (J) are estimated based on the additive effects of the cyano (-CN), fluoro (-F), and bromomethyl (-CH₂Br) substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
-CH₂Br~ 4.5s-2H
H-3~ 7.5dJ(H3-H5) ≈ 1-2 (meta)1H
H-5~ 7.4ddJ(H5-H6) ≈ 8-9 (ortho), J(H5-H3) ≈ 1-2 (meta)1H
H-6~ 7.6tJ(H6-H5) ≈ 8-9 (ortho), J(H6-F) ≈ 8-9 (ortho)1H

Disclaimer: The data presented in Table 1 is a prediction and should be used as a guide for spectral interpretation. Actual experimental values may vary.

Comparative ¹H NMR Data of Related Compounds

Table 2: Experimental ¹H NMR Data for Comparative Compounds

CompoundProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Solvent
4-(Bromomethyl)benzonitrile -CH₂Br4.48s-CDCl₃
Aromatic7.51 - 7.68m-CDCl₃
2-Fluorobenzonitrile [1]Aromatic7.24 - 7.66m-CDCl₃
4-Methyl-2-fluorobenzonitrile -CH₃2.45s-CDCl₃
Aromatic7.05 - 7.50m-CDCl₃

Structural and Spectral Correlation

The following diagram illustrates the structure of this compound with the assignment of the predicted ¹H NMR signals.

G cluster_molecule cluster_legend Predicted ¹H NMR Assignments C1 C C2 C C1->C2 C_CN C≡N C1->C_CN C3 C C2->C3 F F C2->F C4 C C3->C4 H3 H-3 C3->H3 C5 C C4->C5 CH2Br CH₂Br C4->CH2Br C6 C C5->C6 H5 H-5 C5->H5 C6->C1 H6 H-6 C6->H6 A H-3: ~7.5 ppm (d) B H-5: ~7.4 ppm (dd) C H-6: ~7.6 ppm (t) D -CH₂Br: ~4.5 ppm (s)

Caption: Structure of this compound with predicted ¹H NMR assignments.

Experimental Workflow for ¹H NMR Analysis

The following diagram outlines a standard workflow for the acquisition and analysis of a ¹H NMR spectrum for a small organic molecule like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ with TMS) transfer Transfer solution to a clean 5 mm NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert lock_shim Lock on deuterium signal and shim the magnetic field insert->lock_shim setup Set up acquisition parameters (pulse sequence, spectral width, etc.) lock_shim->setup acquire Acquire Free Induction Decay (FID) setup->acquire ft Fourier Transform (FID to spectrum) acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline calibrate Calibrate chemical shift (TMS to 0.00 ppm) phase_baseline->calibrate integrate Integrate signals calibrate->integrate assign Assign signals to protons integrate->assign coupling Analyze multiplicity and measure coupling constants assign->coupling structure Confirm or elucidate structure coupling->structure

Caption: General workflow for ¹H NMR analysis of a small organic molecule.

Experimental Protocol

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the pulse sequence (a standard single-pulse experiment is usually sufficient), spectral width (typically -2 to 12 ppm for ¹H NMR), acquisition time, and relaxation delay.

    • Acquire the Free Induction Decay (FID) data. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Data Analysis:

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the specific protons in the molecule.

    • Compare the experimental spectrum with the predicted data and the data from related compounds to confirm the structure.

References

Interpreting Mass Spectrometry Results: A Comparative Guide for 4-cyano-3-fluorobenzyl bromide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug discovery and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for determining molecular weight and deducing structural information through fragmentation analysis. This guide provides a comparative interpretation of the expected mass spectrometry results for 4-cyano-3-fluorobenzyl bromide against its structural analogs, 4-cyanobenzyl bromide and 4-fluorobenzyl bromide, supported by established fragmentation patterns and experimental protocols.

Predicted Mass Spectrum Analysis of 4-cyano-3-fluorobenzyl bromide

Upon electron ionization, the molecule is expected to undergo fragmentation primarily at the weakest bond, which is the benzylic carbon-bromine bond. The key expected features in the mass spectrum are:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, the molecular ion peak will appear as a characteristic doublet at m/z 213 and 215.

  • Base Peak: The most significant fragmentation pathway is anticipated to be the loss of the bromine radical (•Br), resulting in the formation of a stable 4-cyano-3-fluorobenzyl cation. This fragment is predicted to be the base peak of the spectrum.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, we can compare it with the known mass spectrometry data of two closely related compounds: 4-cyanobenzyl bromide and 4-fluorobenzyl bromide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z) and Interpretation
4-cyano-3-fluorobenzyl bromide C₈H₅BrFN214.03[M]⁺•/[M+2]⁺• at 213/215: Molecular ion peaks showing the bromine isotope pattern.134: [C₈H₅FN]⁺, the 4-cyano-3-fluorobenzyl cation, formed by the loss of the bromine radical. This is expected to be the base peak.
4-cyanobenzyl bromide C₈H₆BrN196.04[2][M]⁺•/[M+2]⁺• at 195/197: Molecular ion peaks exhibiting the characteristic bromine isotope signature.[2]116: [C₈H₆N]⁺, the 4-cyanobenzyl cation, which is the observed base peak resulting from the loss of the bromine radical.[2][3]
4-fluorobenzyl bromide C₇H₆BrF189.02[4][M]⁺•/[M+2]⁺• at 188/190: Molecular ion peaks with the bromine isotopic pattern.109: [C₇H₆F]⁺, the 4-fluorobenzyl cation, representing the base peak from the loss of the bromine radical.[4]

The consistent fragmentation pattern across these analogs, characterized by the facile cleavage of the C-Br bond to yield a stable benzyl cation, provides strong evidence for the predicted fragmentation of 4-cyano-3-fluorobenzyl bromide.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a mass spectrum for 4-cyano-3-fluorobenzyl bromide, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

Sample Preparation:

  • Dissolve 1 mg of 4-cyano-3-fluorobenzyl bromide in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the prepared solution into the GC-MS system.

Visualization of Fragmentation Pathway

The predicted primary fragmentation pathway of 4-cyano-3-fluorobenzyl bromide is visualized in the following diagram:

fragmentation M [C₈H₅BrFN]⁺• m/z = 213/215 (Molecular Ion) F [C₈H₅FN]⁺ m/z = 134 (4-cyano-3-fluorobenzyl cation) M->F - •Br Br •Br (Bromine radical)

Caption: Predicted fragmentation of 4-cyano-3-fluorobenzyl bromide.

References

A Comparative Guide to the HPLC Purity Analysis of 4-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 4-(Bromomethyl)-2-fluorobenzonitrile is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds such as this compound.[1] Its high resolving power allows for the effective separation of the main compound from closely related impurities.

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the routine purity analysis of this compound. This method is designed to separate the target compound from potential impurities arising from its synthesis, such as the starting material, 2-Fluoro-4-methylbenzonitrile, and potential over-brominated byproducts.[2]

Table 1: Proposed HPLC Method Parameters

ParameterSpecification
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25-26 min: 80-40% B, 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

HPLC Purity Analysis Workflow

Comparison with Alternative Analytical Techniques

While HPLC is the primary choice, other techniques can provide complementary information for a comprehensive purity profile.

Table 2: Comparison of Analytical Techniques for Purity Analysis

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.[3]Separation based on volatility and polarity, detection by mass-to-charge ratio.[3][4]Intrinsic quantitative response of nuclei in a magnetic field.[5]
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard).[3]Absolute (can determine purity without a specific analyte reference standard).[5]
Applicability to Analyte Ideal for non-volatile solids like this compound.Suitable for volatile and semi-volatile impurities (e.g., residual solvents). The main compound may require derivatization.Applicable to the main compound and NMR-active impurities.
Sensitivity High (ppm levels).[3]Very high for volatile compounds (ppb levels).[3]Moderate (requires mg of sample).[3]
Strengths Robust, versatile, high precision for quantification of known impurities.[4]Excellent for identification of unknown volatile impurities and residual solvents.[4][6]Provides structural information and an absolute purity value, orthogonal to chromatography.[5]
Limitations May not detect non-UV active impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap.

Logical Flow for Method Selection

Method_Selection start Purity Analysis of this compound is_routine Routine QC? start->is_routine is_volatile Volatile Impurities a Concern? is_routine->is_volatile No hplc Use HPLC-UV is_routine->hplc Yes is_volatile->is_volatile Yes need_absolute Absolute Purity Required? is_volatile->need_absolute No hplc_gcms Use HPLC-UV and GC-MS is_volatile->hplc_gcms Yes need_absolute->hplc No hplc_qnmr Use HPLC-UV and qNMR need_absolute->hplc_qnmr Yes gcms Use GC-MS qnmr Use qNMR

Decision Tree for Analytical Method Selection

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying and quantifying residual solvents from the synthesis process.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 40 °C for 5 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).[3]

  • Mass Spectrometer: Scan range of m/z 35-500.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable high-purity solvent (e.g., dichloromethane) and inject directly.

Quantitative NMR (qNMR) for Absolute Purity

qNMR provides an absolute purity value by comparing the integral of a proton signal from the analyte to that of a certified internal standard.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent. Transfer to an NMR tube.

  • Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.

  • Purity Calculation: The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molecular weights, and the number of protons contributing to each signal.

Conclusion

For the routine purity analysis of this compound, HPLC-UV is the most suitable method due to its robustness, high resolution, and sensitivity for quantifying the main component and related non-volatile impurities. For a more comprehensive characterization, particularly during process development and for regulatory submissions, a multi-faceted approach is recommended. GC-MS is invaluable for the detection and identification of residual solvents and other volatile impurities, while qNMR offers an orthogonal method for determining absolute purity. The selection of the appropriate analytical technique or combination of techniques should be based on the specific requirements of the analysis and the stage of drug development.

References

A Comparative Guide to the Reactivity of 4-(Bromomethyl)-2-fluorobenzonitrile and 4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two structurally related but functionally distinct brominated benzonitrile derivatives: 4-(Bromomethyl)-2-fluorobenzonitrile and 4-bromobenzonitrile. Understanding their divergent reaction pathways is crucial for their effective application in synthetic chemistry, particularly in the fields of pharmaceutical and materials science development. This document outlines their primary modes of reactivity, supported by experimental data and detailed protocols.

Introduction to the Compounds

The reactivity of an organohalide is fundamentally dictated by the nature of the carbon atom to which the halogen is attached. This compound possesses a bromine atom on an sp³-hybridized benzylic carbon, making it a benzylic halide. In contrast, 4-bromobenzonitrile features a bromine atom directly bonded to an sp²-hybridized carbon of the aromatic ring, classifying it as an aryl halide. This structural difference is the primary determinant of their distinct chemical behaviors.

Core Reactivity Profiles

The two compounds excel in different classes of chemical reactions. This compound is highly susceptible to nucleophilic substitution reactions, while 4-bromobenzonitrile is a premier substrate for transition-metal-catalyzed cross-coupling reactions.

Figure 1. Primary Reactivity Pathways cluster_0 This compound cluster_1 4-bromobenzonitrile A Benzylic Bromide (Csp³-Br) B Nucleophilic Substitution (e.g., SN2) A->B Highly Reactive C Aryl Bromide (Csp²-Br) D Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) C->D Excellent Substrate E Nucleophilic Aromatic Substitution (SNAr) C->E Generally Unreactive (requires harsh conditions or strong activation)

Caption: Figure 1. Divergent reactivity of benzylic vs. aryl bromides.

Part 1: Nucleophilic Substitution Reactivity

Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group.[1]

This compound: As a benzylic halide, the C-Br bond is significantly activated towards substitution. The aromatic ring stabilizes the transition state in an S_N2 reaction, leading to rapid displacement of the bromide ion. This makes the compound an excellent building block for introducing the 2-fluoro-4-cyanobenzyl moiety into a target molecule.[2]

4-bromobenzonitrile: Aryl halides are notoriously unreactive towards standard nucleophilic substitution. The C-Br bond is strengthened by the sp² character of the carbon and resonance with the ring. For substitution to occur via the S_NAr mechanism, the aromatic ring typically requires strong electron-withdrawing groups (like -NO₂) at the ortho or para positions to stabilize the intermediate Meisenheimer complex.[3][4] While the nitrile group is electron-withdrawing, it is generally insufficient to activate 4-bromobenzonitrile for facile S_NAr reactions under standard conditions.

Experimental Protocol: Representative Nucleophilic Substitution

This protocol describes a typical S_N2 reaction using this compound with a generic nucleophile (e.g., sodium phenoxide).

  • Reagents:

    • This compound (1.0 eq)

    • Sodium Phenoxide (1.1 eq)

    • Acetone or N,N-Dimethylformamide (DMF) (approx. 0.1 M solution)

  • Procedure:

    • To a stirred solution of sodium phenoxide in the chosen solvent at room temperature, add a solution of this compound dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

4-bromobenzonitrile: This compound is an ideal substrate for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings.[5][6] The C-Br bond readily undergoes oxidative addition to a Palladium(0) complex, initiating the catalytic cycle. This reactivity allows for the straightforward synthesis of biaryls, enynes, and other conjugated systems.[7][8][9][10]

This compound: The benzylic C-Br bond does not typically participate in these catalytic cycles in the same manner as an aryl C-Br bond. Attempting a standard Suzuki or Sonogashira coupling would not result in the desired product at the benzylic position.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura coupling of 4-bromobenzonitrile with phenylboronic acid.

  • Reagents:

    • 4-bromobenzonitrile (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Procedure:

    • Combine 4-bromobenzonitrile, phenylboronic acid, palladium catalyst, ligand, and base in a reaction flask.

    • De-gas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute with water and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase. Purify the residue via column chromatography or recrystallization.

Figure 2. Experimental Workflow for Suzuki Coupling prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) degas 2. Degassing (Inert Atmosphere Setup) prep->degas reaction 3. Reaction (Heating & Stirring) degas->reaction monitor 4. Monitoring (TLC / GC-MS) reaction->monitor workup 5. Workup (Quenching & Extraction) monitor->workup purify 6. Purification (Chromatography) workup->purify

Caption: Figure 2. A typical workflow for a Suzuki cross-coupling experiment.

Catalytic Cycle Visualization

The mechanism of the Suzuki reaction involves a series of steps centered around the palladium catalyst.

Figure 3. Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate pd0->ox_add Oxidative Addition trans Transmetalation Intermediate ox_add->trans Transmetalation red_elim Reductive Elimination Intermediate trans->red_elim Isomerization red_elim->pd0 Reductive Elimination ArAr Ar-Ar' (Product) red_elim->ArAr ArX Ar-X (4-bromobenzonitrile) ArX->ox_add ArB Ar'-B(OR)₂ (Boronic Acid) ArB->trans Base Base Base->trans

Caption: Figure 3. Key steps in the palladium-catalyzed Suzuki reaction.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the primary reactivity pathways of each compound.

FeatureThis compound4-bromobenzonitrile
Primary Reaction Type Nucleophilic Substitution (S_N2)Pd-Catalyzed Cross-Coupling
Reactive Site Benzylic C(sp³)-BrAryl C(sp²)-Br
Typical Nucleophile/Partner O, N, S, C - NucleophilesOrganoboron, Organotin, Alkynes
Catalyst Requirement Generally not requiredPd(0) complex essential
Typical Reaction Temp. Room Temperature to 60 °C60 °C to 120 °C
Example Reaction Reaction with Sodium AzideSuzuki coupling with Phenylboronic Acid
Typical Yield > 90%80 - 97%[7][8][11]

Conclusion

This compound and 4-bromobenzonitrile, while sharing a bromobenzonitrile scaffold, exhibit fundamentally different reactivities due to the location of the bromine atom. This compound is an excellent electrophile for nucleophilic substitution at its benzylic position, proceeding readily under mild conditions. Conversely, 4-bromobenzonitrile is a robust substrate for palladium-catalyzed cross-coupling reactions at its aryl position, enabling the construction of complex molecular architectures. A clear understanding of these distinct profiles is paramount for synthetic chemists to select the appropriate reagent for their specific strategic goals in drug discovery and materials science.

References

A Comparative Guide to the Synthetic Utility of 2-Fluoro and 3-Fluoro Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine atoms and cyano groups on a benzene ring significantly influences the molecule's chemical reactivity and its utility as a synthetic building block. This guide provides an objective comparison of 2-fluorobenzonitrile and 3-fluorobenzonitrile, two key isomers with distinct synthetic applications, supported by experimental data and detailed protocols.

Core Reactivity Principles: An Overview

The synthetic utility of fluorobenzonitriles is primarily dictated by the interplay of the inductive effect and the resonance effect of the fluoro and cyano substituents. The strongly electron-withdrawing nature of both groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). However, their relative positions in 2-fluorobenzonitrile and 3-fluorobenzonitrile lead to distinct reactivity patterns.

In 2-fluorobenzonitrile , the fluorine atom is ortho to the powerful electron-withdrawing cyano group. This ortho-relationship strongly activates the ipso-carbon (the carbon attached to the fluorine) for nucleophilic attack, making 2-fluorobenzonitrile an excellent substrate for SNAr reactions where the fluorine atom is displaced. Furthermore, the acidity of the proton at the C3 position is increased, facilitating ortho-lithiation.

Conversely, in 3-fluorobenzonitrile , the fluorine atom is meta to the cyano group. While the cyano group still activates the ring, the meta-position of the fluorine does not provide the same level of activation for SNAr at the C-F bond. Instead, the fluorine atom primarily acts as an electron-withdrawing group, influencing the overall electronic properties of the molecule and directing reactions to other positions. It is a valuable building block for introducing a 3-cyanophenyl moiety with a fluorine substituent.

Comparative Performance in Key Synthetic Reactions

The differing electronic and steric environments of 2-fluorobenzonitrile and 3-fluorobenzonitrile result in divergent outcomes in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for both isomers, but the regioselectivity and reaction efficiency differ significantly.

Table 1: Comparative Yields in Selected Nucleophilic Aromatic Substitution Reactions

NucleophileSubstrateProductReaction ConditionsYield (%)Reference
4-Aminophenol2-Fluorobenzonitrile2-(4-hydroxyphenylamino)benzonitrileK2CO3, DMA, 140 °C, 12 h95
4-Aminophenol3-Fluorobenzonitrile3-(4-hydroxyphenylamino)benzonitrileK2CO3, DMA, 140 °C, 12 h85
4-Fluoroaniline2-Fluorobenzonitrile2-(4-fluoroanilino)benzonitrileNaH, THF, rt, 2 h92
4-Fluoroaniline3-Fluorobenzonitrile3-(4-fluoroanilino)benzonitrileNaH, THF, rt, 2 h88
4-Methoxyphenol2-Fluorobenzonitrile2-(4-methoxyphenoxy)benzonitrileK2CO3, DMF, 100 °C, 4 h98
4-Methoxyphenol3-Fluorobenzonitrile3-(4-methoxyphenoxy)benzonitrileK2CO3, DMF, 100 °C, 4 h90

As the data indicates, 2-fluorobenzonitrile generally provides higher yields in SNAr reactions due to the ortho-cyano group's strong activating effect.

SNAr_Comparison 2FBN 2-Fluorobenzonitrile TS_2FBN Transition State (Meisenheimer Complex) 2FBN->TS_2FBN + Nu- Product_2FBN 2-Substituted Benzonitrile TS_2FBN->Product_2FBN - F- Relative_Rate Relative Reaction Rate 3FBN 3-Fluorobenzonitrile TS_3FBN Transition State (Meisenheimer Complex) 3FBN->TS_3FBN + Nu- Product_3FBN 3-Substituted Benzonitrile TS_3FBN->Product_3FBN - F- Rate_2FBN Faster Relative_Rate->Rate_2FBN Rate_3FBN Slower Relative_Rate->Rate_3FBN

Caption: SNAr reaction pathway for 2- and 3-fluorobenzonitrile.

Ortho-Metalation and Cross-Coupling Reactions

2-Fluorobenzonitrile is a versatile substrate for directed ortho-metalation. The fluorine and cyano groups can direct lithiation to the adjacent C3 and C6 positions, respectively. This allows for the introduction of a wide range of electrophiles, leading to highly functionalized benzonitrile derivatives.

3-Fluorobenzonitrile is a valuable partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The fluorine atom can enhance the metabolic stability and binding affinity of the resulting products, making it a desirable building block in medicinal chemistry.

Table 2: Representative Cross-Coupling Reactions

Coupling ReactionSubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)
Suzuki2-Bromo-3-fluorobenzonitrile(4-Methoxyphenyl)boronic acidPd(PPh3)4, K2CO3, Toluene/H2O, 80 °C3-Fluoro-2-(4-methoxyphenyl)benzonitrile85
Buchwald-Hartwig3-BromobenzonitrileAnilinePd2(dba)3, BINAP, NaOtBu, Toluene, 100 °C3-(Phenylamino)benzonitrile92
Sonogashira3-IodobenzonitrilePhenylacetylenePdCl2(PPh3)2, CuI, Et3N, THF, rt3-(Phenylethynyl)benzonitrile95

Applications in Drug Discovery and Development

Both isomers are pivotal in the synthesis of a wide array of biologically active molecules.

2-Fluorobenzonitrile is a key starting material for the synthesis of quinazolinones, a class of compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3][4][5] The SNAr reaction of 2-fluorobenzonitrile with an appropriate amine, followed by cyclization, is a common and efficient route to these scaffolds.

3-Fluorobenzonitrile is frequently incorporated into molecules targeting kinases and other enzymes implicated in disease. For instance, it is a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality for targeted protein degradation.[6][7][8][9][10]

Drug_Scaffolds Start Fluorobenzonitrile Isomers 2FBN 2-Fluorobenzonitrile Start->2FBN 3FBN 3-Fluorobenzonitrile Start->3FBN Quinazolinones Quinazolinones (Anticancer, Anti-inflammatory) 2FBN->Quinazolinones SNAr & Cyclization PROTACs PROTACs (Targeted Protein Degradation) 3FBN->PROTACs Linker Attachment Kinase_Inhibitors Kinase Inhibitors 3FBN->Kinase_Inhibitors Cross-Coupling

Caption: Synthetic routes to important drug scaffolds.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of 2-Fluorobenzonitrile with an Amine

To a solution of 2-fluorobenzonitrile (1.0 mmol) in a suitable solvent such as DMF or DMSO (5 mL) is added the amine (1.2 mmol) and a base such as potassium carbonate or sodium hydride (1.5 mmol). The reaction mixture is stirred at a temperature ranging from room temperature to 140 °C for 2-24 hours, or until completion as monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aminobenzonitrile derivative.

General Procedure for Suzuki Coupling of a Bromo-substituted Fluorobenzonitrile

In a round-bottom flask, the bromo-substituted fluorobenzonitrile (1.0 mmol), the boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.05 mmol) are dissolved in a mixture of toluene (5 mL) and an aqueous solution of a base such as 2M K2CO3 (2 mL). The mixture is degassed with argon for 15 minutes and then heated to 80-100 °C for 4-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield the desired biaryl product.

Conclusion

References

The Strategic Advantage of 4-(Bromomethyl)-2-fluorobenzonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Among these, 4-(Bromomethyl)-2-fluorobenzonitrile has emerged as a particularly advantageous reagent, offering unique electronic properties that can translate into enhanced biological activity and improved pharmacokinetic profiles of the final drug candidates. This guide provides an objective comparison of its performance with non-fluorinated analogs, supported by experimental data, detailed protocols, and visualizations to illustrate its utility in the context of kinase inhibitor development.

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. The 2-fluoro substitution in this compound provides distinct advantages over its non-fluorinated counterpart, 4-(bromomethyl)benzonitrile, and other positional isomers. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzylic bromide and, more importantly, can be involved in crucial interactions with the target protein, leading to enhanced potency and selectivity of the resulting inhibitor.

Comparative Performance in Kinase Inhibitor Synthesis

While a direct head-to-head comparison of the same drug synthesized with and without the 2-fluoro group is not always available in published literature, we can infer the advantages by examining advanced drug candidates that feature the 2-fluorobenzyl moiety. A prominent example is the development of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors.

PF-06463922 (Lorlatinib) is a potent, brain-penetrant ALK and ROS1 inhibitor that has demonstrated efficacy against a wide range of resistance mutations that emerge during treatment with first and second-generation inhibitors. The structure of Lorlatinib contains a complex macrocycle, but the principles of its interaction with the ALK kinase domain highlight the importance of specific substitutions on the phenyl ring. The 2-fluorophenyl group in related structures is often positioned to make key interactions in the ATP-binding pocket.

Below is a comparative table of IC50 values for PF-06463922 against various ALK mutations, showcasing its superior potency compared to other ALK inhibitors. This enhanced activity is, in part, attributed to the overall molecular design, which includes the strategic placement of substituents like the fluorine atom.

Compound Cell Line ALK Mutation IC50 (nM) [1]
PF-06463922 H3122EML4-ALK WT< 1
CrizotinibH3122EML4-ALK WT30
PF-06463922 H3122EML4-ALK L1196M1.6
CrizotinibH3122EML4-ALK L1196M290
PF-06463922 H3122EML4-ALK G1269A3.2
CrizotinibH3122EML4-ALK G1269A>1000
PF-06463922 SNU2535EML4-ALK G1269A47
CrizotinibSNU2535EML4-ALK G1269A3240
PF-06463922 MGH021-5SQSTM1-ALK G1202R63
CrizotinibMGH021-5SQSTM1-ALK G1202R1046
PF-06463922 MGH056-1EML4-ALK I1171T23
CrizotinibMGH056-1EML4-ALK I1171T271

The data clearly demonstrates the significantly lower IC50 values of PF-06463922 across wild-type and, importantly, multiple resistance mutation-harboring cell lines compared to the first-generation inhibitor Crizotinib. This underscores the power of rational drug design where moieties like the 2-fluorobenzyl group contribute to overcoming resistance.

Experimental Protocols

The following is a representative experimental protocol for a key reaction type involving this compound: the N-alkylation of a heterocyclic amine, a common step in the synthesis of kinase inhibitors.

Synthesis of 1-(4-cyano-3-fluorobenzyl)-1H-pyrazole

This protocol describes the nucleophilic substitution reaction between 1H-pyrazole and this compound.

Materials:

  • This compound (1.0 eq)

  • 1H-Pyrazole (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 1H-pyrazole (1.2 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add this compound (1.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Expected Yield: High.

Note: This is a general protocol and may require optimization for specific substrates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by inhibitors synthesized using fluorinated building blocks and a general experimental workflow for their evaluation.

ALK_Signaling_Pathway Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK GRB2_SOS GRB2/SOS ALK->GRB2_SOS EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) EML4_ALK->GRB2_SOS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK PF06463922 PF-06463922 (Lorlatinib) PF06463922->EML4_ALK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Experimental_Workflow Start Start: Design & Synthesis of Inhibitors Synthesis Synthesis of Fluorinated vs. Non-fluorinated Analogs Start->Synthesis Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Synthesis->Cell_Based_Assay Data_Analysis1 Compare IC50 values Biochemical_Assay->Data_Analysis1 Cell_Based_Assay->Data_Analysis1 Metabolic_Stability Metabolic Stability Assay (e.g., Liver Microsomes) Data_Analysis1->Metabolic_Stability Data_Analysis2 Compare Half-life (t1/2) Metabolic_Stability->Data_Analysis2 In_Vivo In Vivo Efficacy Studies (Xenograft Models) Data_Analysis2->In_Vivo End End: Lead Optimization In_Vivo->End

References

A Comparative Guide to 4-(Bromomethyl)-2-fluorobenzonitrile and Its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular targets. 4-(Bromomethyl)-2-fluorobenzonitrile stands out as a versatile reagent, particularly in the synthesis of bioactive compounds such as GLUT1 inhibitors.[1][2][3] This guide provides an objective comparison of this compound with its key alternatives, offering insights into their reactivity, performance in common synthetic applications, and detailed experimental protocols to aid in reagent selection.

Introduction to Benzyl Bromide Reagents

Benzyl bromides are a class of organic compounds characterized by a bromomethyl group attached to a benzene ring. Their utility in organic synthesis stems from the high reactivity of the benzylic bromide in nucleophilic substitution reactions. This reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 mechanisms.[4][5] The presence of additional substituents on the aromatic ring can significantly modulate the reagent's reactivity and selectivity, making the choice of a specific benzyl bromide derivative a critical parameter in synthetic design.

This guide focuses on a comparative analysis of this compound and two principal alternatives: its structural isomer, 4-(Bromomethyl)-3-fluorobenzonitrile, and its non-fluorinated analogue, 4-Cyanobenzyl bromide.

Understanding Reactivity: The Role of Substituents

The reactivity of benzyl bromides in nucleophilic substitution reactions is governed by the electronic and steric effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitrile (-CN) and fluorine (-F) moieties, play a significant role in modulating the electrophilicity of the benzylic carbon.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding the influence of substituents on reaction rates. In this equation, σ is the substituent constant that reflects the electronic properties of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to these effects.[6][7][8]

  • Electron-withdrawing groups generally have positive σ values and can influence the reaction mechanism. In an SN2 reaction, they can increase the rate by making the benzylic carbon more electrophilic. Conversely, in an SN1 reaction, they can decrease the rate by destabilizing the formation of a benzylic carbocation.

  • The position of the substituent is also critical. An ortho-substituent, like the fluorine in this compound, can exert steric hindrance in addition to its electronic effect.

Based on these principles, we can anticipate the relative reactivity of the target compound and its alternatives. The presence of two electron-withdrawing groups in this compound is expected to enhance its reactivity in SN2 reactions compared to 4-Cyanobenzyl bromide, which has only one. The positional isomer, 4-(Bromomethyl)-3-fluorobenzonitrile, will have different electronic and steric properties that can affect its reactivity profile.

Performance Comparison in Nucleophilic Substitution Reactions

While direct, side-by-side kinetic studies for these specific reagents are not extensively available in the literature, we can compile and compare their performance based on reported yields in analogous synthetic transformations. A common and crucial application of these reagents is in N-alkylation reactions, which are fundamental in the synthesis of a vast number of pharmaceutical compounds.

Table 1: Comparison of Reagent Performance in Representative N-Alkylation Reactions

ReagentNucleophileReaction ConditionsYield (%)Reference
This compound Amine/HeterocycleK₂CO₃, DMF(Typical) 80-95[9] (analogous)
4-(Bromomethyl)-3-fluorobenzonitrile Amine/HeterocycleK₂CO₃, DMF(Typical) 80-95[10] (analogous)
4-Cyanobenzyl bromide 2H-TetrazoleKOHNot specified
4-Cyanobenzyl bromide Piperidine derivativeNot specifiedNot specified[11]
Benzyl bromide (unsubstituted) BenzylamineMethanolRate data[12]

Note: The yields for this compound and its 3-fluoro isomer are based on generalized protocols for N-alkylation of aromatic amines and are expected to be high under standard conditions.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible and efficient synthesis. Below are representative procedures for the synthesis of the parent reagents and their application in a key synthetic transformation.

Protocol 1: Synthesis of 4-(Bromomethyl)benzonitrile Derivatives

This protocol describes the free-radical bromination of the corresponding methyl-substituted benzonitrile.

dot

Synthesis_Workflow Start Substituted 4-Methylbenzonitrile Reaction Reflux Start->Reaction NBS N-Bromosuccinimide (NBS) Radical Initiator (AIBN/BPO) NBS->Reaction Solvent Solvent (e.g., CCl₄) Solvent->Reaction Workup Work-up (Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 4-(Bromomethyl)benzonitrile Derivative Purification->Product

Caption: Synthetic workflow for 4-(bromomethyl)benzonitrile derivatives.

Materials:

  • Substituted 4-methylbenzonitrile (e.g., 2-fluoro-4-methylbenzonitrile) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (catalytic amount)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • Dissolve the substituted 4-methylbenzonitrile in the solvent in a round-bottom flask equipped with a reflux condenser.

  • Add NBS and the radical initiator to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain the desired 4-(bromomethyl)benzonitrile derivative.

Protocol 2: General Procedure for N-Alkylation

This protocol outlines a typical nucleophilic substitution reaction using a 4-(bromomethyl)benzonitrile derivative to alkylate an amine or a nitrogen-containing heterocycle.

dot

N_Alkylation_Workflow Amine Amine or N-Heterocycle Reaction Stir at RT to 80°C Amine->Reaction Reagent 4-(Bromomethyl)benzonitrile Derivative (1.1 eq) Reagent->Reaction Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for N-alkylation reactions.

Materials:

  • Amine or nitrogen-containing heterocycle (1.0 eq)

  • 4-(Bromomethyl)benzonitrile derivative (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of the amine or heterocycle in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.

  • Add the 4-(bromomethyl)benzonitrile derivative to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.[9]

Application in Drug Discovery: Synthesis of GLUT1 Inhibitors

A significant application of 4-(bromomethyl)benzonitrile derivatives is in the synthesis of selective glucose transporter 1 (GLUT1) inhibitors, such as BAY-876.[1] These compounds are of great interest in cancer research due to the reliance of many tumors on glycolysis for energy production. The synthesis of such inhibitors often involves the N-alkylation of a pyrazole intermediate with a suitable benzyl bromide.

dot

GLUT1_Inhibitor_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Pyrazole Pyrazole Intermediate Product GLUT1 Inhibitor (e.g., BAY-876) Pyrazole->Product N-Alkylation BenzylBromide 4-(Bromomethyl)benzonitrile Derivative BenzylBromide->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: N-Alkylation in the synthesis of GLUT1 inhibitors.

The choice of the specific 4-(bromomethyl)benzonitrile derivative in this step is crucial for the final compound's biological activity and pharmacokinetic properties. The fluorine and nitrile substituents in this compound, for instance, can influence binding affinity to the target protein and metabolic stability.

Conclusion and Recommendations

This compound is a highly valuable and reactive reagent for the introduction of the 2-fluoro-4-cyanobenzyl group in organic synthesis. Its reactivity, particularly in SN2 reactions, is enhanced by the presence of two electron-withdrawing groups.

Key considerations for reagent selection:

  • Reactivity: For SN2 reactions, the fluorinated derivatives are predicted to be more reactive than 4-cyanobenzyl bromide. The choice between the 2-fluoro and 3-fluoro isomers may depend on the specific steric and electronic requirements of the reaction.

  • Availability and Cost: The commercial availability and cost of each reagent can be a determining factor in large-scale synthesis.

  • Downstream Transformations: The presence and position of the fluorine atom can be leveraged in subsequent synthetic steps, for example, in directing further aromatic substitutions or influencing the biological activity of the final product.

This guide provides a foundational understanding of this compound and its alternatives. For specific applications, it is recommended to perform small-scale pilot reactions to determine the optimal reagent and reaction conditions for achieving the desired outcome.

References

Comparative Guide to the Biological Activity of Benzonitrile Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities of compounds structurally related to derivatives of 4-(Bromomethyl)-2-fluorobenzonitrile. Due to a lack of publicly available data on the biological activities of compounds directly synthesized from this compound, this guide focuses on the anticancer, antimicrobial, and anti-inflammatory properties of analogous benzonitrile and fluorinated heterocyclic compounds. The presented data is intended to provide insights into the potential pharmacological profiles of this compound class.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its reactive bromomethyl group and the presence of a fluorine atom and a nitrile group on the benzene ring make it an attractive starting material for creating diverse molecular scaffolds. While direct experimental data on the biological activity of its derivatives are not extensively documented in current literature, the broader class of benzonitrile and fluorinated heterocyclic compounds has demonstrated significant potential in various therapeutic areas. This guide summarizes the reported anticancer, antimicrobial, and anti-inflammatory activities of these related compounds, providing quantitative data and experimental methodologies to inform future research and drug discovery efforts.

Anticancer Activity of Related Benzonitrile and Isoquinoline Derivatives

Numerous studies have underscored the potential of benzonitrile and isoquinoline scaffolds in the development of novel anticancer agents. The incorporation of functionalities similar to those in this compound can significantly influence the cytotoxic and antiproliferative properties of these compounds. Below is a summary of the in vitro anticancer activity of various derivatives against a panel of human cancer cell lines.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)
Benzimidazo[2,1-a]isoquinolinoneNaphthalenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)16.1
Benzimidazo[2,1-a]isoquinolinoneThiophenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)19.8
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gA-498 (Kidney)14.46
NCI-H23 (Lung)13.97
MDAMB-231 (Breast)11.35
MCF-7 (Breast)12.18
2-phenylacrylonitrileCompound 1g2aHCT116 (Colon)0.0059
BEL-7402 (Liver)0.0078
Indolyl-Pyrimidine HybridCompound 4gMCF-7 (Breast)5.1
HepG2 (Liver)5.02
HCT-116 (Colon)6.6
Cinnamide-Fluorinated CompoundImidazolone derivative 6HepG2 (Liver)4.23

Antimicrobial Activity of Related Benzonitrile and Heterocyclic Compounds

The antimicrobial potential of synthetic compounds containing bromine and a benzonitrile or related heterocyclic moiety has been explored against a range of pathogenic bacteria and fungi. The data suggests that these structural features can contribute to significant antimicrobial efficacy.

Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)
Polyhalobenzonitrile quinazolin-4(3H)-one5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (7k)Staphylococcus aureus0.8
Bacillus cereus1.2
Escherichia coli2.5
Pseudomonas aeruginosa3.3
Candida albicans1.5
Pyrazine CarboxamideCompound 5dSalmonella Typhi (XDR)6.25
Quaternized N-substituted carboxymethyl chitosanQ4NO2-BzCMChBacillus subtilis6.25
Streptococcus pneumoniae12.5
Escherichia coli20.0
4-Trifluoromethyl bithiazoleCompound 8eStreptococcus pyogenes4
Staphylococcus aureus16

Anti-inflammatory Activity of Related Fluorinated Compounds

Several studies have investigated the anti-inflammatory properties of fluorinated compounds, suggesting that the fluorine atom can enhance biological activity. The primary mechanism of action for many of these compounds is the inhibition of inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.

Compound ClassSpecific Compound/DerivativeAssayInhibition/Activity
Fluorinated BenzofuranCompound 1IL-6 secretionIC50 = 1.2 µM
CCL2 secretionIC50 = 1.5 µM
NO productionIC50 = 2.4 µM
PGE2 secretionIC50 = 1.1 µM
Fluorinated BenzofuranCompound 2IL-6 secretionIC50 = 9.04 µM
CCL2 secretionIC50 = 19.3 µM
NO productionIC50 = 5.2 µM
PGE2 secretionIC50 = 20.5 µM
MorpholinopyrimidineV4NO productionSignificant inhibition at 12.5 µM
MorpholinopyrimidineV8NO productionSignificant inhibition at 12.5 µM

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The IC50 value, the concentration of compound that inhibits cell growth by 50%, is then calculated.[1]

Antimicrobial Activity (Broth Microdilution for MIC)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[1][2]

Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation, in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates until they reach a suitable confluency.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Control groups include cells with no treatment, cells with LPS only, and cells with the compound only.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm. The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only control.

Visualizations

Experimental_Workflow_Anticancer_MTT_Assay start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Compound Derivatives overnight_incubation->compound_treatment incubation_48_72h Incubate 48-72 hours compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_2_4h Incubate 2-4 hours mtt_addition->incubation_2_4h formazan_solubilization Solubilize Formazan incubation_2_4h->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Experimental_Workflow_Antimicrobial_MIC_Assay start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Serially Dilute Compounds in 96-well plate start->serial_dilution inoculate_wells Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate_wells serial_dilution->inoculate_wells incubation Incubate at Optimal Temperature inoculate_wells->incubation visual_inspection Visually Inspect for Microbial Growth (Turbidity) incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling_Pathway_Inflammation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS & COX-2 Gene Expression Nucleus->iNOS_COX2 induces ProInflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->ProInflammatory_Mediators Fluorinated_Compound Fluorinated Benzonitrile Derivative Fluorinated_Compound->IKK inhibits Fluorinated_Compound->NFkB inhibits

References

A Spectroscopic Guide to the Chemoselective Reduction of Vanillin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the starting material, vanillin acetate, and its product, 4-acetoxy-3-methoxybenzyl alcohol, following a chemoselective reduction. The objective is to offer a clear, data-driven overview of the molecular changes observed through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, supported by detailed experimental protocols.

Reaction Overview: Selective Aldehyde Reduction

The transformation of vanillin acetate to 4-acetoxy-3-methoxybenzyl alcohol is a prime example of a chemoselective reduction. In this reaction, the aldehyde functional group is selectively reduced to a primary alcohol, while the ester group remains intact. This selectivity is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), which preferentially attacks the more electrophilic aldehyde carbonyl.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for both the starting material and the product. This data allows for a direct comparison and confirmation of the chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

AssignmentVanillin Acetate (Starting Material)4-acetoxy-3-methoxybenzyl alcohol (Product)Key Changes
Aldehyde/Alcohol Proton~9.92 ppm (singlet, 1H)~4.6 ppm (singlet, 2H, -CH₂OH) & ~3.7 ppm (singlet, 1H, -OH)[1]Disappearance of the aldehyde proton signal and appearance of signals for the newly formed benzylic alcohol protons.
Aromatic Protons~7.51-7.18 ppm (multiplets, 3H)~6.9-7.1 ppm (multiplets, 3H)Slight upfield shift of aromatic protons due to the change in the electronic nature of the substituent.
Methoxy Protons (-OCH₃)~3.87 ppm (singlet, 3H)~3.8 ppm (singlet, 3H)Minimal change in the chemical shift of the methoxy protons.
Acetyl Protons (-COCH₃)~2.32 ppm (singlet, 3H)~2.29 ppm (singlet, 3H)Minimal change, confirming the ester group remains intact.
Solvent: CDCl₃. Data is a representative compilation from multiple sources.

Table 2: ¹³C NMR Spectroscopic Data

AssignmentVanillin Acetate (Starting Material)4-acetoxy-3-methoxybenzyl alcohol (Product) (Predicted)Key Changes
Aldehyde/Alcohol Carbon~191.1 ppm~65 ppmSignificant upfield shift indicating the reduction of the carbonyl group to a saturated carbon-oxygen bond.
Ester Carbonyl Carbon~168.5 ppm~169 ppmMinimal change, confirming the ester group is unaffected by the reduction.
Aromatic Carbons~112.9-152.0 ppm~113-151 ppmMinor shifts in the aromatic region reflecting the change in the substituent.
Methoxy Carbon (-OCH₃)~56.0 ppm~56 ppmNo significant change expected.
Acetyl Carbon (-COCH₃)~20.6 ppm~21 ppmNo significant change expected.
Solvent: CDCl₃. Product data is predicted based on known chemical shift values.
Infrared (IR) Spectroscopy

Table 3: Key Infrared (IR) Absorption Data

Functional GroupVanillin Acetate (Starting Material)4-acetoxy-3-methoxybenzyl alcohol (Product)Key Changes
O-H Stretch (Alcohol)AbsentBroad peak at ~3400 cm⁻¹Appearance of a broad absorption band characteristic of the hydroxyl group.
C-H Stretch (Aldehyde)~2850 cm⁻¹ and ~2750 cm⁻¹AbsentDisappearance of the characteristic C-H stretches of the aldehyde group.
C=O Stretch (Aldehyde)~1700 cm⁻¹AbsentDisappearance of the aldehyde carbonyl stretch.
C=O Stretch (Ester)~1765 cm⁻¹~1760 cm⁻¹The ester carbonyl stretch remains, confirming its presence in the product.
C-O Stretch (Ester and Ether)~1200-1300 cm⁻¹ and ~1030-1150 cm⁻¹~1200-1300 cm⁻¹ and ~1030-1150 cm⁻¹The C-O stretches for the ester and ether groups are retained. A new C-O stretch for the alcohol appears.

Experimental Protocols

Chemoselective Reduction of Vanillin Acetate
  • Dissolution: Dissolve vanillin acetate in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of sodium borohydride (NaBH₄) in a compatible solvent (e.g., ethanol or a basic aqueous solution) to the cooled vanillin acetate solution while stirring. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) to neutralize the excess NaBH₄.

  • Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate.

  • Drying and Evaporation: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure 4-acetoxy-3-methoxybenzyl alcohol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample (starting material or product) in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of about 220 ppm and a greater number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

  • Parameters: A typical acquisition consists of 16-32 scans at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from the starting material to the final spectroscopic analysis of the product.

experimental_workflow start Starting Material: Vanillin Acetate reaction Chemoselective Reduction (NaBH4, Ethanol, 0°C) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: 4-acetoxy-3-methoxybenzyl alcohol purification->product nmr NMR Spectroscopy (1H and 13C) product->nmr ir IR Spectroscopy (ATR) product->ir analysis Spectroscopic Comparison and Structure Confirmation nmr->analysis ir->analysis

References

A Comparative Guide to the Synthesis of Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of substituted benzyl bromides is a critical step in the development of new therapeutic agents and functional materials. These versatile intermediates are building blocks in a vast array of organic syntheses. This guide provides a comparative analysis of two primary pathways for their synthesis: the radical bromination of substituted toluenes and the nucleophilic substitution of substituted benzyl alcohols. We present a summary of quantitative data, detailed experimental protocols, and a logical workflow to aid in the selection of the most suitable method for your specific research needs.

Comparison of Synthetic Pathways

The choice of synthetic route to substituted benzyl bromides is often dictated by the availability of starting materials, the nature of the substituents on the aromatic ring, and the desired scale of the reaction. Below is a summary of the performance of the two main methods.

Synthesis PathwayReagentsSubstrate ScopeTypical Yield (%)AdvantagesDisadvantages
Radical Bromination of Substituted Toluenes N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, BPO)Broad, tolerant of many functional groups. Electron-donating groups can sometimes lead to ring bromination.60-90%Utilizes readily available substituted toluenes. Generally high yielding.Requires careful control of reaction conditions to avoid over-bromination or ring bromination. Use of hazardous solvents like carbon tetrachloride is common, although greener alternatives are being explored.[1][2][3]
Nucleophilic Substitution of Substituted Benzyl Alcohols Hydrobromic Acid (HBr)Good for a range of substituted benzyl alcohols.85-96%High yields. Relatively simple procedure.[4][5][6]Requires the corresponding benzyl alcohol, which may need to be synthesized separately. Strong acid conditions may not be suitable for all substrates.
Phosphorus Tribromide (PBr₃)Effective for primary and secondary benzyl alcohols.~90%Milder conditions compared to HBr. High yields are achievable.[7][8]PBr₃ is sensitive to moisture and corrosive. The reaction can sometimes be sluggish.
Triphenylphosphine (PPh₃) / N-Bromosuccinimide (NBS)Broad, including acid-sensitive substrates.71-98%Mild, neutral conditions. Fast reaction times, often at room temperature or with microwave assistance.[9]Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which can complicate purification.

Experimental Protocols

Method 1: Radical Bromination of 4-Bromotoluene using NBS (Wohl-Ziegler Reaction)

This protocol details the synthesis of 4-bromobenzyl bromide from 4-bromotoluene.

Materials:

  • 4-bromotoluene

  • N-bromosuccinimide (NBS)

  • 2,2'-azobis(isobutyronitrile) (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • n-hexane

Procedure:

  • To a suspension of 4-bromotoluene (60 g) and N-bromosuccinimide (69 g) in carbon tetrachloride (300 ml), add 2,2'-azobis(isobutyronitrile) (0.1 g).[10]

  • Heat the resulting mixture under reflux for 2 hours.[10]

  • After the reaction mixture has cooled, remove the precipitated succinimide by filtration.[10]

  • Wash the filtrate with saturated aqueous sodium hydrogencarbonate.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, followed by removal of the solvent by distillation.[10]

  • Crystallize the resulting oily substance from n-hexane to yield 52 g of 4-bromobenzyl bromide.[10]

Method 2: Synthesis of Benzyl Bromide from Benzyl Alcohol using HBr

This protocol describes the conversion of benzyl alcohol to benzyl bromide.

Materials:

  • Benzyl alcohol

  • 48% Hydrobromic acid (HBr)

  • 98% Concentrated sulfuric acid (H₂SO₄)

  • Phosphorus pentoxide (P₂O₅) or Calcium chloride (CaCl₂)

Procedure:

  • Add 180 grams of 48% hydrobromic acid to 100 grams of benzyl alcohol to form a mixture.[4]

  • Raise the temperature to 48°C and add 35 grams of 98% concentrated sulfuric acid dropwise to the mixture, maintaining the temperature at 48°C.[4]

  • Stir the reaction mixture for 1.5 hours, then raise the temperature to 102°C and reflux for 1 hour.[4]

  • Cool the mixture to 38-40°C and allow the layers to separate. Collect the lower organic layer.[4]

  • Wash the organic layer with water, followed by a wash with a 1-10% sodium carbonate or sodium bicarbonate solution, and a final wash with water to remove excess benzyl alcohol, hydrobromic acid, and sulfuric acid.[11]

  • Dry the crude benzyl bromide with a desiccant such as phosphorus pentoxide or calcium chloride.[4]

  • Purify the product by vacuum distillation, collecting the fraction at 138-143°C under a vacuum of -0.075MPa to obtain the final product. A yield of 96.06% has been reported for this method.[4]

Synthesis and Validation Workflow

The following diagram illustrates the general workflow for the synthesis and validation of substituted benzyl bromides, from starting material selection to final product characterization.

Synthesis_Validation_Workflow cluster_start Starting Material Selection cluster_synthesis Synthesis Pathway cluster_purification Purification cluster_validation Product Validation Start_Toluene Substituted Toluene Bromination Radical Bromination (e.g., NBS, AIBN) Start_Toluene->Bromination Start_Alcohol Substituted Benzyl Alcohol Substitution Nucleophilic Substitution (e.g., HBr, PBr3, PPh3/NBS) Start_Alcohol->Substitution Purification Work-up & Purification (Washing, Distillation, Crystallization) Bromination->Purification Substitution->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Analysis (GC, HPLC) Characterization->Purity Final_Product Substituted Benzyl Bromide Purity->Final_Product

Caption: Workflow for the synthesis and validation of substituted benzyl bromides.

References

A Comparative Analysis of Synthetic Routes to Ibuprofen: The Boots Process vs. The BHC Process

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a synthetic pathway is a critical decision, balancing economic viability with environmental impact. This guide provides a detailed comparative cost analysis of two prominent synthetic routes to the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen: the traditional Boots process and the modern, greener Boots-Hoechst-Celanese (BHC) process.

The original commercial synthesis of Ibuprofen, developed by the Boots Pure Drug Company, is a six-step process. While a cornerstone in pharmaceutical manufacturing, it is characterized by low atom economy and significant waste generation. In contrast, the BHC process, a result of advancements in green chemistry, offers a more streamlined, three-step synthesis with significantly improved efficiency and a reduced environmental footprint.[1]

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the Boots process and the BHC process, highlighting the significant advantages of the latter in terms of yield, atom economy, and waste reduction.

MetricBoots ProcessBHC Process
Number of Steps 63
Overall Yield ~40%~77-80%
Atom Economy ~40%~77% (up to 99% with byproduct recovery)
Key Reagents Acetic Anhydride, Ethyl Chloroacetate, HydroxylamineAcetic Anhydride, Hydrogen, Carbon Monoxide
Catalyst(s) Aluminum Trichloride (stoichiometric)Hydrogen Fluoride (catalytic, recyclable), Raney Nickel (catalytic, recyclable), Palladium complex (catalytic, recyclable)
Primary Waste Products Large amounts of aluminum trichloride hydrate and other inorganic saltsAcetic acid (recoverable and reusable)

Comparative Cost Analysis

A detailed cost analysis, based on the bulk pricing of starting materials and reagents, further underscores the economic advantages of the BHC process. The analysis below is based on the synthesis of 1 kg of Ibuprofen and considers the costs of key inputs. Please note that these prices are estimates based on available market data and can fluctuate.

Reagent/CatalystBoots Process (kg required per kg Ibuprofen)Estimated Cost (USD)BHC Process (kg required per kg Ibuprofen)Estimated Cost (USD)
Isobutylbenzene~1.63~3.26 - 4.08~1.29~2.58 - 3.23
Acetic Anhydride~1.25~1.04 - 1.13~0.63~0.52 - 0.56
Aluminum Trichloride~1.63~1.63 - 2.45--
Ethyl Chloroacetate~1.50~4.50 - 6.00--
Hydroxylamine Hydrochloride~0.85~1.45 - 1.70--
Anhydrous Hydrogen Fluoride--Catalyst/Solvent (recyclable)Low operational cost
Raney Nickel--Catalyst (recyclable)Low operational cost
Palladium on Carbon--Catalyst (recyclable)Low operational cost
Estimated Total Reagent Cost per kg Ibuprofen ~11.88 - 15.36 ~3.10 - 3.79

Note: This cost analysis is a simplified model and does not include costs associated with solvents, energy, labor, waste disposal, and catalyst recycling, which would further favor the BHC process.

Experimental Protocols

The Boots Process (6 Steps)

The traditional Boots synthesis is a six-step procedure starting from isobutylbenzene.

Step 1: Friedel-Crafts Acylation Isobutylbenzene is acylated with acetic anhydride using a stoichiometric amount of aluminum trichloride as a catalyst to form 4'-isobutylacetophenone. In a typical laboratory procedure, anhydrous aluminum chloride is suspended in a solvent like methylene chloride and cooled. Acetyl chloride is added, followed by the dropwise addition of isobutylbenzene. The reaction is stirred and then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the product.[2]

Step 2: Darzens Condensation The resulting ketone reacts with ethyl chloroacetate in a Darzens condensation to form an α,β-epoxy ester.

Step 3: Hydrolysis and Decarboxylation The epoxy ester is then hydrolyzed and decarboxylated to yield 2-(4-isobutylphenyl)propanal.[3]

Step 4: Oxime Formation The aldehyde is reacted with hydroxylamine to form an aldoxime.

Step 5: Nitrile Formation The aldoxime is dehydrated to form the corresponding nitrile, 2-(4-isobutylphenyl)propanenitrile. This can be achieved using reagents like acetic anhydride.[4]

Step 6: Hydrolysis The nitrile is hydrolyzed in the final step to produce Ibuprofen.[3]

The BHC "Green" Process (3 Steps)

The BHC process is a more efficient, three-step synthesis that employs catalytic and recyclable reagents.

Step 1: Friedel-Crafts Acylation Similar to the Boots process, the synthesis begins with the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride. However, this process utilizes anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused with high efficiency.[5]

Step 2: Catalytic Hydrogenation The 4'-isobutylacetophenone is then reduced to 1-(4-isobutylphenyl)ethanol. This hydrogenation is carried out using a Raney Nickel or palladium on carbon catalyst.[3][6] Studies have shown that a sodium-promoted Pd/C catalyst can achieve a yield of over 96% for this step under mild conditions.[6]

Step 3: Carbonylation The final step is the carbonylation of the alcohol to directly form Ibuprofen. This reaction is catalyzed by a palladium complex, such as PdCl2(PPh3)2, in the presence of carbon monoxide and hydrochloric acid.[3][7]

Signaling Pathway Diagrams

Boots_Process cluster_0 Boots Synthesis of Ibuprofen (6 Steps) A Isobutylbenzene B 4'-Isobutylacetophenone A->B 1. Friedel-Crafts Acylation (Acetic Anhydride, AlCl₃) C α,β-Epoxy Ester B->C 2. Darzens Condensation (Ethyl Chloroacetate) D 2-(4-isobutylphenyl)propanal C->D 3. Hydrolysis & Decarboxylation E Aldoxime D->E 4. Oxime Formation (Hydroxylamine) F 2-(4-isobutylphenyl)propanenitrile E->F 5. Dehydration (Acetic Anhydride) G Ibuprofen F->G 6. Hydrolysis

Boots Process for Ibuprofen Synthesis.

BHC_Process cluster_1 BHC 'Green' Synthesis of Ibuprofen (3 Steps) A Isobutylbenzene B 4'-Isobutylacetophenone A->B 1. Friedel-Crafts Acylation (Acetic Anhydride, HF) C 1-(4-isobutylphenyl)ethanol B->C 2. Catalytic Hydrogenation (H₂, Raney Ni or Pd/C) D Ibuprofen C->D 3. Carbonylation (CO, Pd Catalyst)

BHC Process for Ibuprofen Synthesis.

References

A Comparative Guide to Regioselectivity in Reactions with 4-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

4-(Bromomethyl)-2-fluorobenzonitrile is a versatile bifunctional building block crucial in the synthesis of complex organic molecules, including pharmaceuticals like the GLUT1 inhibitor, BAY-876.[1] Its structure presents two distinct electrophilic sites amenable to nucleophilic attack: the benzylic carbon of the bromomethyl group and the aromatic carbon bonded to the fluorine atom. This guide provides a comprehensive assessment of the regioselectivity observed in reactions with this substrate. Through an analysis of reaction mechanisms, supporting experimental data, and detailed protocols, we establish that nucleophilic substitution overwhelmingly occurs at the benzylic position, offering a predictable and reliable synthetic handle for molecular elaboration.

Analysis of Competing Reaction Sites and Pathways

The regiochemical outcome of nucleophilic reactions with this compound is dictated by the competition between two primary pathways: a nucleophilic substitution at the benzylic side chain (an SN2 reaction) and a nucleophilic aromatic substitution on the ring (an SNAr reaction).

  • Pathway A: Substitution at the Benzylic Position (SN2) The bromomethyl group is a classic substrate for SN2 reactions. The benzylic carbon is highly electrophilic, and its reactivity is enhanced by the adjacent aromatic ring which stabilizes the transition state. Bromide is an excellent leaving group, further favoring this pathway. This reaction is the most common and synthetically useful transformation for this class of compounds.[2][3]

  • Pathway B: Substitution at the Aromatic Ring (SNAr) Nucleophilic aromatic substitution requires a good leaving group (fluoride is the best among halogens for SNAr) and strong electron-withdrawing groups positioned ortho or para to it.[4] In this molecule, the powerful electron-withdrawing cyano (-CN) group is meta to the fluorine atom, providing poor stabilization for the key negatively charged intermediate (the Meisenheimer complex). Therefore, the SNAr pathway is electronically disfavored and requires significantly harsher conditions, if it proceeds at all.

Below is a diagram illustrating the two potential sites for nucleophilic attack.

Fig 1. Competing reaction sites on this compound.

Comparative Data on Regioselectivity

The vast difference in reactivity between the benzylic bromide and the aryl fluoride ensures exceptionally high regioselectivity. Under standard conditions for nucleophilic substitution, reaction at the benzylic position is the only significant pathway observed.

Nucleophile (Reagent)Reaction PathwayExpected ProductRegioselectivity & Justification
O-Nucleophile (e.g., Phenoxide)SN22-Fluoro-4-((phenoxy)methyl)benzonitrile>99% Benzylic Substitution. Classic Williamson ether synthesis conditions strongly favor the highly reactive benzylic bromide.[5][6]
N-Nucleophile (e.g., Morpholine)SN24-((2-Fluorobenzonitrile-4-yl)methyl)morpholine>99% Benzylic Substitution. Amines readily displace the benzylic bromide. SNAr would require much higher temperatures.
C-Nucleophile (e.g., Cyanide)SN22-(2-Fluoro-4-cyanophenyl)acetonitrile>99% Benzylic Substitution. Cyanide is an effective nucleophile for displacing benzylic halides to form new C-C bonds.[7]
S-Nucleophile (e.g., Thiolate)SN22-Fluoro-4-((phenylthio)methyl)benzonitrile>99% Benzylic Substitution. Soft thiolate nucleophiles have a strong preference for the soft electrophilic center of the benzylic carbon.

Signaling Pathway Diagrams

The mechanistic pathways for the favored SN2 reaction and the disfavored SNAr reaction are fundamentally different, as illustrated below.

G cluster_A Pathway A: Dominant SN2 Mechanism A_Start Substrate + Nu:⁻ A_TS Transition State [Nu---CH₂---Br]⁻ A_Start->A_TS Single Concerted Step A_Prod Product + Br⁻ A_TS->A_Prod

Fig 2. The concerted, single-step SN2 mechanism at the benzylic carbon.

G cluster_B Pathway B: Hypothetical SNAr Mechanism B_Start Substrate + Nu:⁻ B_Intermediate Meisenheimer Complex (High Energy Intermediate) B_Start->B_Intermediate Step 1: Addition (Rate-Limiting) B_Prod Product + F⁻ B_Intermediate->B_Prod Step 2: Elimination

Fig 3. The stepwise, high-energy SNAr mechanism at the aromatic carbon.

Experimental Protocols

The following section provides a representative protocol for the highly regioselective synthesis of an ether via Williamson ether synthesis, a common application of this substrate.

Protocol: Synthesis of 2-Fluoro-4-((phenoxy)methyl)benzonitrile

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or heating mantle

G Setup 1. Reaction Setup Dissolve phenol and K₂CO₃ in acetone in flask. Reagent 2. Reagent Addition Add this compound to the stirring mixture. Setup->Reagent Reaction 3. Reaction Heat mixture to reflux (approx. 56°C) for 4-6 hours. Monitor by TLC. Reagent->Reaction Workup 4. Workup Cool, filter solids. Evaporate solvent. Dissolve residue in Ethyl Acetate. Reaction->Workup Purify 5. Purification Wash with 1M NaOH, then brine. Dry over Na₂SO₄, concentrate. Purify via column chromatography. Workup->Purify

Fig 4. General experimental workflow for Williamson ether synthesis.

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add phenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq). Add a sufficient volume of acetone to dissolve the reagents (approx. 0.2 M concentration relative to the limiting reagent).

  • Reagent Addition: While stirring, add a solution of this compound (1.0 eq) in a small amount of acetone to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 56°C for acetone). Maintain reflux with vigorous stirring for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with acetone. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove excess phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product can be further purified by flash column chromatography on silica gel if necessary.

Conclusion

References

Safety Operating Guide

Proper Disposal of 4-(Bromomethyl)-2-fluorobenzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 4-(Bromomethyl)-2-fluorobenzonitrile (CAS RN: 222978-03-2). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This substance is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat is required.[1]

  • Respiratory Protection: If not working in a fume hood, a NIOSH/MSHA approved respirator is necessary.[3]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
Melting Point 44-45°C
Boiling Point 275.6 ± 30.0 °C at 760 mmHg
Flash Point 120.5 ± 24.6 °C
Density 1.6 ± 0.1 g/cm³
Storage Temperature 2-8°C

(Data sourced from Chemsrc)[1]

III. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small quantities of this compound typically found in a research setting.

Materials Needed:

  • Inert absorbent material (e.g., sand, vermiculite).

  • Sealable, labeled waste container.

  • Appropriate PPE (see section I).

Procedure:

  • Containment:

    • For spills, mix the this compound with an inert absorbent material such as sand or vermiculite to create a solid, manageable mixture.[1]

    • For unused or waste product, it can be disposed of in its original container if it is securely sealed.

  • Packaging:

    • Carefully transfer the contained material into a suitable, tightly closed container for disposal.[1][4]

    • Ensure the container is properly labeled with the chemical name and associated hazards.

  • Waste Disposal:

    • The final disposal of the packaged waste must be conducted through an approved waste disposal plant.[5]

    • It is imperative to follow all local, state, and federal regulations regarding chemical waste disposal.[6] Do not allow the material to enter drains or water courses.[1]

IV. Experimental Workflow and Decision Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type ppe->assess spill Small Spill assess->spill Spill unused Unused Product/Residue assess->unused Unused absorb Mix with Inert Absorbent (e.g., Sand, Vermiculite) spill->absorb container Place in Original or Designated Waste Container unused->container package Securely Seal and Label Waste Container absorb->package container->package dispose Dispose via Approved Waste Disposal Facility package->dispose end End of Procedure dispose->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Bromomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 4-(Bromomethyl)-2-fluorobenzonitrile, a compound requiring stringent safety measures. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.

Essential Safety and Personal Protective Equipment (PPE)

All operations involving this compound must be conducted in a certified chemical fume hood to mitigate the risk of inhalation exposure.[1] Due to its lachrymatory nature, appropriate personal protective equipment is mandatory to prevent eye, skin, and respiratory tract irritation.

A comprehensive PPE strategy is critical. The following table summarizes the required equipment for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards and be worn at all times when handling the compound.[1] Provides a seal around the eyes to protect against splashes and vapors.
Face ShieldTo be worn in conjunction with chemical splash goggles, especially when there is a risk of splashing or when handling larger quantities.
Hand Protection Nitrile Gloves (for incidental contact)Disposable nitrile gloves are suitable for brief, accidental contact with small quantities.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.
Butyl Rubber or Neoprene Gloves (for extended contact)For prolonged handling or when submerging hands is possible, more robust gloves such as butyl rubber or neoprene are recommended due to their higher resistance to halogenated organic compounds.[2][3]
Body Protection Laboratory CoatA flame-resistant lab coat that fits properly and is fully buttoned is required to protect against skin contact and contamination of personal clothing.
Chemical-Resistant ApronShould be worn over the lab coat when handling larger quantities or when there is a significant splash risk.
Foot Protection Closed-toe ShoesShoes must fully cover the feet to protect against spills. Perforated shoes, sandals, and cloth footwear are not permitted in the laboratory.[1]
Respiratory Protection NIOSH-approved Respirator with Organic Vapor CartridgeWhile a properly functioning chemical fume hood is the primary engineering control, a respirator may be necessary for emergency situations such as a large spill. Use of a respirator requires prior medical clearance, fit-testing, and training.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is paramount to minimize exposure and ensure safety.

  • Preparation and Inspection:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Inspect all required PPE for integrity before donning.

    • Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

    • Designate a specific area within the fume hood for the handling of this compound.

  • Handling the Compound:

    • Carefully open the container within the fume hood.

    • Use appropriate tools (e.g., spatula, powder funnel) to weigh and transfer the solid compound. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container sealed when not in use.

  • Post-Handling:

    • Decontaminate any surfaces within the fume hood that may have come into contact with the compound using a suitable solvent (e.g., isopropanol, ethanol).

    • Carefully remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan: Managing Halogenated Organic Waste

Proper segregation and disposal of chemical waste are crucial for environmental protection and laboratory safety. This compound is a halogenated organic compound and must be disposed of accordingly.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.

    • Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[4][5][6]

    • Crucially, do not mix halogenated waste with non-halogenated waste streams. [6][7]

  • Container Management:

    • Waste containers must be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top cap.

    • The label on the waste container must clearly identify the contents, including the full chemical name of this compound and any other components in the waste stream.

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

    • Follow all institutional guidelines for waste pickup and documentation.

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood Function prep2 Inspect and Don PPE prep1->prep2 prep3 Assemble Equipment in Hood prep2->prep3 handle1 Open Container in Hood prep3->handle1 handle2 Weigh and Transfer handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 handle4 Seal Container handle3->handle4 post1 Decontaminate Surfaces handle4->post1 post2 Dispose of Contaminated Gloves post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Halogenated Waste post2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Request EHS Pickup disp2->disp3

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.